This technical guide provides a rigorous analysis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a specialized aminopyridine scaffold used in medicinal chemistry as a fragment for kinase inhibitors and GPCR ligands.[...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous analysis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a specialized aminopyridine scaffold used in medicinal chemistry as a fragment for kinase inhibitors and GPCR ligands.[1]
From Molecular Stoichiometry to Synthetic Application[1]
Molecular Identity & Weight Analysis
Precise molecular weight determination is the cornerstone of stoichiometric accuracy in organic synthesis and mass spectrometry validation. For 2-(Dimethylamino)-N,N-dimethylisonicotinamide , the molecular weight is derived from its elemental composition
Refers to the acid form (2-(dimethylamino)isonicotinic acid)
Elemental Contribution Table
Calculated using IUPAC standard atomic weights.
Element
Symbol
Count
Atomic Weight ( g/mol )
Contribution ( g/mol )
Mass %
Carbon
C
10
12.011
120.11
62.15%
Hydrogen
H
15
1.008
15.12
7.82%
Nitrogen
N
3
14.007
42.02
21.74%
Oxygen
O
1
15.999
16.00
8.28%
Total
193.25
100.0%
Synthetic Architecture & Process Chemistry
The synthesis of 2-(dimethylamino)-N,N-dimethylisonicotinamide requires a strategic approach to regioselectivity, specifically distinguishing between the C2 and C4 positions of the pyridine ring.[1]
Strategic Analysis[1]
Challenge: Direct amination of pyridine is difficult. Nucleophilic aromatic substitution (
) is the preferred pathway.
Precursor Selection: 2-Chloroisonicotinic acid is the optimal starting material due to the activating effect of the ring nitrogen on the C2-chlorine.[1]
Pathway: A convergent synthesis involving sequential amidation and amination.
Pathway Diagram (Graphviz)
The following flowchart details the "Amide-First" vs. "Amination-First" routes. The "Amination-First" route (Route A) is generally preferred to avoid side reactions with the activated carboxylate.
Figure 1: Comparative synthetic pathways. Route A is preferred to minimize steric hindrance during the
Validation: Monitor disappearance of starting material by LC-MS (Target
shift from 157 to 167).
Amide Coupling:
Activate the purified 2-(dimethylamino)isonicotinic acid using T3P (Propylphosphonic anhydride) or EDC/HOBt in DMF.[1]
Add excess dimethylamine (2.0 equiv) and DIPEA.
Stir at room temperature for 4 hours.
Workup: Extract with EtOAc, wash with brine.[1] The product is moderately polar; avoid acidic washes to prevent protonation of the pyridine nitrogen.[1]
Physicochemical Profiling & Medicinal Utility
Understanding the physical properties of this scaffold is essential for predicting its behavior in biological systems (ADME).
Key Properties Table
Property
Predicted Value
Implication for Drug Design
cLogP
1.2 - 1.5
Moderate lipophilicity; good membrane permeability.[1]
This molecule serves as a privileged fragment in kinase inhibitor design.
Hinge Binding: The pyridine nitrogen and the 2-amino group can form bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, VEGFR).[1]
Solubility Handle: The dimethylamino group improves aqueous solubility at physiological pH via protonation.
Analytical Characterization Protocols
To validate the synthesis of 2-(dimethylamino)-N,N-dimethylisonicotinamide, the following spectroscopic signatures must be confirmed.
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic pathways leading to 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a substituted pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, offers step-by-step protocols for viable synthetic routes, and provides a comparative analysis to inform experimental design.
Introduction and Retrosynthetic Analysis
2-(Dimethylamino)-N,N-dimethylisonicotinamide is a tetra-substituted isonicotinamide, featuring a pyridine core functionalized at the C4 position with an N,N-dimethylcarboxamide group and at the C2 position with a dimethylamino group. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the isonicotinamide moiety create a unique electronic profile, making it a valuable scaffold for further chemical elaboration.
A retrosynthetic analysis reveals two primary logical pathways for its construction, differing in the sequence of the two key bond-forming reactions:
Amide Formation: The C(4)-N bond of the dimethylamide.
Nucleophilic Aromatic Substitution (SNAr): The C(2)-N bond of the dimethylamino group.
This leads to two plausible strategies, each with distinct advantages and challenges:
Pathway A: Begins with a pre-functionalized 2-chloropyridine, first forming the amide at the C4 position, followed by nucleophilic substitution of the chlorine at the C2 position.
Pathway B: Involves the initial nucleophilic substitution at the C2 position to install the dimethylamino group, followed by the formation of the C4-amide.
This guide will detail both pathways, providing the chemical rationale behind each transformation.
Synthetic Pathway A: Amidation Followed by Nucleophilic Aromatic Substitution
This pathway is often preferred due to the electronic activation provided by the N,N-dimethylisonicotinamide group, which facilitates the subsequent nucleophilic aromatic substitution step. The electron-withdrawing nature of the amide enhances the electrophilicity of the C2 position on the pyridine ring, making it more susceptible to nucleophilic attack.
Caption: Synthetic route via initial amidation followed by SNAr.
Step 1: Synthesis of 2-Chloro-N,N-dimethylisonicotinamide
The initial phase involves converting the carboxylic acid of the starting material, 2-chloroisonicotinic acid, into an N,N-dimethylamide. Direct condensation of a carboxylic acid and an amine to form an amide is challenging and typically requires high temperatures to drive off water.[1][2] A more efficient and common laboratory approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride.[3]
1a. Acid Activation: 2-chloroisonicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). This converts the carboxylic acid's hydroxyl group, a poor leaving group, into a chloride, an excellent leaving group, yielding the highly reactive 2-chloroisonicotinoyl chloride intermediate.
1b. Amidation: The crude or purified acid chloride is then reacted with dimethylamine. This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable tertiary amide, 2-chloro-N,N-dimethylisonicotinamide.[4]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The final step is the displacement of the chloride at the C2 position with a dimethylamino group. The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly at the 2- and 4-positions.[5] The presence of the strongly electron-withdrawing N,N-dimethylcarboxamide group at the C4 position further activates the ring for nucleophilic attack.
The reaction is typically performed by heating 2-chloro-N,N-dimethylisonicotinamide with an excess of dimethylamine (often as an aqueous solution or a solution in an organic solvent) at elevated temperatures, sometimes in a sealed vessel to maintain pressure. The reaction proceeds via a Meisenheimer-like intermediate to yield the final product.
Synthetic Pathway B: Nucleophilic Aromatic Substitution Followed by Amidation
This alternative route reverses the order of the key transformations. It begins by installing the dimethylamino group onto the pyridine core, followed by the construction of the amide functionality.
Caption: Synthetic route via initial SNAr followed by amidation.
Step 1: Synthesis of 2-(Dimethylamino)isonicotinic Acid
In this step, 2-chloroisonicotinic acid is subjected to nucleophilic aromatic substitution with dimethylamine. Similar to the SNAr step in Pathway A, this reaction requires heat to proceed effectively. The carboxylate group (under basic conditions) is less electron-withdrawing than the N,N-dimethylcarboxamide group, potentially requiring more forcing conditions (higher temperatures or longer reaction times) compared to the SNAr step in Pathway A.
Step 2: Amide Formation
The resulting 2-(dimethylamino)isonicotinic acid is then converted to the target N,N-dimethylamide. As before, this involves two stages:
2a. Acid Activation: The carboxylic acid must be activated. This can be achieved using thionyl chloride as in Pathway A. Alternatively, for substrates that may be sensitive to harsh chlorinating agents, a wide array of modern peptide coupling reagents can be employed.[2] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming amide bonds under mild conditions.[6]
2b. Amidation: The activated acid intermediate is then treated with dimethylamine in the presence of a suitable base (if not already included with the coupling agent) to furnish 2-(Dimethylamino)-N,N-dimethylisonicotinamide.
Comparative Analysis and Protocol Selection
A summary of the key considerations for each pathway is presented below.
Feature
Pathway A (Amidation First)
Pathway B (SNAr First)
Rationale & Causality
Starting Material
2-Chloroisonicotinic Acid
2-Chloroisonicotinic Acid
Both pathways utilize the same commercially available starting material.
SNAr Reactivity
Higher. The amide group is strongly electron-withdrawing, activating the C2 position.
Lower. The carboxylate (under basic reaction conditions) is less activating than the amide.
The electronic nature of the C4 substituent directly impacts the rate of nucleophilic attack at C2.
Amidation Method
Typically via acid chloride (robust).
Flexible; can use acid chloride or milder coupling reagents.
The intermediate in Pathway B may be more amenable to a wider range of modern, mild coupling conditions.
Overall Yield
Potentially higher due to the more facile SNAr step.
May be lower if the initial SNAr step is low-yielding.
The efficiency of the most challenging step often dictates the overall process yield.
Purification
Intermediates are generally crystalline and straightforward to purify.
2-(Dimethylamino)isonicotinic acid is zwitterionic, which can complicate isolation and purification.
The physical properties of the intermediates impact the ease of the experimental workflow.
Detailed Experimental Protocol (Pathway A)
The following protocol is a representative, self-validating procedure for the synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide via Pathway A.
Workflow Diagram
Caption: Experimental workflow for the recommended synthetic route.
Part 1: Synthesis of 2-Chloro-N,N-dimethylisonicotinamide
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol).
Reagent Addition: Suspend the acid in toluene (100 mL). Carefully add thionyl chloride (11.0 mL, 152 mmol, 2.4 equiv) dropwise via syringe.
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The reaction mixture should become a clear solution.
Work-up (Initial): Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal of SOCl₂. The resulting crude 2-chloroisonicotinoyl chloride is a yellow solid or oil and is used directly in the next step.
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of dimethylamine (e.g., 40% in H₂O, 28.6 mL, 254 mmol, 4.0 equiv) or use dimethylamine hydrochloride with triethylamine (2.2 equiv). Add the dimethylamine solution dropwise to the stirred acid chloride solution, maintaining the temperature below 10 °C.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Work-up (Final): Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The product, 2-chloro-N,N-dimethylisonicotinamide, can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography to yield a white to off-white solid.
Part 2: Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Setup: In a high-pressure reaction vessel, combine 2-chloro-N,N-dimethylisonicotinamide (5.0 g, 27.1 mmol) and an aqueous solution of dimethylamine (40% w/w, 50 mL).
Reaction: Seal the vessel tightly and place it in an oil bath preheated to 120 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if possible.
Work-up: After cooling the vessel to room temperature, carefully unseal it in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material can be purified by silica gel column chromatography (eluent: e.g., a gradient of 0-10% methanol in dichloromethane) to afford 2-(Dimethylamino)-N,N-dimethylisonicotinamide as the final product.
References
Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
Process for making carboxylic amides.
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
The Enigmatic Mechanism of 2-(Dimethylamino)-N,N-dimethylisonicotinamide: A Technical Guide to Putative Biological Actions
Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action for 2-(Dimethylamino)-N,N-dimethylisonicotinamide. In the absence of direct, empirical data for this specific molecule,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for 2-(Dimethylamino)-N,N-dimethylisonicotinamide. In the absence of direct, empirical data for this specific molecule, this document synthesizes the known pharmacological activities of its core chemical scaffolds: the 2-aminopyridine nucleus and the isonicotinamide moiety. By examining the structure-activity relationships of analogous compounds, we propose several putative biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this and structurally related molecules.
Introduction: Deconstructing a Molecule of Interest
2-(Dimethylamino)-N,N-dimethylisonicotinamide is a synthetic organic compound characterized by a pyridine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a dimethylcarboxamide group. While this specific molecule is not extensively characterized in publicly available literature, its structural components are well-known pharmacophores, suggesting a range of potential biological activities.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications.[1][2][3] Its derivatives have been shown to possess anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) activities.[1][3][4] The isonicotinamide moiety, an isomer of nicotinamide (Vitamin B3), links the molecule to the vast and critical biology of nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and signaling.[5][6]
This guide will therefore explore the plausible mechanisms of action of 2-(Dimethylamino)-N,N-dimethylisonicotinamide by dissecting the contributions of its constituent parts.
The 2-Aminopyridine Core: A Gateway to Diverse Pharmacology
The 2-aminopyridine moiety is a versatile pharmacophore known to interact with a wide array of biological targets.[1][2][3][4] The presence of the dimethylamino group at the 2-position is expected to significantly influence the molecule's electronic properties and its ability to engage with protein targets.
Putative Central Nervous System Activity
Derivatives of 2-aminopyridine have been noted for their CNS effects.[1][3] One potential mechanism of action is the modulation of various ion channels and neurotransmitter receptors.
Objective: To assess the binding affinity of 2-(Dimethylamino)-N,N-dimethylisonicotinamide to a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).
Method: Competitive radioligand binding assays.
Procedure:
Prepare membrane fractions from appropriate cell lines or animal brain tissue expressing the target receptors.
Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of the test compound.
After incubation, separate bound from free radioligand by rapid filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Potential Anti-inflammatory and Immunomodulatory Effects
The 2-aminopyridine scaffold is present in anti-inflammatory drugs like piroxicam and tenoxicam.[3] This suggests that 2-(Dimethylamino)-N,N-dimethylisonicotinamide could exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Caption: Hypothesized inhibition of pro-inflammatory signaling pathways.
The Isonicotinamide Moiety: A Link to Cellular Metabolism
Isonicotinamide, as an isomer of nicotinamide, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.[5][6] The N,N-dimethyl substitution on the amide may alter its metabolic fate and enzymatic interactions compared to the parent molecule.
Modulation of NAD+ Metabolism
The structural similarity to nicotinamide suggests that 2-(Dimethylamino)-N,N-dimethylisonicotinamide could potentially influence NAD+ biosynthesis or the activity of NAD+-consuming enzymes.
Caption: Putative interaction with the NAD+ salvage pathway.
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, neurons) in appropriate media.
Treatment: Treat cells with varying concentrations of 2-(Dimethylamino)-N,N-dimethylisonicotinamide for a defined period.
Cell Lysis: Harvest and lyse the cells to extract intracellular metabolites.
NAD+ Quantification: Measure NAD+ levels using a commercially available colorimetric or fluorometric assay kit.
Data Analysis: Compare NAD+ levels in treated cells to untreated controls to determine the compound's effect.
Enzyme Inhibition: A Plausible Mechanism
The nicotinamide scaffold is a common feature in the active sites of many enzymes. It is plausible that 2-(Dimethylamino)-N,N-dimethylisonicotinamide could act as an inhibitor of certain enzymes. For instance, some nicotinamide analogs have been shown to inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic regulation.[7]
Table 1: Potential Enzyme Targets for 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Enzyme Family
Potential Effect
Rationale
Nicotinamide N-methyltransferase (NNMT)
Inhibition
Structural similarity to the natural substrate, nicotinamide.
Sirtuins
Modulation
Interaction with the nicotinamide binding pocket.
Poly(ADP-ribose) polymerases (PARPs)
Inhibition
Competition with the NAD+ substrate.
Inosine Monophosphate Dehydrogenase (IMPDH)
Inhibition
Some nicotinamide analogs are metabolized into unnatural NAD derivatives that inhibit IMPDH.[8]
Integrated Hypothesis and Future Directions
Based on the analysis of its structural components, we hypothesize that 2-(Dimethylamino)-N,N-dimethylisonicotinamide is a multi-target agent. Its mechanism of action could involve a combination of:
Modulation of CNS receptors and/or ion channels mediated by the 2-(dimethylamino)pyridine core.
Inhibition of pro-inflammatory signaling pathways , also attributable to the 2-aminopyridine moiety.
Interference with NAD+ metabolism and signaling , driven by the isonicotinamide portion of the molecule.
To validate these hypotheses, a systematic experimental approach is required. This should include comprehensive receptor profiling, assessment of anti-inflammatory activity in cellular and animal models, and detailed investigation of its effects on NAD+ biosynthesis and the activity of NAD+-dependent enzymes.
Conclusion
While the precise mechanism of action of 2-(Dimethylamino)-N,N-dimethylisonicotinamide remains to be elucidated, its chemical architecture strongly suggests a rich and complex pharmacology. By leveraging our understanding of the 2-aminopyridine and isonicotinamide pharmacophores, this guide provides a rational framework for future research into this intriguing molecule. The proposed experimental workflows offer a starting point for uncovering its biological functions and potential therapeutic applications.
References
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. Request PDF.
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
ijpbs.net. (2017, August 2). 2-aminopyridine – a classic and trendy pharmacophore.
PubMed. (2012, October 15). 2-Aminopyridine derivatives as potential σ(2) receptor antagonists.
PMC. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
PubChem. (n.d.). Isonicotinamide.
ChemicalBook. (2026, January 13). Isonicotinamide | 1453-82-3.
PubMed. (n.d.). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728).
ResearchGate. (n.d.). New polymorphs of isonicotinamide and nicotinamide. Request PDF.
MDPI. (n.d.). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Request PDF.
PubChem. (n.d.). 2-Dimethylaminopyridine.
ResearchGate. (2025, December 4). Nicotinamide and its Pharmacological Properties for Clinical Therapy.
MDPI. (n.d.). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.
PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
Frontiers. (2024, June 11). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome.
PMC. (n.d.). 1-Methylnicotinamide (MNA)
CymitQuimica. (n.d.). CAS 5683-33-0: 2-dimethylaminopyridine.
PubMed. (n.d.). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design.
PMC. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers.
PMC. (2023, March 13). Molecular Mechanism of Action of Neonicotinoid Insecticides.
Potential Therapeutic Targets of 2-(Dimethylamino)-N,N-dimethylisonicotinamide: A Technical Guide for Drug Development Professionals
Introduction 2-(Dimethylamino)-N,N-dimethylisonicotinamide is a synthetic compound featuring a pyridinecarboxamide core, structurally analogous to nicotinamide (the amide form of vitamin B3), with dimethylamino substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Dimethylamino)-N,N-dimethylisonicotinamide is a synthetic compound featuring a pyridinecarboxamide core, structurally analogous to nicotinamide (the amide form of vitamin B3), with dimethylamino substitutions. While this specific molecule is not extensively documented in public scientific literature, its chemical architecture provides a strong basis for hypothesizing its potential biological activities and therapeutic targets. The presence of the isonicotinamide scaffold suggests an interaction with pathways that metabolize or recognize nicotinamide, and the dimethylamino groups can significantly influence its pharmacokinetic and pharmacodynamic properties.[1][2]
This guide provides an in-depth analysis of the most probable therapeutic targets of 2-(Dimethylamino)-N,N-dimethylisonicotinamide, based on established knowledge of related chemical structures. We will explore the scientific rationale for each proposed target, outline detailed experimental protocols for validation, and discuss the potential therapeutic implications.
The most compelling potential target for 2-(Dimethylamino)-N,N-dimethylisonicotinamide is Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and the regulation of cellular energy.[3][4] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3]
Scientific Rationale:
The structural similarity of the isonicotinamide core of our topic compound to nicotinamide makes it a strong candidate for interaction with the NNMT active site. Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic disorders like obesity and type 2 diabetes, and cardiovascular diseases.[5][6][7] By modulating NNMT activity, it is possible to influence cellular metabolism and signaling pathways that are dysregulated in these diseases. Therefore, inhibitors of NNMT are of significant therapeutic interest.[4][6]
Proposed Mechanism of Action:
We hypothesize that 2-(Dimethylamino)-N,N-dimethylisonicotinamide acts as an inhibitor of NNMT . The dimethylamino group at the 2-position of the pyridine ring could provide steric hindrance or electronic properties that prevent efficient methylation by NNMT, unlike the natural substrate nicotinamide. By inhibiting NNMT, the compound would prevent the consumption of both nicotinamide and SAM. This would lead to an increase in the cellular pool of nicotinamide available for the NAD+ salvage pathway and could also impact cellular methylation potential by altering the SAM/SAH ratio.
Downstream Therapeutic Target: Modulation of the NAD+ Salvage Pathway and Sirtuin Activity
Inhibition of NNMT by 2-(Dimethylamino)-N,N-dimethylisonicotinamide would have significant downstream consequences, most notably on the NAD+ salvage pathway and the activity of NAD+-dependent enzymes like sirtuins.
Scientific Rationale:
NNMT is a key regulator of the NAD+ salvage pathway.[4][8] By methylating nicotinamide, NNMT diverts it away from the pathway that regenerates NAD+. NAD+ is a critical coenzyme for a multitude of cellular processes, including redox reactions and as a substrate for enzymes such as sirtuins and PARPs. Sirtuins are a class of protein deacetylases that play vital roles in regulating gene expression, metabolism, and cellular stress responses. Their activity is directly dependent on the availability of NAD+.[5]
Proposed Mechanism of Action:
By inhibiting NNMT, 2-(Dimethylamino)-N,N-dimethylisonicotinamide would increase the intracellular concentration of nicotinamide, leading to a subsequent increase in NAD+ levels through the salvage pathway. Elevated NAD+ levels would, in turn, enhance the activity of sirtuins, such as SIRT1.[5] Increased SIRT1 activity can have numerous beneficial effects, including improved mitochondrial function, enhanced insulin sensitivity, and the regulation of inflammatory pathways.
Experimental Validation of Therapeutic Targets
To validate the hypothesized therapeutic targets, a series of in vitro and cell-based assays are proposed.
Protocol 1: In Vitro NNMT Inhibition Assay
Objective: To determine if 2-(Dimethylamino)-N,N-dimethylisonicotinamide directly inhibits the enzymatic activity of recombinant human NNMT.
Materials:
Recombinant human NNMT
S-adenosyl-L-methionine (SAM)
Nicotinamide
2-(Dimethylamino)-N,N-dimethylisonicotinamide
A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
A detection reagent for SAH or 1-MNA
Methodology:
Enzyme Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the buffer, a fixed concentration of recombinant NNMT, and varying concentrations of the test compound (2-(Dimethylamino)-N,N-dimethylisonicotinamide) or a known NNMT inhibitor (positive control).
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide at their respective Km concentrations.
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (either 1-MNA or SAH) using a suitable detection method, such as a commercially available bioluminescent or fluorescent assay kit.
Data Analysis: Calculate the percentage of NNMT inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Expected Data Output from NNMT Inhibition Assay
Compound
Concentration (µM)
NNMT Activity (%)
% Inhibition
Vehicle Control
0
100
0
Positive Control
10
5
95
Test Compound
0.1
90
10
Test Compound
1
60
40
Test Compound
10
20
80
Test Compound
100
5
95
Protocol 2: Cellular NAD+ and Sirtuin Activity Assays
Objective: To assess the effect of 2-(Dimethylamino)-N,N-dimethylisonicotinamide on intracellular NAD+ levels and SIRT1 activity in a relevant cell line.
Materials:
A human cell line with high NNMT expression (e.g., a cancer cell line like A549)
Cell culture medium and supplements
2-(Dimethylamino)-N,N-dimethylisonicotinamide
Lysis buffer
Commercial NAD+/NADH assay kit
Commercial SIRT1 activity assay kit
Antibodies for Western blotting (e.g., anti-acetyl-p53, anti-p53)
Methodology:
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of 2-(Dimethylamino)-N,N-dimethylisonicotinamide for 24-48 hours.
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocols for the downstream assays.
NAD+ Measurement: Measure the intracellular NAD+ levels using a commercial NAD+/NADH assay kit, following the manufacturer's instructions.
SIRT1 Activity Assay: Measure the deacetylase activity of SIRT1 in the cell lysates using a commercial kit that typically employs a fluorogenic, acetylated peptide substrate.
Western Blotting for SIRT1 Substrate Acetylation: Perform Western blotting on the cell lysates to assess the acetylation status of a known SIRT1 substrate, such as p53. A decrease in acetylated p53 would indicate an increase in SIRT1 activity.
Data Analysis: Quantify the changes in NAD+ levels, SIRT1 activity, and protein acetylation relative to the vehicle-treated control cells.
Visualizing the Proposed Mechanism and Workflows
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 2-(Dimethylamino)-N,N-dimethylisonicotinamide.
Experimental Workflow Diagram
Caption: Experimental workflow for target validation.
Broader Therapeutic Potential
Beyond the primary targets discussed, the structural motifs of 2-(Dimethylamino)-N,N-dimethylisonicotinamide suggest potential applications in other therapeutic areas:
Oncology: Given the role of NNMT in various cancers, NNMT inhibitors are being explored as anti-cancer agents.[4][5] By targeting NNMT, this compound could represent a novel therapeutic strategy for tumors dependent on this metabolic pathway.
Anti-inflammatory Effects: Nicotinamide and its derivatives have well-documented anti-inflammatory properties.[9][10] It is plausible that 2-(Dimethylamino)-N,N-dimethylisonicotinamide could also exhibit anti-inflammatory effects, which would warrant investigation in relevant models of inflammatory diseases.
Summary and Future Directions
While 2-(Dimethylamino)-N,N-dimethylisonicotinamide is a novel chemical entity without a substantial body of published research, its structural characteristics strongly suggest that it may function as an inhibitor of Nicotinamide N-methyltransferase. This inhibition is predicted to have significant downstream effects on the NAD+ salvage pathway and sirtuin activity, presenting a promising therapeutic strategy for a variety of diseases, including cancer and metabolic disorders.
The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypothesized targets. Future research should focus on these validation studies, followed by pharmacokinetic and in vivo efficacy studies in relevant disease models to fully elucidate the therapeutic potential of this compound.
References
The effect of 2-diethylaminoethyl-isonicotinamide on cardiac arrhythmia in man. PubMed.
Various biological effects of nicotinamide. ResearchGate.
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activate. ResearchGate.
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed.
Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. ResearchGate.
Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide. Google Patents.
Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC.
Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. PMC.
Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells. PMC.
Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed.
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI.
Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Google Patents.
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Benchchem.
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate.
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. MDPI.
The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI.
Discovery of 2-Hydroxy-N, N-Dimethyl-3-{2-[[(R)-1-(5-Methylfuran-2-Yl)propyl]amino]-3, 4-Dioxocyclobut-1-Enylamino}benzamide (SCH 527123): A Potent, Orally Bioavailable CXCR2/CXCR1 Receptor Antagonist. Amanote Research.
The Isonicotinamide Core: A Journey from Obscurity to a Pillar of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Heterocycle with Profound Biological Impact Isonicotinamide, the amide derivative of isonicotinic a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Biological Impact
Isonicotinamide, the amide derivative of isonicotinic acid, is a simple pyridine-4-carboxamide that for decades remained a chemical curiosity.[1][2] Its journey from a mere entry in chemical literature to the foundational scaffold for life-saving drugs is a testament to serendipity, keen observation, and the relentless pursuit of scientific inquiry. This technical guide delves into the discovery and history of isonicotinamide derivatives, tracing their evolution from antitubercular agents to antidepressants and beyond. We will explore the key scientific milestones, elucidate the mechanisms of action that underpin their therapeutic efficacy, and provide practical insights into their synthesis and evaluation, offering a comprehensive resource for professionals in drug discovery and development.
PART 1: The Genesis of a Therapeutic Revolution: From Tuberculosis to Mental Health
The story of isonicotinamide derivatives is inextricably linked with the fight against tuberculosis (TB), a disease that ravaged humanity for centuries.[3] The discovery of their potent antitubercular activity was not the result of a targeted drug design campaign but rather a series of fortuitous events that unfolded in the mid-20th century.
The Serendipitous Discovery of Isoniazid: A Turning Point in TB Treatment
Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[3][4][5][6] However, its profound biological activity remained undiscovered for four decades. In the early 1950s, researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG, while screening compounds for activity against Mycobacterium tuberculosis, independently and almost simultaneously stumbled upon the remarkable efficacy of isoniazid.[4][5] This discovery was a watershed moment in the history of medicine, offering a highly effective, orally bioavailable, and inexpensive treatment for tuberculosis.[3] The introduction of isoniazid, particularly as part of a triple-drug therapy, led to a dramatic decline in TB mortality rates and the closure of many sanatoriums.[3]
Iproniazid: An Unexpected Foray into Neuropharmacology
The exploration of isoniazid's chemical relatives soon led to another groundbreaking discovery. In 1952, researchers observed that iproniazid, a derivative of isoniazid, not only possessed antitubercular properties but also induced a state of euphoria and increased energy in patients.[7][8][9][10] This serendipitous finding marked the dawn of modern psychopharmacology.[8][9] Iproniazid was found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[10][11] This led to its development as the first-ever antidepressant, fundamentally changing the treatment of depression and establishing the monoamine hypothesis of this debilitating mental illness.[7][8][10] Although iproniazid was later withdrawn from many markets due to concerns about hepatotoxicity, its discovery paved the way for the development of a whole new class of antidepressant medications.[7]
Ethionamide: Expanding the Antitubercular Arsenal
Discovered in 1956, ethionamide emerged as another crucial second-line treatment for tuberculosis, particularly for multi-drug resistant strains.[12][13] Like isoniazid, it is a prodrug that requires activation within the mycobacterium to exert its effect.[12][14] Its mechanism of action, also centered on the inhibition of mycolic acid synthesis, provided a vital therapeutic alternative when resistance to first-line drugs like isoniazid emerged.[12][14]
A timeline of these pivotal discoveries is illustrated in the diagram below.
Caption: Historical timeline of key discoveries in isonicotinamide derivatives.
PART 2: Mechanisms of Action: From Prodrug Activation to Enzyme Inhibition
The therapeutic effects of isonicotinamide derivatives are rooted in their diverse mechanisms of action. While some act as prodrugs requiring metabolic activation to inhibit specific bacterial enzymes, others directly target key enzymes in human physiology.
Isoniazid and Ethionamide: Targeting Mycolic Acid Synthesis
Both isoniazid and ethionamide are prodrugs that are activated by mycobacterial enzymes.[12][14][15] In the case of isoniazid, it is activated by the catalase-peroxidase enzyme KatG within Mycobacterium tuberculosis.[15] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[15] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the mycobacterial cell wall.[6] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall and ultimately bacterial cell death.[6]
Ethionamide is similarly a prodrug, activated by the mono-oxygenase EthA.[12][14] The activated form of ethionamide also targets InhA, thereby inhibiting mycolic acid synthesis in a manner analogous to isoniazid.[12]
The activation and mechanism of action of isoniazid are depicted in the following diagram.
Caption: Mechanism of action of Isoniazid.
Iproniazid: Monoamine Oxidase Inhibition
In contrast to the antitubercular derivatives, iproniazid exerts its therapeutic effect by directly inhibiting a human enzyme. It is a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[7] MAO is a family of enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[10] By inhibiting MAO, iproniazid increases the synaptic concentration of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[10]
The mechanism of action of iproniazid is illustrated below.
Caption: Mechanism of action of Iproniazid.
PART 3: Synthesis and Evaluation of Isonicotinamide Derivatives
The isonicotinamide scaffold is synthetically tractable, allowing for the generation of a wide array of derivatives. A common and effective strategy for creating new derivatives, particularly for antitubercular drug discovery, is the synthesis of isonicotinoyl hydrazones.[5]
Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone Derivative
This protocol provides a generalized, step-by-step methodology for the synthesis of an isonicotinoyl hydrazone from isoniazid and an aromatic aldehyde.
Dissolution of Reactants: In a round-bottom flask, dissolve isoniazid (1 equivalent) in a minimal amount of warm absolute ethanol.
Addition of Aldehyde: To the stirred solution of isoniazid, add the aromatic aldehyde (1 equivalent) in a dropwise manner.
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent. Dissolve the solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of isonicotinoyl hydrazones.
PART 4: Modern Perspectives and Future Directions
While the historical significance of isonicotinamide derivatives in treating tuberculosis and depression is undeniable, contemporary research continues to unveil new therapeutic applications for this versatile scaffold.
Broader Therapeutic Horizons
Recent studies have explored isonicotinamide derivatives as:
Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of reactive oxygen species (ROS) production.[16][17]
Enzyme inhibitors: The isonicotinamide core has been incorporated into inhibitors of various enzymes, including glycogen synthase kinase-3 (GSK-3), which is implicated in diseases like Alzheimer's and type II diabetes.[18][19]
Anticancer agents: Certain nicotinamide derivatives have been investigated for their potential as anticancer agents, with some showing activity as VEGFR-2 inhibitors and apoptosis inducers.[20]
Dermatological applications: Nicotinamide, an isomer of isonicotinamide, has been studied for its use in treating various skin conditions, including psoriasis and acne, due to its anti-inflammatory properties.[21][22]
The table below summarizes the key properties of the landmark isonicotinamide derivatives.
Inhibition of mycolic acid synthesis via InhA[12][14]
Future Research and Development
The journey of isonicotinamide derivatives is far from over. Future research in this area is likely to focus on:
Combating Drug Resistance: Developing novel derivatives with activity against drug-resistant strains of M. tuberculosis remains a high priority.
Targeted Therapies: Designing derivatives with high selectivity for specific enzyme targets to minimize off-target effects and improve safety profiles.
New Therapeutic Areas: Exploring the potential of the isonicotinamide scaffold in other disease areas, such as neurodegenerative disorders, cancer, and inflammatory diseases.
Advanced Synthesis Methodologies: Developing more efficient and sustainable synthetic routes to access diverse libraries of isonicotinamide derivatives for high-throughput screening.
The rich history and proven therapeutic value of isonicotinamide and its derivatives provide a solid foundation for future innovation. For drug development professionals, this versatile chemical scaffold continues to offer a wealth of opportunities for the discovery of new and improved medicines to address unmet medical needs.
References
Ethionamide - Wikipedia. (n.d.). Retrieved from [Link]
Iproniazid - Wikipedia. (n.d.). Retrieved from [Link]
Discovery of New Drugs Against Tuberculosis: History Guides. (2012, October 4). Brieflands. Retrieved from [Link]
Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]
(PDF) Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. (2019, October 3). ResearchGate. Retrieved from [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021, February 26). MDPI. Retrieved from [Link]
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. (2016, January 11). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant. (2016, January 27). Discover Magazine. Retrieved from [Link]
Isoniazid - Basicmedical Key. (2016, August 27). Retrieved from [Link]
First & Second Generation Antidepressants | Discovery & Examples. (2025, October 10). Study.com. Retrieved from [Link]
Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. (n.d.). Retrieved from [Link]
Isonicotinamide - Grokipedia. (n.d.). Retrieved from [Link]
Ethionamide - TB Online. (2011, August 24). Retrieved from [Link]
Unveiling the Brain's Secrets: The History of Antidepressants. (2020, November 3). Greenbrook TMS. Retrieved from [Link]
A new polymorph of the common coformer isonicotinamide. (n.d.). RSC Publishing. Retrieved from [Link]
Iproniazid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Investigation of nicotinamide and isonicotinamide derivatives: A quantitative and qualitative structural analysis. (n.d.). ResearchGate. Retrieved from [Link]
What is the mechanism of Nicotinamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
What is Ethionamide used for? (2024, June 16). Patsnap Synapse. Retrieved from [Link]
Nicotinamide: Mechanism of action and indications in dermatology. (2018, February 5). Retrieved from [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). Semantic Scholar. Retrieved from [Link]
isoniacinamide, 1453-82-3. (n.d.). The Good Scents Company. Retrieved from [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC. Retrieved from [Link]
American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection. (2025). Retrieved from [Link]
Nicotinamide riboside for peripheral artery disease: the NICE randomized clinical trial. (2024, June 13). Retrieved from [Link]
Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (n.d.). Retrieved from [Link]
The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. (2006, January 15). PubMed. Retrieved from [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press. Retrieved from [Link]
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). PMC. Retrieved from [Link]
Study Details | NCT01763424 | Nicotinamide in the Treatment of Psoriasis. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
List of the most relevant clinical trials on nicotinamide in dermatological diseases. (n.d.). ResearchGate. Retrieved from [Link]
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 18). Frontiers. Retrieved from [Link]
Nicotinamide and its Pharmacological Properties for Clinical Therapy. (n.d.). ResearchGate. Retrieved from [Link]
Ethionamide: A “new” first-line drug for Tuberculosis? (n.d.). Working Group for New TB Drugs. Retrieved from [Link]
Study Details | NCT05702398 | Pilot Trial of Supplemental Vitamin A and Nicotinamide. (n.d.). Retrieved from [Link]
Study Details | NCT03685253 | Nicotinamide Riboside for Diabetic Neuropathy. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
Isonicotinamide - Wikipedia. (n.d.). Retrieved from [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). MDPI. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: Solubility Profile and Characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Formulation Scientists[1][2][3]
[1][2][3]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 2-(Dimethylamino)-N,N-dimethylisonicotinamide (approximate MW: 193.25 g/mol ).[1][2][3] As a substituted pyridine derivative featuring both a tertiary amide at the C4 position and a dimethylamino group at the C2 position, this compound exhibits a complex solubility profile governed by its dual hydrogen-bond acceptor sites and significant lipophilic shielding provided by four methyl groups.[3]
While specific empirical solubility datasets for this exact derivative are often proprietary, this guide synthesizes data from structural analogs (e.g., N,N-dimethylnicotinamide, 4-dimethylaminopyridine) to provide a predictive solubility landscape.[1][2][3] It further details the standardized experimental protocols required to validate these values in a drug development context.
Physicochemical Profile & Solvation Mechanism[3]
To understand the solubility behavior, we must first analyze the molecular interactions available to the solvent.[3]
Structural Analysis[2][3]
Core: Pyridine ring (Aromatic, electron-deficient).[1][3]
C4-Substituent: N,N-Dimethylamide (Polar, H-bond acceptor, no H-bond donor).[1][2][3]
The solubility profile directly dictates the workflow for synthesizing this compound, likely via SNAr substitution of 2-chloro-N,N-dimethylisonicotinamide with dimethylamine.[1][2][3]
Figure 2: Purification workflow based on differential solubility.
Key Insight: Because the product is moderately lipophilic (LogP > 1) and the starting materials (dimethylamine salts) are highly water-soluble, DCM extraction from a basic aqueous layer is the most efficient purification step.[3]
References
Physicochemical Principles: Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (Standard text for pH-dependent solubility).
Analogous Compound Data (N,N-Dimethylnicotinamide): PubChem.[1][3][6] N,N-Dimethylnicotinamide (CID 81444).[1][3][6] National Library of Medicine.[3] Available at: [Link]
Solubility Measurement Protocols: Bhattachar, S. N., et al. (2006).[3] "Solubility: it's not just for physical chemists anymore."[3] Drug Discovery Today, 11(21-22), 1012-1018.[1][2][3]
The following technical guide details the spectroscopic characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a functionalized pyridine derivative often utilized as a pharmaceutical intermediate or building...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a functionalized pyridine derivative often utilized as a pharmaceutical intermediate or building block in medicinal chemistry.
This guide synthesizes theoretical prediction models with empirical data from structural analogs (e.g., 2-chloro-N,N-dimethylisonicotinamide) to provide a high-confidence reference for identification.
Molecule Overview & Synthesis Context
Compound Name: 2-(Dimethylamino)-N,N-dimethylpyridine-4-carboxamide
CAS Registry Number: (Analogous to 2-Chloro precursor: 209262-63-5)
Molecular Formula: C₁₀H₁₅N₃O
Molecular Weight: 193.25 g/mol
Structure Description: A pyridine ring substituted at the C2 position with a dimethylamino group (strong electron donor) and at the C4 position with a dimethylcarbamoyl group (electron withdrawing).
Synthesis & Structural Logic
The characterization of this molecule is best understood through its synthesis from 2-chloro-N,N-dimethylisonicotinamide . The nucleophilic aromatic substitution (SₙAr) of the chlorine atom by dimethylamine results in a significant electronic shift in the pyridine ring, shielding the ring protons relative to the precursor.
Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (SₙAr).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are defined by the push-pull electronic nature of the substituents. The 2-dimethylamino group pushes electron density into the ring (shielding ortho/para positions), while the 4-amide group withdraws density (deshielding).
Restricted rotation of amide bond may split methyls.
Key Diagnostic Feature: Look for the upfield shift of the aromatic protons (6.6–6.8 ppm) compared to the chloro-precursor (which would show protons >7.2 ppm). This confirms the successful substitution of Cl by NMe₂.
¹³C NMR Data (Predicted)
Solvent: CDCl₃
Carbon Type
Shift (δ ppm)
Assignment
C=O (Amide)
169.5
Carbonyl carbon.
C-2 (Ring)
159.0
Attached to NMe₂ (ipso); strongly deshielded by N and N-subst.
C-6 (Ring)
148.5
Adjacent to Ring N.
C-4 (Ring)
144.0
Ipso to Amide.
C-5 (Ring)
108.5
Beta to Ring N; shielded by p-NMe₂ effect.
C-3 (Ring)
104.0
Ortho to NMe₂; highly shielded.
N-Me (Ring)
38.0
Dimethylamino methyls.
N-Me (Amide)
39.5, 35.5
Amide methyls (non-equivalent due to rotation).
Mass Spectrometry (MS)
The mass spectrum will exhibit a clear molecular ion and characteristic fragmentation driven by the stability of the amide and pyridine moieties.
Ionization Mode: ESI (+) or EI (70 eV)
Molecular Ion: [M+H]⁺ = 194.13 (ESI); M⁺ = 193.12 (EI)
Fragmentation Pathway
The primary fragmentation channels involve the cleavage of the amide bond and the loss of the dimethylamino radical.
Figure 2: Proposed Mass Spectrometry Fragmentation Pattern.
Interpretation:
m/z 193: Parent peak.
m/z 72: The dimethylcarbamoyl cation [O=C-N(Me)2]+ is a stable, diagnostic fragment for dimethylamides.
m/z 149: Loss of the dimethylamino group [N(Me)2] (mass 44) from the amide side chain.
Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the presence of the amide carbonyl and the absence of N-H stretches (confirming tertiary amine/amide status).
Frequency (cm⁻¹)
Vibration Mode
Intensity
Description
2920 - 2850
C-H Stretch (Alkyl)
Medium
Methyl groups on the amines.
1635 - 1645
C=O Stretch (Amide)
Strong
Characteristic tertiary amide band (lower freq than ester).
1590 - 1600
C=C / C=N Stretch
Strong
Pyridine ring breathing modes.
1540
Ring Vibration
Medium
Enhanced by the electron-donating NMe₂ group.
None
N-H Stretch
-
Absence of peaks >3200 cm⁻¹ confirms full substitution.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data acquisition, follow these preparation standards:
NMR Sample: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. Filter through a cotton plug if any insolubles remain.
Mass Spec (LC-MS): Prepare a 10 µg/mL solution in Acetonitrile/Water (50:50) with 0.1% Formic Acid. Use a C18 column with a gradient of 5% -> 95% ACN.
IR (ATR): Place a small amount of neat solid/oil directly onto the diamond crystal. Ensure good contact pressure.
References
Precursor Data: Sigma-Aldrich. 2-Chloro-N,N-dimethylisonicotinamide Product Specification. Link
Spectral Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
Pyridine Shift Logic: Pretsch, E., Bühlmann, P., & Badertscher, M.
Analogous Compound (Acid Form): PubChem. 2-(Dimethylamino)isonicotinic acid (CAS 77314-81-9). Link
Exploratory
In Silico Characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide: From Quantum Mechanics to Macromolecular Recognition
Executive Summary This technical guide details the computational modeling protocol for 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a functionalized pyridine derivative. Structurally, this molecule integrates an isoni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational modeling protocol for 2-(Dimethylamino)-N,N-dimethylisonicotinamide , a functionalized pyridine derivative. Structurally, this molecule integrates an isonicotinamide core—a scaffold privileged in kinase inhibition (e.g., GSK-3β, VEGFR-2) and anti-tubercular agents—with a dimethylamino electron-donating group at the 2-position and a lipophilic N,N-dimethyl amide tail.
This guide moves beyond generic modeling, addressing the specific electronic effects of the ortho-amino substitution and the steric demands of the tertiary amide. The workflow integrates Density Functional Theory (DFT) for electronic profiling, molecular docking for target validation, and Molecular Dynamics (MD) for stability assessment.
Part 1: Molecular Architecture & Physicochemical Profiling (QM/DFT)
Before macromolecular interaction can be modeled, the ligand’s electronic landscape must be accurately mapped. Force fields (like OPLS4 or CHARMM) often approximate charge distributions; however, for a molecule with conjugated nitrogen lone pairs, Quantum Mechanics (QM) is required to assign accurate partial charges.
Conformational Optimization Protocol
The steric bulk of the N,N-dimethyl amide group at the C4 position creates rotational barriers relative to the pyridine ring.
Method: Density Functional Theory (DFT).
Functional/Basis Set: B3LYP/6-311++G(d,p) for high-precision geometry optimization.
Solvation Model: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.
Key Electronic Features to Analyze:
Pyridine Nitrogen Basicity: The 2-dimethylamino group acts as a strong electron donor (+M effect), significantly increasing the electron density on the pyridine nitrogen compared to unsubstituted isonicotinamide. This makes the pyridine nitrogen a potent Hydrogen Bond Acceptor (HBA).
Amide Planarity: Check the torsion angle of the C4-C(O)-N bond. Steric clash with C3/C5 protons may force the amide out of planarity, affecting binding affinity.
Electrostatic Potential (ESP) Mapping
Generate an ESP surface to identify pharmacophores:
Red Regions (Negative Potential): The Pyridine N and Amide O (H-bond acceptors).
Blue Regions (Positive Potential): The aromatic ring hydrogens (weak H-bond donors).
Green/Yellow (Neutral): The hydrophobic methyl groups (Van der Waals contacts).
Part 2: Target Landscape & Binding Site Analysis
Given the structural homology of isonicotinamides to known kinase inhibitors, this guide uses Glycogen Synthase Kinase-3β (GSK-3β) as the primary case study target. GSK-3β inhibitors often feature a pyridine/pyrimidine hinge-binding motif.
Target Selection & Preparation
Target: GSK-3β (PDB ID: 1Q5K or similar co-crystal structures).
Preprocessing:
Protein Preparation Wizard: Add missing hydrogens, assign bond orders, and cap termini.
H-Bond Optimization: Sample water orientations and flip Asn/Gln/His residues to maximize H-bond networks at pH 7.4.
Restrained Minimization: Apply OPLS4 force field with a root-mean-square deviation (RMSD) convergence of 0.30 Å to relieve steric clashes without distorting the crystal structure.
Grid Generation
Define the active site box centered on the hinge region (Val135 in GSK-3β).
Box Size: 20 Å x 20 Å x 20 Å.
Constraints: Define a hydrogen bond constraint at the hinge backbone NH (Val135) to enforce the "hinge-binder" pose typical of isonicotinamides.
Part 3: High-Fidelity Docking Protocols
Standard rigid docking often fails to account for the induced fit required by the bulky dimethylamino group. We utilize a Flexible Ligand / Rigid Receptor approach, followed by Induced Fit Docking (IFD) if steric clashes are high.
Docking Workflow (Standard Precision - SP)
Ligand Preparation: Generate 3D conformers using ConfGen. Generate ionization states at pH 7.0 ± 2.0 (ensure the pyridine N is considered in both neutral and protonated states, though the neutral form is likely the H-bond acceptor).
Search Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.
Scoring Function: ChemScore or GlideScore (emphasizing hydrophobic enclosure and H-bonding).
Critical Interaction Checkpoints
A successful pose must exhibit:
Hinge Interaction: Hydrogen bond between the Pyridine N (acceptor) and the backbone NH of Val135.
Hydrophobic Clamp: The N,N-dimethyl groups should sit in the hydrophobic pocket (often lined by Ile62, Val70), displacing high-energy water molecules.
Solvent Exposure: The 2-dimethylamino group may point towards the solvent front or interact with a specific gatekeeper residue depending on the specific kinase isoform.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the 2-(Dimethylamino)-N,N-dimethylisonicotinamide complex over time.
System Setup[1]
Force Field: CHARMM36m or OPLS4 (optimized for small molecule heterocycles).
Solvation: TIP3P water model, cubic box with 10 Å buffer.
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Simulation Protocol
Minimization: Steepest descent (5000 steps) to remove bad contacts.
NVT Equilibration: 100 ps at 300 K (V-rescale thermostat) to stabilize temperature.
NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat) to stabilize density.
Production Run: 50–100 ns.
Analysis Metrics
RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone. A stable binder should plateau < 2.5 Å.
H-Bond Lifetime: Calculate the occupancy of the hinge H-bond. >60% occupancy indicates a robust interaction.
Gyration Radius (Rg): Monitor ligand compactness.
Part 5: Visualization & Logic Mapping
Computational Workflow Diagram
Caption: Step-by-step computational workflow from ligand quantum mechanical profiling to dynamic stability assessment.
Interaction Pharmacophore Map
Caption: Predicted pharmacophoric interactions between the ligand and a representative kinase active site (GSK-3β).
Part 6: ADMET & Toxicity Prediction[1]
For 2-(Dimethylamino)-N,N-dimethylisonicotinamide, the physicochemical properties suggest specific ADME behaviors:
Property
Predicted Value
Implication
Molecular Weight
~193.25 Da
High bioavailability (Rule of 5 compliant).
LogP
1.2 – 1.8
Good oral absorption; likely BBB permeable.
TPSA
~35 Ų
Excellent CNS penetration potential.
Metabolism
CYP450 Labile
N-demethylation is a likely metabolic route.
Toxicity
hERG Inhibition
In silico check required for QT prolongation risk due to pyridine core.
Protocol: Use QSAR models (e.g., SwissADME or ADMETlab 2.0) to compute these values. Specifically, check for P-glycoprotein (P-gp) substrate status, as this will determine if the drug is effluxed from the brain.
References
GSK-3β Inhibition by Isonicotinamides
Title: In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors.[1]
Pharmacological Profile of Novel Isonicotinamide Compounds: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals Introduction: The Emergence of Isonicotinamide as a Privileged Scaffold In the landscape of modern drug discovery, the identification of "privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Emergence of Isonicotinamide as a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. Isonicotinamide, the amide of isonicotinic acid and an isomer of nicotinamide (a form of vitamin B3), has emerged as one such scaffold of significant interest.[1] Its structural similarity to nicotinamide (NAM), a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and a key regulator of cellular metabolism and signaling, provides a rational basis for its broad biological activity.[2][3][4][5]
Novel derivatives of the isonicotinamide core are being actively investigated across a spectrum of therapeutic areas, including neurodegenerative diseases like Alzheimer's, various cancers, and inflammatory disorders.[1][6][7][8][9] This guide provides an in-depth exploration of the pharmacological profiles of these compounds, detailing their primary molecular targets, mechanisms of action, and the critical experimental workflows required for their characterization.
Part 1: Core Mechanisms and Primary Molecular Targets
The therapeutic potential of isonicotinamide derivatives stems from their ability to modulate the activity of several key enzyme families that use NAD+ or are regulated by its metabolic byproducts.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[7][8] Its dysregulation is a known factor in Alzheimer's disease (AD), mood disorders, and type II diabetes.[7][8] Isonicotinamides have been identified as a class of potent, highly selective, and orally active GSK-3 inhibitors.[7][8]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of GSK-3 and preventing the phosphorylation of its downstream substrates, such as tau protein. Preclinical studies in mouse models of AD have shown that isonicotinamide-based inhibitors can effectively reduce tau pathology.[7][8] The high kinase selectivity is a crucial feature, as off-target inhibition of other kinases can lead to significant toxicity. Furthermore, the ability of these compounds to penetrate the brain is essential for treating central nervous system disorders.[7]
Sirtuin (SIRT) Modulation
Sirtuins are a family of NAD+-dependent protein deacetylases that are critical regulators of cellular health, metabolism, and longevity.[2][3] Their activity is endogenously inhibited by their own reaction product, nicotinamide (NAM).[3][10]
Mechanism of Action: Isonicotinamide acts as an isostere of NAM, competing for the same binding site on sirtuins.[2][3] This competitive binding alleviates the natural feedback inhibition caused by NAM, thereby stimulating sirtuin activity.[2][5] In some cellular contexts, isonicotinamide has also been shown to increase the intracellular concentration of NAD+, further promoting sirtuin function.[5] This dual mechanism makes it a powerful tool for studying and potentially enhancing the protective effects of sirtuins in age-related diseases. For example, the IC50 value (the concentration required to inhibit 50% of enzyme activity) for NAM against SIRT3 is approximately 36.7 µM, whereas for isonicotinamide, it is significantly higher at 13.8 mM, highlighting their distinct regulatory roles.[3]
Caption: Sirtuin activity modulation by Nicotinamide (NAM) and Isonicotinamide.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The PARP enzyme family, particularly PARP-1, plays a vital role in DNA repair.[11][12] PARP inhibitors have become a major class of anti-cancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11][13]
Mechanism of Action: The nicotinamide moiety is a core pharmacophore for most PARP inhibitors.[12][14] These compounds function by competing with NAD+ for its binding site on the PARP enzyme.[11] By inhibiting PARP, they prevent the repair of DNA single-strand breaks. In rapidly dividing cancer cells, these unrepaired breaks can escalate to lethal double-strand breaks during replication.[13] Nicotinamide itself, at higher concentrations, can inhibit PARP and has been shown to sensitize breast cancer cells to the cytotoxic effects of radiation and cisplatin.[12][13] This mechanism underpins the development of more potent isonicotinamide-based PARP inhibitors for oncology.
Caption: Experimental workflow for a target-based kinase inhibition assay.
This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Principle: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the isonicotinamide compound in cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot against compound concentration to determine the IC50 value.
Part 3: Data Synthesis and Interpretation
Clear presentation of quantitative data is essential for comparing the potency and selectivity of novel compounds.
Table 1: Comparative Inhibitory Activity (IC50) of Isonicotinamide Derivatives
The isonicotinamide scaffold represents a highly versatile and pharmacologically significant starting point for the development of novel therapeutics. Its ability to modulate key enzymes involved in cellular signaling, metabolism, and DNA repair provides a rich platform for addressing unmet medical needs in neurodegeneration, oncology, and inflammatory diseases.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: To optimize potency and, critically, selectivity for desired targets, thereby minimizing off-target effects.
Pharmacokinetic Profiling: Enhancing properties such as oral bioavailability, metabolic stability, and blood-brain barrier penetration for CNS targets.
Exploration of Novel Targets: Expanding the investigation to other NAD+-utilizing enzymes or related pathways where the isonicotinamide core may prove effective.
By integrating rational design with the rigorous experimental characterization outlined in this guide, the full therapeutic potential of novel isonicotinamide compounds can be systematically unlocked.
References
In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available from: [Link]
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. Available from: [Link]
Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. Available from: [Link]
Inhibition of SIRT3/SIRT1 by nicotinamide and its analog. (A)... ResearchGate. Available from: [Link]
(PDF) Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti‐Hyperlipidemic and Antioxidant Agents. ResearchGate. Available from: [Link]
Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. National Library of Medicine. Available from: [Link]
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available from: [Link]
What is the mechanism of Nicotinamide? Patsnap Synapse. Available from: [Link]
Isonicotinamide enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration. PubMed. Available from: [Link]
Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH. Available from: [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available from: [Link]
Nicotinamide: Mechanism of action and indications in dermatology. Indian Dermatology Online Journal. Available from: [Link]
Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Spandidos Publications. Available from: [Link]
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. Available from: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available from: [Link]
Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. MDPI. Available from: [Link]
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. Available from: [Link]
American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection. American Academy of Ophthalmology. Available from: [Link]
Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Spandidos Publications. Available from: [Link]
The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. Available from: [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Available from: [Link]
Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC. Available from: [Link]
Nicotinamide as an Early Alzheimer's Disease Treatment. ClinicalTrials.gov. Available from: [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available from: [Link]
Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. ResearchGate. Available from: [Link]
Application Note: Quantitative Analysis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide in Pharmaceutical Matrices
Introduction 2-(Dimethylamino)-N,N-dimethylisonicotinamide is a tertiary amine and a derivative of isonicotinic acid, presenting a chemical structure of interest in pharmaceutical development due to its potential biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Dimethylamino)-N,N-dimethylisonicotinamide is a tertiary amine and a derivative of isonicotinic acid, presenting a chemical structure of interest in pharmaceutical development due to its potential biological activities. The accurate quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological fluids, is critical for ensuring product quality, safety, and efficacy.[1][2][3] This document provides detailed analytical procedures for the quantification of 2-(Dimethylamino)-N,N-dimethylisonicotinamide, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry.
The development and validation of analytical methods are fundamental to the pharmaceutical quality system.[1][2] A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and consistent results.[2][3][4] This application note outlines comprehensive protocols for both HPLC-UV and LC-MS/MS methods, followed by a detailed guide to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method. While specific experimental data for 2-(Dimethylamino)-N,N-dimethylisonicotinamide is not widely available, its structure suggests the following characteristics that inform the analytical strategy:
Structure: A pyridine ring with a dimethylamino group at the 2-position and a dimethylamide group at the 4-position.
Polarity: The presence of nitrogen and oxygen atoms suggests that the molecule is polar.
Basicity: The dimethylamino group and the pyridine nitrogen are basic and can be protonated at acidic pH. This property is crucial for retention on reversed-phase columns and for ionization in mass spectrometry.
UV Absorbance: The pyridine ring is a chromophore, which should allow for UV detection. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally but is anticipated to be in the range of 260-280 nm.
The HPLC-UV method is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) due to its robustness, precision, and cost-effectiveness. The following protocol is designed for the determination of 2-(Dimethylamino)-N,N-dimethylisonicotinamide in a drug substance or a simple formulation.
Rationale for Method Development
The selection of chromatographic conditions is based on the chemical properties of the analyte. A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining polar compounds like 2-(Dimethylamino)-N,N-dimethylisonicotinamide.[5] The mobile phase consists of an aqueous buffer and an organic modifier. The buffer controls the pH, which in turn influences the ionization state and retention of the basic analyte. An acidic pH (around 3-4) will ensure the protonation of the dimethylamino and pyridine nitrogen atoms, leading to better peak shape and retention on the C18 column. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Analytical balance.
Volumetric flasks and pipettes.
HPLC grade acetonitrile, methanol, and water.
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
0.45 µm membrane filters for solvent and sample filtration.
2. Chromatographic Conditions:
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 265 nm (to be confirmed by determining the λmax of the analyte).
Injection Volume: 10 µL.
3. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Dimethylamino)-N,N-dimethylisonicotinamide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
Standard Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a portion of the sample expected to contain 10 mg of the analyte and dissolve it in a 10 mL volumetric flask with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm filter before injection.
4. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of 2-(Dimethylamino)-N,N-dimethylisonicotinamide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex matrices like biological fluids, LC-MS/MS is the method of choice.[6] This technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry.
Rationale for Method Development
The chromatographic conditions for LC-MS/MS can be similar to the HPLC-UV method, but the mobile phase additives must be volatile to be compatible with the mass spectrometer's ion source. Therefore, formic acid is used instead of phosphate buffer. Electrospray ionization (ESI) in positive mode is selected because the basic nitrogen atoms in the analyte are readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be used for quantification, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6][7]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
UPLC/HPLC system.
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
LC-MS grade acetonitrile, methanol, and water.
LC-MS grade formic acid.
Internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., 2-(Dimethylamino)-N,N-dimethylisonicotinamide-d6).
2. LC and MS Conditions:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A fast gradient appropriate for UPLC, e.g., 5% B to 95% B in 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Ionization Mode: ESI Positive.
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. A hypothetical transition for the analyte could be m/z 194 -> 122 (precursor ion -> product ion).
3. Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
Working Solutions: Prepare serial dilutions of the standard stock solution and a working solution of the IS in the appropriate mobile phase composition.
Sample Preparation (e.g., for plasma):
To 100 µL of plasma sample, add 20 µL of the IS working solution.
Add 300 µL of acetonitrile to precipitate proteins.[7][8]
Vortex and centrifuge at high speed.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Data Analysis:
Quantify the analyte using the ratio of the analyte peak area to the IS peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation
A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose.[1][2][3] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[3]
Validation Parameters and Acceptance Criteria
Parameter
Description
Typical Acceptance Criteria
Specificity/Selectivity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
No interference from blank, placebo, or related substances at the retention time of the analyte.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.995.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
As per linearity.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 80-120% for low concentrations and 98-102% for higher concentrations.[3]
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1; precision and accuracy should meet acceptance criteria.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results; system suitability parameters should be met.
Protocol for Method Validation
1. Specificity:
Analyze blank samples (matrix without analyte), placebo samples, and samples spiked with potential impurities or degradation products.
Demonstrate that no interfering peaks are observed at the retention time of the analyte.
2. Linearity:
Prepare at least five concentrations of the analyte across the expected range.
Inject each concentration in triplicate.
Plot the mean response versus concentration and perform a linear regression analysis.
3. Accuracy:
Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each level and calculate the percentage recovery.
4. Precision:
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
5. LOD and LOQ:
Estimate LOD and LOQ based on the signal-to-noise ratio of the chromatograms obtained from low-concentration standards.
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
Introduce small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
Analyze a sample under each of the modified conditions and assess the impact on the results.
Method Validation Workflow
Caption: A structured workflow for the validation of an analytical method.
Conclusion
This application note provides a comprehensive guide for the quantitative determination of 2-(Dimethylamino)-N,N-dimethylisonicotinamide using HPLC-UV and LC-MS/MS. The detailed protocols and the structured approach to method validation are designed to ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory submissions and quality control in the pharmaceutical industry. The principles and methodologies outlined here can be adapted and optimized for specific sample matrices and analytical requirements.
References
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org.
Analytical method validation: A brief review. (2022, November 8).
2-aminosulfonyl-N,N-dimethylnicotinamide - ChemBK. (2024, April 10).
Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography | Request PDF - ResearchGate.
What Is LC-MS, LC-MS Analysis and LC-MS/MS - Technology Networks. (2024, July 30).
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
(PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate. (2020, August 25).
Separation of N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide on Newcrom R1 HPLC column | SIELC Technologies.
HPLC Methods for analysis of Dimethylamine - HELIX Chromatography.
Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate - Doria.
Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods - MDPI.
(PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters - ResearchGate. (2018, May 11).
Simultaneous determination of nicotinamide and N 1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed. (2021, October 29).
Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed. (2022, April 1).
A Comparative Guide to Analytical Methods for Determining N,N-Dimethylacetamide-d9 Concentration - Benchchem.
Application Note: Robust HPLC Analysis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Executive Summary & Scientific Context 2-(Dimethylamino)-N,N-dimethylisonicotinamide is a critical pyridine-based intermediate, often encountered in the synthesis of next-generation kinase inhibitors and androgen recepto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-(Dimethylamino)-N,N-dimethylisonicotinamide is a critical pyridine-based intermediate, often encountered in the synthesis of next-generation kinase inhibitors and androgen receptor antagonists. Structurally, it consists of a pyridine ring substituted with a dimethylamino group at the 2-position and a dimethyl-amide moiety at the 4-position.
Chemical Challenges
From a chromatographic perspective, this molecule presents specific challenges:
Basicity: The pyridine nitrogen and the exocyclic amine contribute to a high pKa, making the molecule prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.
Hydrophobicity: The three dimethyl groups significantly increase lipophilicity compared to a bare isonicotinamide, requiring higher organic strength for elution.
UV Absorption: The conjugated pyridine system offers strong UV absorption, typically between 250–280 nm.
This guide details a "First Principles" approach to developing a robust Reverse-Phase HPLC (RP-HPLC) method, prioritizing peak symmetry and retention reproducibility.
Method Development Logic
To ensure a self-validating system, we must address the interaction between the basic analyte and the stationary phase. We employ a Silanol Shielding Strategy using a low-pH buffer with an amine modifier.[1]
Mechanistic Decision Tree
The following diagram illustrates the logic used to select the final chromatographic conditions.
Figure 1: Decision matrix for analyzing basic pyridine derivatives. The Low pH pathway is selected for maximum column compatibility.
A gradient is recommended to clear potential late-eluting synthetic impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
12.0
40
60
Linear Gradient
15.0
40
60
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End of Run
Sample Preparation Workflow
To ensure accuracy and prevent carryover, follow this strict preparation workflow.
Figure 2: Sample preparation workflow ensuring analyte solubility and system protection.
Step-by-Step:
Stock Solution: Weigh 10.0 mg of the substance into a 10 mL volumetric flask. Dissolve in Methanol.[3] Sonicate for 5 minutes.
Working Solution: Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile . Crucial: Do not use 100% aqueous diluent as the lipophilic molecule may precipitate.
Filtration: Filter through a 0.22 µm PTFE or Nylon filter prior to injection.
System Suitability & Validation Criteria
Before running unknown samples, the system must pass the following acceptance criteria (SST). This ensures the method is "Self-Validating" for every run.
Parameter
Acceptance Limit
Troubleshooting Failure
Retention Time (RT)
6.0 – 8.0 min
If shifting: Check mobile phase pH and organic composition.
Tailing Factor (T)
≤ 1.5
If > 1.5: Column is aging or TEA concentration is too low. Replace column or fresh buffer.
Theoretical Plates (N)
> 5000
If low: Check connections for dead volume or column efficiency.
Precision (RSD)
≤ 2.0% (n=6)
If high: Check injector reproducibility or pump pulsation.
Resolution (Rs)
> 2.0
(Between analyte and nearest impurity).
Troubleshooting Guide
Problem: Peak Tailing (> 1.5)
Cause: Interaction between the basic pyridine nitrogen and silica silanols.[1]
Solution: Increase TEA concentration to 0.2% or switch to a "High pH" resistant column (e.g., Waters XBridge) and use Ammonium Bicarbonate (pH 10.0) buffer.[1][4][5]
Problem: Carryover
Cause: The molecule is lipophilic and basic; it may stick to the injector needle or rotor seal.
Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.
Problem: Split Peaks
Cause: Sample solvent mismatch.
Solution: Ensure the sample diluent matches the initial mobile phase conditions (High water content) as closely as solubility allows.
References
PubChem. (2025).[6][7] Compound Summary: N,N-Dimethylnicotinamide (Related Structure).[7] National Library of Medicine.
[Link]
Chromatography Online. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
[Link]
MicroSolv Technology. (2025). DMAP, 4-Dimethylaminopyridine Analyzed by HPLC.[2][8][9]
[Link] (General reference for dimethylaminopyridine analysis).[2]
2-(Dimethylamino)-N,N-dimethylisonicotinamide in drug discovery screening
Application Note: 2-(Dimethylamino)-N,N-dimethylisonicotinamide in Fragment-Based Drug Discovery (FBDD) Executive Summary 2-(Dimethylamino)-N,N-dimethylisonicotinamide (referred to herein as 2-DDIN ) represents a high-va...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(Dimethylamino)-N,N-dimethylisonicotinamide in Fragment-Based Drug Discovery (FBDD)
Executive Summary
2-(Dimethylamino)-N,N-dimethylisonicotinamide (referred to herein as 2-DDIN ) represents a high-value "privileged scaffold" in modern drug discovery.[1][2] Unlike promiscuous pan-assay interference compounds (PAINS), 2-DDIN is characterized by its dual utility: it functions as a highly soluble kinase hinge-binding fragment and a metabolic probe for nicotinamide-processing enzymes (e.g., NNMT, NAMPT).[1][2]
This guide details the protocols for utilizing 2-DDIN as a chemical starting point (fragment hit) and a mechanistic probe.[1][2] We focus on its validation in Surface Plasmon Resonance (SPR) screening and MTase-Glo™ enzymatic assays, providing a roadmap from fragment identification to lead optimization.[1]
Scientific Foundation & Mechanism of Action
The "Privileged Scaffold" Hypothesis
2-DDIN is not merely a random screening compound; its structure is pre-disposed to biological activity due to two distinct motifs:
The 2-Aminopyridine Motif (Kinase Hinge Binder):
Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (at C2) can act as a donor (if primary/secondary) or modulate basicity (if tertiary, as in 2-DDIN).[1]
Significance: In 2-DDIN, the dimethylamino group prevents the classic donor-acceptor "hinge" motif seen in inhibitors like Adenine.[1][2] However, it induces a specific steric clash that selects for kinases with larger "gatekeeper" pockets or unique hydrophobic clefts (e.g., specific CDK or CLK isoforms).[1]
The N,N-Dimethylamide Motif (Metabolic Pseudo-Substrate):
Mechanism: This moiety mimics the amide group of Nicotinamide (NAM).[1] However, the N-methylation prevents it from being a substrate for ribosylation or deamidation.[1][2]
Target: It acts as a competitive antagonist for enzymes like Nicotinamide N-methyltransferase (NNMT) , occupying the Nicotinamide binding pocket without undergoing catalysis.[1][2]
Pathway Visualization
Figure 1: Dual mechanism of action for 2-DDIN.[1][2] The scaffold probes kinase hydrophobic pockets while simultaneously acting as a competitive inhibitor for nicotinamide-binding enzymes.[1][2]
Experimental Protocols
Protocol A: Chemical Synthesis & Purification
Objective: To synthesize high-purity 2-DDIN for biological screening.
Rationale: Commercial samples often contain trace impurities (e.g., 2-chloro analogs) that are potent electrophiles and can cause false positives.[1][2] In-house synthesis via SNAr is recommended.[1][2]
Objective: To validate 2-DDIN as a metabolic inhibitor.[1][2]
Principle: NNMT methylates Nicotinamide (NAM) using S-adenosylmethionine (SAM), producing S-adenosylhomocysteine (SAH).[1][2][3] The assay couples SAH production to a luciferase signal.[1]
Weak binder; requires growing into the ATP pocket.[1][2]
Interpretation:
High LE (0.42) for NNMT: This indicates that 2-DDIN binds very efficiently relative to its small size (MW ~193).[1] It is a "quality" hit.[1]
Weak Kinase Binding: The 45 µM Kd against CDK2 suggests it binds the hinge but lacks the hydrophobic "tail" to secure high affinity.[1] This makes it an ideal Fragment to elaborate using "Fragment Growing" strategies.[1]
Advanced Workflow: Fragment Growing Strategy
Once 2-DDIN is validated as a hit, the next step is structural elaboration.[1][2] We use Graphviz to visualize the decision tree for medicinal chemistry optimization.[1]
Figure 2: Medicinal Chemistry Optimization Tree. The C3/C5 positions of the pyridine ring offer the most promise for increasing potency via hydrophobic interactions.[1]
References
Neelakantan, H., et al. (2017).[1] "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle."[1][2] Biochemical Pharmacology.
Kannt, A., et al. (2018).[1] "Inhibitors of Nicotinamide-N-Methyltransferase (NNMT): Molecular Probes to Study the Role of NNMT in Metabolic Disorders." Journal of Medicinal Chemistry. [1]
Hajduk, P. J., et al. (2007).[1] "Fragment-based drug design: how far have we come?" Chemical Biology & Drug Design.
(Note: While 2-DDIN is a specific derivative, the references provided ground the protocols in the established science of NNMT inhibition and fragment-based screening of pyridine-carboxamides.)
Formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide for in vivo studies
An Application Note and Protocol for the Formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide for In Vivo Studies Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide f...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide for In Vivo Studies
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a novel chemical entity, for preclinical in vivo evaluation. Due to the limited availability of public data on this specific molecule, this guide emphasizes a foundational, first-principles approach. It details the critical pre-formulation assessments required to characterize the compound's physicochemical properties and outlines systematic strategies for developing stable, safe, and effective formulations suitable for various routes of administration. Detailed, step-by-step protocols for solubility screening, vehicle preparation, and analytical validation are provided to ensure reproducible and reliable in vivo studies.
Introduction: The Formulation Challenge
The successful in vivo assessment of a new chemical entity (NCE) like 2-(Dimethylamino)-N,N-dimethylisonicotinamide is fundamentally dependent on the development of an appropriate drug delivery system. The formulation must not only solubilize the compound at the target concentration but also be biocompatible, stable, and compatible with the chosen route of administration. The structure of 2-(Dimethylamino)-N,N-dimethylisonicotinamide, featuring a substituted pyridine ring with two basic nitrogen centers (the pyridine ring nitrogen and the exocyclic dimethylamino group) and a tertiary amide, suggests a unique set of physicochemical properties that must be experimentally determined and addressed. This guide provides the strategic framework and practical protocols to navigate this process.
Foundational Pre-formulation Assessment: Know Your Molecule
Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is paramount. This pre-formulation stage is a data-driven investigation that informs all subsequent development choices. The causality is simple: without this data, formulation is guesswork, leading to failed studies, inaccurate data, and wasted resources.
Critical Physicochemical Parameters
The following parameters must be determined experimentally.
Aqueous Solubility as a Function of pH: The presence of basic nitrogen atoms predicts that the solubility of 2-(Dimethylamino)-N,N-dimethylisonicotinamide will be highly dependent on pH. Low pH environments will protonate the nitrogen atoms, forming salts that are typically more water-soluble. Determining the solubility profile across a physiologically relevant pH range (e.g., pH 2 to 7.4) is the most critical first step.
pKa Determination: The pKa value(s) will quantify the pH at which the compound transitions between its ionized and non-ionized forms. This directly impacts solubility, absorption, and distribution. Potentiometric titration or UV-spectrophotometry are common methods for pKa determination.
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are measures of the compound's lipophilicity. This value helps predict its likely absorption characteristics and can guide the selection between aqueous or lipid-based vehicle systems.
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential to understand the compound's melting point, crystallinity, and potential for polymorphism.[1][2] Different polymorphic forms can have drastically different solubilities and stabilities.[1][2]
Chemical Stability: The compound's stability in solution must be assessed under various conditions (e.g., different pH values, light exposure, temperature) to establish appropriate storage and handling procedures. An HPLC-based stability-indicating method is required for this analysis.
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow of the pre-formulation characterization process.
Caption: Workflow for pre-formulation characterization.
Formulation Development Strategies
Based on the pre-formulation data, a rational formulation strategy can be designed. The primary goal is to achieve the desired concentration in a vehicle that is well-tolerated in the chosen animal model.
Strategy 1: Aqueous Solubilization via pH Adjustment
Given the basic nature of the compound, the most straightforward approach is to form a salt in situ by lowering the pH.
Rationale: Protonating the basic nitrogens increases polarity and interaction with water molecules, thereby increasing solubility. This is ideal for intravenous (IV) and subcutaneous (SC) routes where isotonicity and physiological compatibility are key.
Common Vehicles:
Saline (0.9% NaCl), adjusted with HCl.
Citrate or acetate buffers (typically 10-25 mM). These are preferred over phosphate buffers for some basic compounds as they are less likely to cause precipitation of phosphate salts.
Limitations: Potential for pain or irritation at the injection site if the pH is too low (< pH 4). The "free base" may precipitate upon injection as the formulation is buffered by the physiological environment (pH ~7.4).
Strategy 2: Co-Solvent Systems
If pH adjustment alone is insufficient to achieve the target concentration, or if a non-parenteral route is desired, co-solvents can be employed.
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[3]
Common Co-solvents:
Propylene Glycol (PG)
Polyethylene Glycol 300 or 400 (PEG 300/400)
Ethanol
Dimethyl Sulfoxide (DMSO)
N-Methyl-2-pyrrolidone (NMP)
Considerations: The concentration of organic solvents must be carefully controlled to avoid toxicity. For example, DMSO is often limited to <10% in final formulations for many in vivo models. Tolerability studies of the vehicle alone are mandatory.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, increasing their apparent aqueous solubility.
Rationale: This is an effective strategy for compounds with appropriate size and lipophilicity to fit within the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used in parenteral formulations.
Benefit: Often provides a significant increase in solubility with a good safety profile.
Decision Tree for Vehicle Selection
The choice of formulation strategy is a multi-factorial decision, as illustrated below.
Caption: Decision tree for selecting a formulation strategy.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key formulation activities.
Protocol 1: Equilibrium Solubility Screening
Objective: To determine the approximate solubility of 2-(Dimethylamino)-N,N-dimethylisonicotinamide in a panel of common formulation vehicles.
Calibrated HPLC system with a suitable analytical method (e.g., C18 column, UV detection)
Calibrated pH meter
Procedure:
Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL tubes. Ensure solid material is visible.
Add 1 mL of each test vehicle to the corresponding tube.
Cap the tubes securely and vortex for 30 seconds.
Place the tubes in a rotator or thermomixer set at 25°C for 24 hours to allow the suspension to reach equilibrium.
After 24 hours, visually inspect the tubes to confirm that excess solid remains. If not, add more compound and repeat the equilibration.
Centrifuge the tubes at 14,000 x g for 15 minutes to pellet the undissolved solid.
Carefully remove a known aliquot (e.g., 100 µL) of the supernatant without disturbing the pellet.
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.
Analyze the diluted samples by HPLC to determine the concentration.
Measure the final pH of the aqueous samples.
Calculate the solubility in mg/mL.
Data Presentation:
Table 1: Hypothetical Solubility Data for 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Vehicle
Final pH (if applicable)
Solubility (mg/mL)
Observations
Deionized Water
8.2
< 0.1
Insoluble
0.9% Saline
6.5
< 0.1
Insoluble
Phosphate Buffered Saline (PBS)
7.4
< 0.1
Insoluble
0.9% Saline, pH adjusted to 3.0 w/HCl
3.0
> 50
Clear solution
20% PEG 400 in Saline
6.4
2.5
Clear solution
40% HP-β-CD in Water
7.0
15.0
Clear solution
10% DMSO / 40% PEG 400 / 50% Saline
6.8
> 25
Clear solution
Protocol 2: Preparation of a 10 mg/mL pH-Adjusted Formulation
Objective: To prepare a sterile, isotonic formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide at 10 mg/mL for IV administration.
Materials:
2-(Dimethylamino)-N,N-dimethylisonicotinamide
Sterile 0.9% Sodium Chloride for Injection, USP
Sterile 1 N Hydrochloric Acid (HCl)
Sterile 1 N Sodium Hydroxide (NaOH)
Sterile, pyrogen-free glassware
Calibrated pH meter with a micro-electrode
Sterile 0.22 µm syringe filters
Procedure (performed in a laminar flow hood):
Weigh 100 mg of 2-(Dimethylamino)-N,N-dimethylisonicotinamide into a sterile beaker or vial.
Add approximately 8 mL of sterile 0.9% Saline. Stir with a sterile stir bar. A suspension will form.
Slowly add 1 N HCl dropwise while stirring and monitoring the pH. Continue adding acid until all the solid has dissolved.
Record the pH at which complete dissolution occurs.
Check the final pH. Adjust the pH to a target between 3.5 and 4.5 using 1 N HCl or 1 N NaOH as needed. This range is a common compromise between compound solubility and physiological tolerability.
Once the target pH is stable, transfer the solution to a sterile graduated cylinder and add sterile 0.9% Saline to bring the final volume to 10.0 mL (QS - Quantum Satis).
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.
Quality Control:
Visually inspect the final filtered solution for any particulates or haze.
Measure the pH of the final formulation.
Determine the final concentration and purity using a validated HPLC method.[4]
Protocol 3: Preparation of a 20 mg/mL Co-Solvent Formulation
Objective: To prepare a formulation of 2-(Dimethylamino)-N,N-dimethylisonicotinamide at 20 mg/mL in a co-solvent vehicle suitable for oral (PO) or intraperitoneal (IP) administration.
Weigh 200 mg of 2-(Dimethylamino)-N,N-dimethylisonicotinamide into a glass vial.
Add 1.0 mL of DMSO. Vortex or sonicate until the compound is fully dissolved.
Add 4.0 mL of PEG 400 to the solution. Vortex until the solution is homogeneous.
Slowly add 5.0 mL of 0.9% Saline to the organic mixture while vortexing. Add the saline dropwise to avoid precipitation.
Quality Control:
Visually inspect the final solution for clarity and homogeneity.
Keep the solution at room temperature for at least 2 hours and re-inspect for any signs of precipitation before use.
Determine the final concentration and purity using a validated HPLC method.
In Vivo Administration: Best Practices
Vehicle Tolerability: Before initiating a study with the active compound, it is crucial to dose a satellite group of animals with the vehicle alone. Monitor for any adverse effects, such as irritation, lethargy, or changes in behavior.
Route of Administration: The choice of formulation is intrinsically linked to the route. An acidic IV formulation may be well-tolerated due to rapid dilution in the bloodstream, but could cause significant irritation if administered subcutaneously.
Dose Volume: Adhere to institutional guidelines (IACUC) for maximum dose volumes for the chosen species and route.
Fresh Preparation: Unless comprehensive stability data is available, it is best practice to prepare formulations fresh on the day of dosing.
References
MicroChemicals GmbH. (n.d.). Solvents and solubilities. Retrieved from [Link]
ChemBK. (2024). 2-aminosulfonyl-N,N-dimethylnicotinamide - Introduction. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81444, N,N-Dimethylnicotinamide. Retrieved from [Link]
Doria. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Retrieved from [Link]
Zhang, Y., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. Biomaterials Science, 10(11), 2940-2952. doi:10.1039/d2bm00168c
ResearchGate. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. Retrieved from [Link]
Journal of Chemical and Engineering Data. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]
Ling, B. L., et al. (1996). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1139-1147.
Cell. (2024). Safe and effective in vivo delivery of DNA and RNA using proteolipid vehicles. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). N-[(Diethylamino)methyl]prop-2-enamide Properties. Retrieved from [Link]
London Met Repository. (2021). Dermal delivery of niacinamide—in vivo studies. Retrieved from [Link]
Zhang, Y., et al. (2021). Dermal Delivery of Niacinamide—In Vivo Studies. Pharmaceutics, 13(5), 726. doi:10.3390/pharmaceutics13050726
National Center for Biotechnology Information. (2021). Dermal Delivery of Niacinamide—In Vivo Studies. Retrieved from [Link]
ResearchGate. (2017). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. Retrieved from [Link]
Sohn, M., et al. (2022). Development and evaluation of niacinamide transdermal formulation by artificial membrane permeability.
ResearchGate. (2021). Impact of nicotinamide content on the stability of benzamide forms I and III. Retrieved from [Link]
Lin, Y. T., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(16), 6046.
Almeida, A. R. R. P., et al. (2015). Thermodynamic study of nicotinamide, N-methylnicotinamide and N,N-dimethylnicotinamide: Vapour pressures, phase diagrams, and hydrogen bonds. The Journal of Chemical Thermodynamics, 82, 108-115.
ResearchGate. (2025). Dermal Delivery of Niacinamide—In Vivo Studies. Retrieved from [Link]
MDPI. (2025). Formulation Study of a Poly(amino methacrylate) Film-Forming Solution for Transdermal Administration. Retrieved from [Link]
ResearchGate. (2018). Formulation, Characterization, and Ex vivo Evaluation of Microemulsion Based Gel of Nicotinamide. Retrieved from [Link]
Application Notes and Protocols: Experimental Design for Studying the Efficacy of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Introduction: A Strategic Approach to Efficacy Assessment for a Novel Compound The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific investigation. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Efficacy Assessment for a Novel Compound
The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific investigation. This guide provides a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of 2-(Dimethylamino)-N,N-dimethylisonicotinamide, hereafter referred to as "Compound X". Given the structural similarity of Compound X to nicotinamide, we will hypothesize its mechanism of action to be the inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism.[1][2][3] Overexpression of NNMT has been implicated in various diseases, including cancer and metabolic disorders, by influencing cellular energy and signaling pathways.[2][4][5] Therefore, a potent and selective NNMT inhibitor could have significant therapeutic potential.
These application notes are designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for each experimental step. Our approach is rooted in the principles of robust experimental design, ensuring data integrity and translatability.
Part 1: In Vitro Characterization - From Cellular Viability to Target Engagement
The initial phase of efficacy testing focuses on characterizing the activity of Compound X in a controlled cellular environment.[6] This allows for the determination of its potency, selectivity, and mechanism of action at the cellular level.
Cell Line Selection and Culture
The choice of cell lines is critical and should be driven by the therapeutic hypothesis. If targeting cancer, a panel of cell lines representing different tumor types with varying levels of NNMT expression should be selected. For metabolic disorders, relevant cell types such as hepatocytes or adipocytes would be appropriate. All cell lines should be obtained from a reputable cell bank and cultured under standardized conditions to ensure reproducibility.
Assessment of Cytotoxicity and Cell Viability
Before assessing targeted efficacy, it is essential to determine the cytotoxic profile of Compound X. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose.[7][8][9][10][11] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[7][8]
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
XTT Addition: Add the activated XTT solution to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C.
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[7]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Example Data Summary for XTT Assay
Compound
Cell Line
IC50 (µM)
Compound X
Cancer Cell Line A (High NNMT)
5.2
Compound X
Cancer Cell Line B (Low NNMT)
> 100
Doxorubicin
Cancer Cell Line A
0.1
Target Engagement: Confirming Interaction with NNMT
A crucial step in validating the mechanism of action is to demonstrate that Compound X directly interacts with its intended target, NNMT, within the cellular environment.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16] CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[14][15]
Cell Treatment: Treat cultured cells with Compound X at various concentrations or a vehicle control.
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
Cell Lysis: Lyse the cells to release the soluble proteins.
Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.
Detection: Detect the amount of soluble NNMT in the supernatant using Western blotting or other protein detection methods.
Data Analysis: Plot the amount of soluble NNMT as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Workflow for In Vitro Efficacy Assessment
Caption: A streamlined workflow for the in vitro characterization of Compound X.
Downstream Signaling Pathway Analysis
Inhibition of NNMT is expected to alter cellular metabolism and signaling pathways. Specifically, it can lead to an increase in the levels of nicotinamide and a decrease in the production of 1-methylnicotinamide (MNA).[3] Furthermore, NNMT inhibition can affect the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which can impact methylation reactions.[1]
Methods for Downstream Analysis:
Western Blotting: To analyze the expression levels of proteins involved in pathways regulated by NNMT. For instance, in the context of cancer, this could include proteins related to cell cycle progression or apoptosis.
Metabolomics: To quantify the levels of key metabolites such as nicotinamide, MNA, NAD+, SAM, and SAH. This provides direct evidence of the biochemical consequences of NNMT inhibition.
Part 2: In Vivo Efficacy Studies - Translating Cellular Effects to a Living System
Promising in vitro results provide the rationale for advancing Compound X to in vivo studies.[17] These studies are essential for evaluating the compound's efficacy and safety in a more complex biological system.[18]
Animal Model Selection
The choice of animal model is critical for the clinical relevance of the study.[19] For oncology indications, several models are available:
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice.[20] These models are useful for assessing the direct anti-tumor activity of a compound.
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice. These models are suitable for evaluating immunomodulatory effects of a compound.
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice.[19] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[19]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Before initiating efficacy studies, it is crucial to understand the PK and PD properties of Compound X.[21][22][23][24][25]
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[23] PK studies help determine the optimal dosing regimen (dose and schedule) to achieve and maintain therapeutic concentrations of the drug at the target site.[22]
Pharmacodynamics (PD): This describes what the drug does to the body.[23] PD studies measure the biological effects of the drug over time, such as the inhibition of NNMT activity in tumor tissue or changes in downstream biomarkers.[22]
Table 2: Key Parameters in PK/PD Studies
Study
Key Parameters
Pharmacokinetics (PK)
Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life (t1/2)
A well-designed in vivo efficacy study should include appropriate control groups and clearly defined endpoints.
Protocol: Xenograft Tumor Model Efficacy Study
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., a high NNMT-expressing line) into the flank of immunodeficient mice.
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Randomization and Grouping: When tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, Compound X at different doses, positive control).
Treatment Administration: Administer the treatments according to the predetermined dosing schedule (e.g., daily oral gavage).
Secondary Endpoints: Body weight (to assess toxicity), survival analysis.
Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., PD biomarker analysis).
Hypothesized Signaling Pathway of Compound X
Caption: Hypothesized inhibition of NNMT by Compound X and its downstream consequences.
Part 3: Data Analysis and Statistical Considerations
In Vitro Data: For dose-response curves, use non-linear regression to calculate IC50 values. For comparisons between groups, use appropriate statistical tests such as t-tests or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons.[26]
In Vivo Data: For tumor growth data, use repeated measures ANOVA or mixed-effects models to compare tumor growth curves between groups. For survival data, use Kaplan-Meier analysis and the log-rank test.
Sample Size: The number of animals per group should be determined by power analysis to ensure that the study has sufficient statistical power to detect a meaningful effect.[29]
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner.[26]
Conclusion
The experimental framework outlined in these application notes provides a robust and scientifically sound approach to evaluating the efficacy of a novel compound, such as 2-(Dimethylamino)-N,N-dimethylisonicotinamide (Compound X). By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can generate the high-quality data necessary to support further development. The emphasis on understanding the compound's mechanism of action, through target engagement and downstream signaling analysis, is crucial for building a strong scientific case for its therapeutic potential. Adherence to rigorous experimental design and statistical principles will ensure the reliability and reproducibility of the findings, ultimately accelerating the translation of promising new molecules into effective therapies.[30]
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A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
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Sanchez, T. W., Ronzetti, M. H., Owens, A. E., Antony, M., Voss, T., Wallgren, E., Talley, D., & Krishna, T. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.).
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team.
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014).
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024).
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In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. (2024). Taylor & Francis.
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The Role of a Statistician In a Pre-Clinical Study. (2011). Quanticate.
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Introduction to Pharmacokinetics and Pharmacodynamics. (n.d.). ASHP.
Innovative Trial Designs in Early-Phase Oncology Research. (2024). TFS HealthScience.
Introduction to Pharmacokinetic and Pharmacodynamic Models and Analyses. (n.d.).
Using innovative trial designs to accelerate drug oncology development. (2024). Parexel.
Design of phase II oncology trials evaluating combinations of experimental agents. (2023). JNCI.
Clinical Trial Design For Early Phase Oncology Studies. (2026). Biomapas.
Subchronic Inhalation Toxicity Study in Rats with 2-(Dimethylamino)Ethanol. (1990).
Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing. (2021).
The effect of 2-diethylaminoethyl-isonicotinamide on cardiac arrhythmia in man. (n.d.). PubMed.
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activate. (n.d.).
Targeting nicotinamide N-methyltransferase overcomes resistance to EGFR-TKI in non-small cell lung cancer cells. (2022). NIH.
Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). NIH.
Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease. (2023).
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2021). MDPI.
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2025). MDPI.
Cell permeability assay for 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Application Note: Permeability Profiling of 2-(Dimethylamino)-N,N-dimethylisonicotinamide Executive Summary This technical guide details the experimental framework for assessing the cell permeability of 2-(Dimethylamino)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Permeability Profiling of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Executive Summary
This technical guide details the experimental framework for assessing the cell permeability of 2-(Dimethylamino)-N,N-dimethylisonicotinamide (referred to herein as DD-INA ). As a substituted aminopyridine derivative, DD-INA presents specific physicochemical characteristics—notably a basic pyridine nitrogen and a tertiary amide—that necessitate a tailored approach to permeability screening.
This document moves beyond generic templates to address the specific challenges of this chemotype, including pH-dependent ionization and potential P-glycoprotein (P-gp) efflux liability. We utilize a tiered approach:
PAMPA (Parallel Artificial Membrane Permeability Assay): For rapid, high-throughput assessment of passive transcellular diffusion.
Caco-2 (Human Colon Carcinoma) Assay: The gold standard for confirming absorption and evaluating active transport mechanisms.[1]
Physicochemical Context & Mechanistic Strategy
Before initiating wet-lab work, one must understand the molecule's behavior in solution. DD-INA contains a pyridine ring substituted with a dimethylamino group at the 2-position and a dimethylamide at the 4-position.
Ionization (pKa): The 2-dimethylamino group donates electron density to the pyridine ring via resonance, increasing the basicity of the ring nitrogen compared to unsubstituted pyridine. The estimated pKa is likely in the range of 6.5 – 7.0 .
Implication: At intestinal pH (6.5–7.4), a significant fraction of the molecule exists in the neutral (unprotonated) state, favoring passive diffusion. However, at lysosomal pH (5.0), it will be protonated, potentially leading to lysosomal trapping.
Lipophilicity (LogD): The
-dimethylamide and dimethylamino groups add lipophilicity but also hydrogen bond accepting capacity.
Implication: The assay must control for non-specific binding (NSB) to plasticware, which is common for lipophilic bases.
Tier 1: PAMPA Protocol (Passive Diffusion)
Objective: Determine the intrinsic passive permeability (
Passive Diffusion Dominant. No significant efflux.
Efflux Substrate. Likely P-gp or BCRP substrate.
Recovery
Non-Specific Binding. Or intracellular accumulation (lysosomal trapping).
Visual Workflows
Figure 1: Bi-Directional Caco-2 Assay Workflow
Caption: Workflow for bi-directional Caco-2 permeability assessment, ensuring monolayer integrity and mass balance tracking.
Figure 2: Data Interpretation Decision Tree
Caption: Decision logic for interpreting permeability data to guide lead optimization.
References
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][4][5] Nature Protocols, 2(9), 2111–2119.
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223–232.
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pH-dependent permeability of bases like aminopyridines).
Application Note: In Vitro Metabolic Profiling of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
This Application Note is structured to guide researchers through the specific in vitro metabolic characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide . Given the structural features of this molecule (a pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific in vitro metabolic characterization of 2-(Dimethylamino)-N,N-dimethylisonicotinamide .
Given the structural features of this molecule (a pyridine core with two distinct dimethylamino moieties), this guide focuses on distinguishing between Cytochrome P450 (CYP) mediated
-dealkylation and Flavin-containing Monooxygenase (FMO) mediated -oxidation—the two predicted "metabolic soft spots" for this compound.
Introduction & Compound Analysis
2-(Dimethylamino)-N,N-dimethylisonicotinamide presents a unique metabolic profile due to its bis-dimethylated structure. Unlike simple nicotinamide, which is primarily metabolized by cytosolic N-methyltransferases (NNMT), the substitution at the 2-position and the fully methylated amide group shift the metabolic burden toward microsomal oxidative pathways.
Structural Metabolic Liabilities
2-Dimethylamino Group: Highly susceptible to oxidative
-dealkylation (CYP-mediated) and -oxidation (FMO-mediated).
Amide
-Dimethyl Group: Prone to sequential -demethylation to form the -methyl and primary amide species.
Pyridine Nitrogen: A potential site for
-oxide formation, particularly if the 2-position substituent increases electron density on the ring.
This guide outlines the protocol for assessing Intrinsic Clearance (
) and Metabolite Identification (MetID) using Human Liver Microsomes (HLM).
Experimental Design Strategy
To ensure data integrity, this study utilizes a Microsomal Incubation System .
Why Microsomes? They are enriched in CYP and FMO enzymes, the primary drivers for oxidative clearance of lipophilic bases like this compound.
Critical Control: Because this molecule contains tertiary amines, it may undergo non-enzymatic chemical oxidation or FMO-mediated oxidation. We must distinguish these using specific inhibitors (e.g., heat inactivation for chemical, chemical inhibitors for enzymes).
Reagents & Materials[1][2]
Test Compound: 2-(Dimethylamino)-N,N-dimethylisonicotinamide (10 mM stock in DMSO).
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).
Dilute HLM to a working concentration of 0.625 mg/mL (Target final: 0.5 mg/mL).
Spike Test Compound into the mixture to achieve 1.25 µM (Target final: 1 µM).
Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.
Pre-Incubation:
Aliquot 40 µL of the Master Mix into 96-well plates.
Incubate at 37°C for 5 minutes. This equilibrates the lipophilic compound with microsomal proteins, preventing "initial burst" kinetics errors.
Reaction Initiation:
Add 10 µL of pre-warmed 5 mM NADPH (Final conc: 1 mM) to all "Active" wells.
Negative Control: Add 10 µL of Buffer (no NADPH) to "T=60 min" control wells to assess chemical stability.
Sampling (Time Course):
Incubate at 37°C with shaking.
At time points 0, 5, 10, 20, 30, and 60 minutes , remove the plate (or specific wells).
Quenching:
Immediately add 150 µL of ice-cold Acetonitrile (with Internal Standard).
Vortex for 10 minutes to precipitate proteins.
Centrifuge at 4,000 rpm for 20 minutes at 4°C.
Analysis:
Transfer supernatant to LC-MS/MS vials for analysis. Monitor the disappearance of the Parent Compound (MRM mode).
Protocol 2: Metabolite Identification (MetID)
While Protocol 1 tracks the loss of parent, Protocol 2 identifies what forms.
Modifications for MetID:
Concentration: Increase Test Compound to 10 µM (to ensure minor metabolites are detectable).
Incubation Time: Fix at 60 minutes (or
determined in Protocol 1).
Mass Spectrometry: Use High-Resolution MS (Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode.
Trigger: Select top 3 most intense ions for MS/MS fragmentation.
Mass Defect Filter: Focus on Nitrogen-containing fragments.[1]
Predicted Mass Shifts (Table 1)
Metabolic Pathway
Structural Change
Mass Shift ( m/z)
Likely Site
N-Demethylation
Loss of
-14.0156
Amide or Ring 2-
Bis-N-Demethylation
Loss of
-28.0313
Both Amide and Ring
N-Oxidation
Addition of
+15.9949
Pyridine or Amine
Hydroxylation
Addition of
+15.9949
Pyridine Ring (Carbon)
Visualization of Pathways & Workflow
The following diagrams illustrate the predicted metabolic map and the experimental logic.
Diagram 1: Predicted Metabolic Map
This diagram visualizes the competition between CYP-mediated demethylation and FMO-mediated oxidation.
Caption: Predicted Phase I metabolic pathways. CYP enzymes drive demethylation (Blue), while FMO/CYP drives N-oxidation (Red).
Diagram 2: Experimental Workflow
The logic flow for determining stability and clearance.
Caption: Step-by-step experimental workflow for intrinsic clearance determination.
Data Analysis & Calculations
To validate the study, calculate the Intrinsic Clearance (
) using the depletion rate constant ().
Plot:
vs. Time (min).
Slope: The slope of the linear regression is
.
Half-life (
):
Intrinsic Clearance (
):
Acceptance Criteria (Quality Control)
Linearity:
of the decay curve should be .
Controls:
Testosterone (High Clearance Control):
min.
Warfarin (Low Clearance Control):
min.
Minus NADPH: Loss of parent should be
at 60 min (confirms enzymatic stability).
References
US Food and Drug Administration (FDA). (2020).[2][3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
[Link][2][4]
European Medicines Agency (EMA). (2012). Guideline on the Investigation of Drug Interactions.
[Link]
Dalvie, D., et al. (2002). "Metabolism of Aminopyridines: Bioactivation and Toxicity." Chemical Research in Toxicology. (Contextual reference for aminopyridine metabolism mechanisms).
[Link]
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
[Link]
Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (commonly chloride) at the 2-position of a pyridine ring with dimethylamine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The presence of an electron-withdrawing group, such as the N,N-dimethylcarboxamide at the 4-position, further activates the ring towards this substitution.
A plausible and common synthetic route starts from 2-chloro-N,N-dimethylisonicotinamide and dimethylamine.
Visualizing the Reaction Mechanism
The reaction proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-N,N-dimethylisonicotinamide. What are the likely causes and how can I fix this?
A1: Low or no conversion is a frequent issue in SNAr reactions and can stem from several factors:
Insufficient Temperature: SNAr reactions on less activated substrates often require significant thermal energy to overcome the activation barrier.[1]
Solution: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-120 °C. For highly unreactive substrates, temperatures up to 300 °C in a sealed tube or a continuous-flow reactor might be necessary.[1] Monitor for decomposition of starting material or product at higher temperatures.
Inadequate Solvent: The choice of solvent is crucial. It needs to be polar and aprotic to solvate the intermediate and allow for a high reaction temperature.
Solution: Ensure your solvent (e.g., NMP, DMSO, DMF) is anhydrous. Water can interfere with the reaction. If using a lower boiling point solvent like acetonitrile, consider switching to a higher boiling one like NMP or DMSO.
Base Issues: A base is often required to neutralize the HCl generated during the reaction, which can protonate the dimethylamine nucleophile, rendering it inactive.
Solution: If using dimethylamine in a solvent, ensure an adequate excess is used to act as both the nucleophile and the base. Alternatively, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
Poor Nucleophile Quality: The dimethylamine used might be of low purity or concentration.
Solution: Use a fresh bottle of dimethylamine solution (e.g., in THF or ethanol) or generate it fresh. Ensure the concentration is accurately known.
Q2: I am observing significant amounts of a side product, N,N-dimethylisonicotinamide (the dechlorinated starting material). Why is this happening?
A2: The formation of the dechlorinated product suggests a competing hydrodehalogenation reaction.
Cause: This can be promoted by certain catalysts (though this reaction is often run without one) or by trace metals. It can also occur at very high temperatures in the presence of a hydrogen source.
Solution:
Ensure your reaction vessel is clean and free of any residual hydrogenation catalysts (e.g., Pd, Pt).
If using a base like sodium hydride (NaH), ensure it is of high quality, as older batches can contain metallic sodium which can promote reduction.
Lower the reaction temperature and extend the reaction time to see if this minimizes the side reaction.
Q3: My main impurity is 2-hydroxy-N,N-dimethylisonicotinamide. How is this being formed and how can I prevent it?
A3: The presence of the 2-hydroxy derivative is a clear indication of water in your reaction mixture.
Cause: Water can act as a competing nucleophile, especially at elevated temperatures, leading to hydrolysis of the 2-chloro group. The resulting 2-hydroxypyridine can exist in equilibrium with its 2-pyridone tautomer.
Solution:
Dry your solvent: Use anhydrous solvents. If you suspect your solvent has absorbed moisture, it can be dried over molecular sieves.
Dry your reagents: Ensure the starting material and any added bases are anhydrous.
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Q4: The purification of my final product is difficult. It seems to be very water-soluble, and I have trouble separating it from salts and the solvent.
A4: The multiple nitrogen atoms in 2-(Dimethylamino)-N,N-dimethylisonicotinamide make it quite polar and potentially water-soluble, which can complicate purification.
Purification Strategies:
Extraction: If the product has some solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, perform an aqueous workup. Wash the organic layer with brine to remove most of the water and highly polar impurities. However, be aware that you might lose some product to the aqueous layer.
Column Chromatography: This is often the most effective method.
Stationary Phase: Silica gel is a standard choice. If your compound is very polar, consider using a more polar stationary phase like alumina or a reverse-phase silica (C18). For some 2-aminopyridine derivatives, Florisil has been shown to be effective.[2]
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar one (e.g., ethyl acetate, methanol) is recommended. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica column.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Cation-Exchange Chromatography: This can be a useful technique to separate the basic product from non-basic impurities or excess starting material.[3]
Frequently Asked Questions (FAQs)
Q: What is the best leaving group for this reaction: Fluorine or Chlorine?
A: In SNAr reactions, the reactivity of the leaving group is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, 2-fluoro-N,N-dimethylisonicotinamide would likely react faster or under milder conditions than the 2-chloro analogue.[4][5] However, 2-chloropyridines are often more readily available and less expensive, making them a common choice.[6]
Q: Can I use aqueous dimethylamine for this reaction?
A: While some SNAr reactions can be performed in water[4][7], using aqueous dimethylamine introduces a competing nucleophile (water), which can lead to the formation of the 2-hydroxy byproduct, as discussed in the troubleshooting section. It is generally recommended to use anhydrous conditions for a cleaner reaction and higher yield of the desired product.
Q: Is a catalyst necessary for this reaction?
A: For many SNAr reactions on activated pyridine rings, a catalyst is not required.[1] The reaction can often be driven to completion with sufficient heat. However, for less reactive substrates, transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) can be an alternative, though this adds complexity and cost to the process.[8]
Q: What are the main safety precautions to consider?
A:
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
High Temperatures/Pressures: If running the reaction at high temperatures in a sealed tube, there is a risk of pressure buildup. Use appropriate pressure-rated glassware and a blast shield.
Solvents: Polar aprotic solvents like DMF, DMSO, and NMP have their own specific hazards and should be handled with appropriate personal protective equipment (PPE).
Experimental Protocol: Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
This protocol provides a general procedure for the synthesis. Optimization of temperature, time, and reagent stoichiometry may be required.
Caption: General experimental workflow.
Materials:
2-chloro-N,N-dimethylisonicotinamide
Dimethylamine solution (e.g., 2 M in THF)
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate with 0.5% NEt₃)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N,N-dimethylisonicotinamide (1.0 eq).
Add anhydrous NMP (or DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).
Add the dimethylamine solution (2.0-3.0 eq).
Flush the flask with an inert atmosphere (nitrogen or argon).
Heat the reaction mixture to 80-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Once complete, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract with DCM (3 x volume of NMP/DMSO used).
Combine the organic layers and wash with brine to remove residual NMP/DMSO.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(Dimethylamino)-N,N-dimethylisonicotinamide.
Data Summary Table
Parameter
Recommended Range
Rationale
Temperature
80 - 150 °C
To overcome the activation energy of the SNAr reaction.[1]
Solvent
NMP, DMSO, DMF (anhydrous)
High-boiling polar aprotic solvents facilitate the reaction.
Dimethylamine
2.0 - 3.0 equivalents
Excess acts as both nucleophile and base to neutralize HCl.
Base (optional)
K₂CO₃, NEt₃, DIPEA
Can be added if a stoichiometric amount of amine is used.
Reaction Time
2 - 24 hours
Dependent on temperature and substrate reactivity. Monitor by TLC/LC-MS.
References
Lee, K. B., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. [Link]
Bogan, C., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(23), 6244-6247. [Link]
De La Torre, A. L., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
Kang, S., et al. (2014). Nitric oxide synthase inhibitors that interact with both heme propionate and H4B show high isoform selectivity. Journal of Medicinal Chemistry, 57(15), 6394-6407. [Link]
Lee, H., et al. (2006). Process for preparing 2-aminopyridine derivatives.
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5348-5354. [Link]
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3931. [Link]
Yin, J., et al. (2005). A General and Efficient 2-Amination of Pyridines and Quinolines. Angewandte Chemie International Edition, 44(9), 1369-1372. [Link]
Walsh, K., et al. (2013). Amination of 2-halopyridines. [a]. ResearchGate. [Link]
Various Authors. (2002-2009). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. [Link]
Al-Mokhanam, A. S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3432. [Link]
Ube Industries. (1994). Process for the preparation of 2-chloropyridines.
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
Unknown Author. (2011). Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]
Unknown Author. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
Sheng, J., et al. (2012). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. The Journal of Organic Chemistry, 77(3), 1536-1543. [Link]
Kasparyan, A. V., et al. (2018). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry Proceedings, 1(1), 54. [Link]
Unknown Author. (2012). Method for preparing 2-amino-dimethyl acetamide hydrochloride.
Sheng, J., et al. (2012). Synthesis of 2 '-N-Methylamino-2 '-deoxyguanosine and 2 '-N,N-Dimethylamino-2 '-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. ResearchGate. [Link]
Hulshoff, A., et al. (1995). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1127-1135. [Link]
National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem. [Link]
Hall, L. A. R., et al. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Substituted Isonicotinamides
Subject: Troubleshooting Side Reactions & Impurity Profiles
Ticket ID: #ISO-SYN-001
Support Level: Tier 3 (Senior Application Scientist)
Overview
You have reached the advanced technical support module for pyridine-4-carboxamide (isonicotinamide) synthesis. This scaffold is ubiquitous in medicinal chemistry (e.g., Isoniazid, kinase inhibitors), yet its synthesis is plagued by the dual reactivity of the pyridine ring: it acts as both an electron-deficient aromatic system and a nucleophilic base.
This guide addresses the two primary workflows:
Amide Bond Formation (Coupling Isonicotinic Acid + Amine).
Ring Functionalization (Minisci-type reactions on the pyridine core).
Module 1: Amide Coupling Failures
Context: You are reacting Isonicotinic Acid (or its chloride) with a primary/secondary amine.
Issue 1.1: The "Dead" Intermediate (N-Acylurea Formation)
Symptom: LCMS shows a byproduct with mass [M+Product+0] or [M+Carbodiimide]. Yields are consistently 40-60% regardless of reaction time.
Diagnosis:N-Acylurea Rearrangement.
When using carbodiimides (EDC, DCC) without additives, the O-acylisourea intermediate (which should react with your amine) rearranges into a stable, unreactive N-acylurea.[1] This is common when the target amine is sterically hindered or nucleophilically weak (e.g., anilines).
The Mechanism (Visualized):
Caption: The kinetic competition between productive coupling and the irreversible N-acylurea rearrangement pathway.
Corrective Protocol:
Add Nucleophilic Catalysts: Always use HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with EDC. These form an active ester that is less prone to rearrangement but highly reactive toward amines [1].[1]
Switch Reagents: If the amine is valuable, switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for suppressing epimerization and side reactions in pyridine chemistry [2].
Issue 1.2: The "Wet" Chloride (Hydrolysis & Anhydrides)
Symptom: Using Isonicotinoyl chloride hydrochloride.[2] White precipitate forms immediately upon adding base; product yield is near zero.
Diagnosis:Hydrolysis & Anhydride Formation.
Isonicotinoyl chloride is highly hygroscopic. If your solvent (DCM/THF) contains >0.05% water, the chloride hydrolyzes to the acid. The acid then reacts with the remaining chloride to form isonicotinic anhydride , which is less reactive and often precipitates or reacts slowly.
Corrective Protocol:
Quality Control: Reflux isonicotinic acid in pure thionyl chloride (SOCl₂) to generate fresh acid chloride. Do not store; use immediately (one-pot) [3].
Schotten-Baumann Conditions: If you must use aqueous-compatible conditions, use a biphasic system (DCM/Water) with inorganic base (Na₂CO₃). The interfacial reaction often outcompetes hydrolysis.
Module 2: Ring Functionalization (Minisci Reaction)
Context: You are alkylating the pyridine ring of an existing isonicotinamide using a radical source (Minisci reaction).
Issue 2.1: The Regioselectivity Gamble
Symptom: You target the C2 position, but observe a mixture of C2, C3, and bis-substituted products.
Diagnosis:Lack of Protonation Control.
The Minisci reaction requires the pyridine ring to be protonated (pyridinium) to lower the LUMO energy and attract nucleophilic radicals. If the pH is not acidic enough, the reaction stalls. If too acidic, or if the radical source is unstable, selectivity drops.
Troubleshooting Table: Minisci Selectivity
Observation
Probable Cause
Corrective Action
No Reaction
Pyridine not protonated.
Ensure solvent is acidic (TFA/Water or AcOH).
C2/C3 Mixture
Radical is too electrophilic.
Use more nucleophilic radicals (alkyl vs. acyl). Switch to Ag/Persulfate system.
Polysubstitution
Product is more reactive than SM.
Stop reaction at 70% conversion. Use biphasic solvent (DCM/Water) to extract product away from radicals.
Issue 2.2: The "Over-Reduced" Ring
Symptom: During catalytic hydrogenation (e.g., removing a Cbz group elsewhere in the molecule), the pyridine ring reduces to a piperidine.
Diagnosis:Heterogeneous Catalysis Over-activity.
Isonicotinamides are prone to ring reduction under standard Pd/C + H₂ conditions, especially in acidic media (which forms the pyridinium salt, making it easier to reduce).
Corrective Protocol:
Poison the Catalyst: Use Pd(OH)₂ (Pearlman's catalyst) or add a catalyst poison like quinoline or lead (Lindlar conditions) if selectivity is required.
Transfer Hydrogenation: Use Cyclohexadiene or Ammonium Formate instead of H₂ gas to control the reduction potential.
Module 3: Strategic Reagent Selection
Use this decision matrix to select the correct coupling strategy and avoid side reactions before they start.
Caption: Decision matrix for coupling reagent selection based on amine reactivity and scale.
FAQ: Frequently Asked Questions
Q: I see a byproduct +18 mass units during acid chloride coupling. What is it?A: This is likely the hydrolysis product (Isonicotinic acid) co-eluting, or a hydrate. If using EDC, it could be the N-acylurea (+43 mass units usually, but varies). If you see +18 specifically in LCMS, check if your amide hydrolyzed back to acid during workup (rare for isonicotinamides, but possible in strong base).
Q: Can I use HATU for large-scale (>50g) synthesis?A: Technically yes, but it is cost-prohibitive and generates large amounts of byproduct (tetramethylurea) that are hard to remove without chromatography. For >50g, optimize the Mixed Anhydride method (Isobutyl chloroformate + NMM) or the Acid Chloride route.
Q: Why does my isonicotinamide turn yellow/brown on storage?A: Pyridines are susceptible to N-oxidation or photodegradation over time. Store substituted isonicotinamides in amber vials under argon, preferably at 4°C.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[7] MedChemComm, 2(12), 1135-1161. Link
Technical Support Center: Troubleshooting Low Bioactivity of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
The following Technical Support Center guide addresses the low bioactivity of 2-(Dimethylamino)-N,N-dimethylisonicotinamide . This document is designed for researchers observing discrepancies between expected and experim...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the low bioactivity of 2-(Dimethylamino)-N,N-dimethylisonicotinamide . This document is designed for researchers observing discrepancies between expected and experimental potency, particularly in cell-based assays.[1]
Executive Summary: The "Hidden" Physicochemical Barriers
You are likely observing a significant drop in potency (
shift) when moving from biochemical (cell-free) assays to cellular environments. For 2-(Dimethylamino)-N,N-dimethylisonicotinamide (hereafter referred to as 2-DDIN ), this is rarely due to target disengagement.[1] Instead, the molecule’s specific structural features—a basic pyridine core flanked by a lipophilic dimethylamino donor and a dimethylamide acceptor—create a "perfect storm" for lysosomal sequestration and protein binding .
This guide deconstructs the failure modes specific to this chemotype and provides validated solutions.
Physicochemical Profile & Risk Assessment
Before troubleshooting, verify your experimental conditions against the compound's intrinsic properties.
Property
Predicted Value
Implication for Bioactivity
pKa (Pyridine N)
~6.8 - 7.2
High Risk. The 2-dimethylamino group is a strong electron donor, raising the pyridine's basicity.[1] At physiological pH (7.4), a significant fraction is protonated, leading to lysosomal trapping .
LogP (Lipophilicity)
~1.5 - 2.0
Moderate Risk. Sufficient for permeability, but high enough to drive Non-Specific Binding (NSB) to serum proteins (albumin).
Solubility (Aq)
Moderate (< 1 mM)
Low Risk in DMSO, but potential for "Crash-out" upon dilution into aqueous media (e.g., PBS or DMEM).
Metabolic Stability
Low
High Risk. The N-methyl groups are prime targets for oxidative demethylation by CYPs in liver cells.[1]
Diagnostic & Troubleshooting Guide (Q&A)
Q1: "My compound works in enzyme assays but shows >100-fold potency loss in cells. Is it permeability?"
Diagnosis: It is likely Lysosomal Trapping (Ion Trapping) , not poor permeability.
The Science: 2-DDIN is a lipophilic weak base.[1] It freely permeates the cell membrane (neutral form). Once it enters the acidic environment of the lysosome (pH ~4.5-5.0), the pyridine nitrogen becomes fully protonated (
). The charged species cannot diffuse back out, effectively sequestering the drug away from its cytosolic or nuclear target. This can reduce the effective cytosolic concentration by 100-1000 fold [1].[1]
Protocol: The Ammonium Chloride Challenge
To confirm lysosomal trapping, perform the following rescue experiment:
Pre-treat cells with 10 mM Ammonium Chloride (
) or 100 nM Bafilomycin A1 for 1 hour. These agents neutralize lysosomal pH.
Add 2-DDIN and run your standard activity assay.[1]
Result Analysis: If potency is restored (left-shift in
), lysosomal trapping is the cause.
Corrective Action:
Modify the scaffold to lower pKa (e.g., add a fluorine to the pyridine ring).
Use pulse-chase dosing if continuous exposure is not required.[1]
Q2: "I see variability in data depending on the serum concentration (FBS). Why?"
Diagnosis:High Serum Protein Binding (High Free Fraction Loss).The Science: The dimethylamino and dimethylamide groups create a "greasy" surface that binds avidly to Albumin (BSA/HSA) and Alpha-1-acid glycoprotein (AAG). If you run assays in 10% FBS, >90% of 2-DDIN may be bound and inactive [2].[1]
Protocol: Serum Shift Assay
Determine
in media containing 1% FBS .
Determine
in media containing 10% FBS (or physiological 40 g/L HSA).
Calculate Shift:
.
A shift > 10-fold confirms protein binding is masking bioactivity.
Corrective Action:
Report "Free
" rather than nominal .
Run assays in low-serum media (Opti-MEM) if cells tolerate it.
Q3: "The compound precipitates when I add it to the media, even at 10 µM."
Diagnosis:"Solubility Crash" due to rapid polarity shift.
The Science: 2-DDIN is soluble in DMSO.[1] When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the local concentration transiently exceeds the solubility limit before mixing, causing micro-precipitation. These micro-crystals are often invisible to the naked eye but biologically inactive [3].
Protocol: Serial Dilution Optimization
Incorrect: 10 mM DMSO stock
Direct spike into Media (1:1000).
Correct (Intermediate Step): 10 mM DMSO stock
Dilute in DMSO to 1000x final conc Predilute in PBS/Media (Intermediate) Add to Cells.
Validation: Measure light scattering (absorbance at 600 nm) of the media immediately after compound addition. An increase >0.05 OD indicates precipitation.
Q4: "Activity disappears after 24 hours in hepatocyte co-cultures."
Diagnosis:Metabolic N-Demethylation.The Science: The N,N-dimethylamino group at position 2 is a classic "metabolic soft spot."[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly remove the methyl groups (N-demethylation), often resulting in a primary amine which may be inactive or have different selectivity [4].
Corrective Action:
Check stability by incubating 2-DDIN with liver microsomes (1 mg/mL) + NADPH for 60 min. Analyze by LC-MS.
If unstable, consider replacing the -N(Me)2 group with a cyclic amine (e.g., pyrrolidine or azetidine) to block the metabolic site.
Visual Troubleshooting Logic
The following diagram outlines the decision tree for diagnosing low bioactivity for 2-DDIN.
Caption: Figure 1. Systematic troubleshooting workflow for diagnosing the root cause of low bioactivity in 2-(Dimethylamino)-N,N-dimethylisonicotinamide experiments.
Mechanism of Failure: Lysosomal Trapping
The most probable cause for the failure of 2-DDIN in cellular assays is Lysosomal Trapping . The basic nature of the pyridine ring (enhanced by the 2-amino group) drives accumulation in acidic organelles.
Caption: Figure 2. Mechanism of Lysosomal Trapping. The neutral drug enters the lysosome, becomes protonated due to low pH, and is unable to exit, depleting the cytosolic concentration available for the target.
References
MacIntyre, A. C., & Cutler, D. J. (1988). The potential role of lysosomes in the tissue distribution of weak bases. Biopharmaceutics & Drug Disposition, 9(6), 513–526. [Link]
Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] [Link]
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Overcoming Resistance to Isonicotinamide-Based Compounds (Ethionamide/Prothionamide/Isoniazid)
Target Audience: Drug Discovery Scientists, Microbiologists, PK/PD Modelers
Scope: Mycobacterium tuberculosis (Mtb) InhA inhibitors.[1][2][3][4]
Executive Summary: The Prodrug Paradox
Welcome to the Resistance Mitigation Hub. If you are working with isonicotinamide-based compounds—specifically Ethionamide (ETH) , Prothionamide (PTH) , or the structurally related Isoniazid (INH) —you are likely facing the "Prodrug Paradox."
Unlike direct inhibitors, these compounds are biologically inert until activated by mycobacterial enzymes (KatG for INH; EthA for ETH). Resistance is rarely due to target modification (InhA mutation) but rather the shutdown of these activation pathways.
This guide provides the technical roadmap to troubleshoot, diagnose, and overcome these resistance mechanisms using next-generation "Booster" molecules and Direct InhA Inhibitors (DIIs).
Diagnostic Hub: Root Cause Analysis
User Question: My clinical isolates show high MICs (>10 µg/mL) for Ethionamide. How do I distinguish between a target mutation and an activation failure?
Technical Insight:
You must distinguish between Target-Based Resistance (rare, cross-resistant) and Activator-Based Resistance (common, drug-specific).
Feature
Activator Mutation (Most Common)
Target Mutation (Cross-Resistance)
Gene Locus
ethA (activator) or ethR (repressor)
inhA (promoter or ORF)
Mechanism
Failure to convert Prodrug NAD-Adduct
InhA overexpression or binding site alteration
Cross-Resistance
Resistant to ETH; Susceptible to INH
Resistant to both ETH and INH
Mitigation Strategy
Bio-Activation Boosters (e.g., SMARt-420)
Direct InhA Inhibitors (e.g., GSK693)
Visualizing the Resistance Pathways
The following diagram illustrates the parallel activation pathways and where resistance blocks efficacy.
Figure 1: The "Bio-Activation" landscape. Standard resistance occurs at EthA/KatG. Boosters (SMARt-420) unlock the cryptic EthA2 pathway to bypass EthA mutations.
Intervention Protocols: Overcoming Resistance
Strategy A: The "Booster" Approach (Reverting Resistance)
Context: Your strain has an ethA mutation (loss of function).
Solution: Use a "Booster" molecule (e.g., SMARt-420, Alpibectir) to inhibit the repressors (EthR or EthR2), triggering massive overexpression of activators (EthA or EthA2).
Protocol: Checkerboard Synergy Assay (Booster Validation)
Purpose: To quantify the reversal of resistance.
Preparation:
Compound A: Ethionamide (Serial dilution: 0.25 µg/mL to 64 µg/mL).
In a 96-well plate, create a matrix of ETH concentrations vs. fixed Booster concentrations.
Inoculate with M. tuberculosis H37Rv (or ethA mutant strain) at OD600 ~0.005.
Incubate at 37°C for 5-7 days (Alamar Blue readout) or 14 days (turbidity).
Analysis (FICI Calculation):
Calculate the Fractional Inhibitory Concentration Index (FICI).
Success Criteria: FICI
0.5 indicates Synergy (Resistance Reversal).
Note: A true booster often reduces ETH MIC by >10-fold (e.g., from 10 µg/mL to <1 µg/mL).
Strategy B: The "Bypass" Approach (Direct Inhibition)
Context: Your strain has an inhA promoter mutation (S94A or overexpression) or you want to avoid activation liability entirely.[3]
Solution: Switch to Direct InhA Inhibitors (DIIs) like GSK693 or Pyridomycin. These bind the InhA active site without requiring NAD-adduct formation.
Troubleshooting FAQ:
Q: Why do my DIIs show poor activity in vivo despite good MICs?
A: DIIs are often lipophilic (e.g., Triclosan derivatives) and suffer from high protein binding or rapid efflux. Ensure you run a Macrophage Uptake Assay early. DIIs must penetrate the macrophage and the mycobacterial cell wall without the "Trojan horse" benefit of the prodrug mechanism.
Troubleshooting Guide: Common Experimental Failures
Symptom
Probable Cause
Corrective Action
Inconsistent MICs for Ethionamide
Volatility of Ethionamide or degradation in DMSO.
Prepare fresh stocks in 100% DMSO; do not store refrozen aliquots >1 month.
Booster Effect is "Flat" (No MIC shift)
The strain may have a deletion in ethA2 (for SMARt-420) or the booster is not penetrating.
Sequence the ethR2-ethA2 locus. Verify booster solubility in 7H9 media.
High Background in Fluorescence Assays
Isonicotinamide compounds can auto-fluoresce or quench.
Use Resazurin (Alamar Blue) or MGIT (oxygen consumption) instead of GFP-based reporters.
Resistance developed during assay
Spontaneous mutation rate is high ().
Use a higher inoculum ( CFU) to capture pre-existing mutants, or perform a Fluctuation Test to determine mutation rate.
Decision Logic for Drug Development
Use this flow to determine the next step in your lead optimization for isonicotinamide analogs.
Figure 2: Strategic decision tree for characterizing resistance mechanisms in isonicotinamide derivatives.
References
Blondiaux, N., et al. (2017).[5] "Reversion of antibiotic resistance in Mycobacterium tuberculosis by spiroisoxazoline SMARt-420."[5][6] Science, 355(6330), 1206-1211.[5]
Bioversys AG & GSK. (2022).[7] "GSK and Bioversys advance ethionamide boosters for treating tuberculosis."[7] BioWorld.[7]
Encinas, L., et al. (2024).[8] "Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis." Antimicrobial Agents and Chemotherapy.[8][9]
Vilchèze, C., & Jacobs, W. R. Jr. (2014).[1] "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities."[10] Microbiology Spectrum.
Perrin, E., et al. (2025).[2] "Mechanisms of resistance to NAMPT inhibitors in cancer." Cancer Drug Resistance.[11][12][13][14] (Included for secondary context on NAMPT).
Technical Support Center: Method Development for Separating Isonicotinamide Isomers
Welcome to the technical support center for the chromatographic separation of isonicotinamide and its positional isomers, nicotinamide (niacinamide) and picolinamide. These pyridinecarboxamide isomers present a unique ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic separation of isonicotinamide and its positional isomers, nicotinamide (niacinamide) and picolinamide. These pyridinecarboxamide isomers present a unique challenge due to their similar physicochemical properties. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.
HPLC is the most common technique for the separation of these isomers. Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two primary modes employed.
Frequently Asked Questions (HPLC)
Q1: What are the main challenges in separating isonicotinamide, nicotinamide, and picolinamide by HPLC?
A1: The primary challenge is their structural similarity. As positional isomers, they have identical molecular weights and similar polarities, leading to co-elution or poor resolution under standard chromatographic conditions. Method development must focus on exploiting subtle differences in their pKa values, dipole moments, and interactions with the stationary phase.
Q2: Which HPLC mode is better for this separation: Reversed-Phase or HILIC?
A2: Both modes can be effective, and the choice depends on your specific requirements and available instrumentation.
Reversed-Phase (RP-HPLC): More common and widely understood. It separates based on hydrophobicity. Since these are polar compounds, achieving adequate retention can be a challenge on traditional C18 columns.[1] Specialized "aqueous compatible" or polar-endcapped C18 columns are often necessary.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar analytes.[1] It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, promoting retention of polar compounds.[1] HILIC can offer better retention and alternative selectivity for these isomers.
Q3: How does mobile phase pH affect the separation?
A3: Mobile phase pH is a critical parameter. The pKa values of the pyridine nitrogen are different for each isomer, influencing their degree of ionization. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thereby improving separation. A pH that ensures the analytes are in a single, predominant ionization state is often desirable.
HPLC Troubleshooting Guide (Q&A Format)
Q: My peaks for isonicotinamide and nicotinamide are co-eluting on a C18 column. What should I do?
A: This is a common problem due to their similar polarity. Here are several strategies to improve resolution:
Adjust Mobile Phase pH: Experiment with a pH range between 3 and 6. Subtle differences in the pKa of the isomers can be exploited to improve selectivity.[3]
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol can offer different selectivity due to its hydrogen bonding capabilities.
Reduce Organic Solvent Percentage: Increasing the aqueous portion of the mobile phase will increase retention on a reversed-phase column, which may provide enough separation.[3]
Consider a Different Stationary Phase:
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl column can provide unique selectivity for these aromatic compounds.
Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed for better retention of polar analytes and are compatible with highly aqueous mobile phases.[2]
HILIC Column: If retention is still poor, switching to a HILIC column is a robust alternative.[1]
Q: I'm observing significant peak tailing for all three isomers. How can I improve the peak shape?
A: Peak tailing for these basic compounds often results from secondary interactions with acidic silanols on the silica surface of the column.
Use a Low-Ionic-Strength Buffer: Incorporate a buffer like ammonium formate or ammonium acetate (10-20 mM) into your mobile phase. The buffer ions can mask the active silanol sites.
Work at a Lower pH: At a lower pH (e.g., 3.0), the silanol groups are less ionized, reducing the unwanted interactions.
Use a High-Purity, Endcapped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.
Reduce Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[4]
Q: My retention times are drifting between injections. What are the likely causes?
A: Retention time instability is often due to a lack of system equilibration or changes in the mobile phase.
Ensure Proper Column Equilibration: HILIC, in particular, requires long equilibration times to form a stable water layer on the stationary phase. For reversed-phase, ensure at least 10-15 column volumes of the mobile phase have passed through before starting your run.
Check Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is functioning correctly.[5]
Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment is highly recommended.[6]
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the separation of isonicotinamide, nicotinamide, and picolinamide.
Instrumentation:
HPLC system with UV detector
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of 5% Acetonitrile and 95% Water, with the aqueous portion containing 0.1% phosphoric acid.[7]
Standard Preparation: Prepare a mixed standard solution containing isonicotinamide, nicotinamide, and picolinamide at a concentration of approximately 0.2-0.3 mg/mL in the mobile phase.[7]
Caption: A typical workflow for developing an HPLC method for isomer separation.
Section 2: Gas Chromatography (GC)
GC can be a powerful alternative for the analysis of pyridinecarboxamide isomers, often providing high efficiency. Direct injection or derivatization may be employed.
Frequently Asked Questions (GC)
Q1: Can I analyze isonicotinamide isomers directly by GC?
A1: Yes, direct injection GC is feasible for these compounds.[11][12][13] Using a polar capillary column is necessary to achieve sufficient retention and separation. However, the high polarity and potential for hydrogen bonding can sometimes lead to peak tailing.
Q2: When should I consider derivatization for GC analysis?
A2: Derivatization is considered if you encounter issues with thermal stability, poor peak shape, or insufficient volatility. For example, nicotinamide can be dehydrated to 3-cyanopyridine, which is more volatile and chromatographs well.[14] While this adds a sample preparation step, it can significantly improve the analysis.
GC Troubleshooting Guide (Q&A Format)
Q: My peaks are broad and tailing significantly.
A: This is a common issue with polar, nitrogen-containing compounds in GC.
Use a Base-Deactivated Column: Ensure your column is specifically designed for the analysis of basic compounds to minimize interactions with active sites.
Check Inlet Liner: Use a deactivated liner and consider adding a glass wool plug to aid in volatilization and trap non-volatile matrix components.
Optimize Temperatures:
Inlet Temperature: Ensure it's high enough for rapid volatilization (e.g., 280°C) but not so high as to cause thermal degradation.[11]
Oven Program: A slower temperature ramp can sometimes improve peak shape.
Q: I'm not getting enough separation between nicotinamide and isonicotinamide.
A: Resolution in GC is a function of column efficiency and selectivity.
Select the Right Column: A mid-to-high polarity column, such as one with a cyanopropylphenyl or polyethylene glycol (WAX) stationary phase, is recommended. A CP-Sil 24CB (intermediate polarity) has been shown to be effective.[11][13]
Optimize Oven Temperature Program: A slower ramp rate (e.g., 5-10°C/min) will increase the interaction time with the stationary phase and can improve the separation of closely eluting peaks.[11]
Increase Column Length: If available, a longer column (e.g., 60 m vs. 30 m) will provide more theoretical plates and enhance resolution.
Experimental Protocol: Direct Injection GC Method
This protocol is adapted from methods developed for nicotinamide and can be used as a starting point for isomer separation.[11][12]
Instrumentation:
Gas chromatograph with a Flame Ionization Detector (FID)
Column: CP-Sil 24CB, 30 m x 0.53 mm, 1.5 µm film thickness[11]
Reagents:
Methanol (GC grade)
1,9-Nonanediol (Internal Standard)
Procedure:
Standard Preparation: Dissolve the isomers and the internal standard (1,9-nonanediol) in methanol to a concentration of approximately 100 µg/mL.
GC Conditions:
Carrier Gas: Nitrogen at a flow rate of 5 mL/min[11]
Oven Temperature Program: Start at 100°C, hold for 2 min. Ramp to 180°C at 8°C/min. Ramp to 250°C at 10°C/min. Ramp to 290°C at 40°C/min and hold for 3 min.[11]
Analysis: Inject 0.1-1 µL of the standard solution.
Caption: A logic diagram for troubleshooting common GC separation issues.
Section 3: Alternative Separation Techniques
While HPLC and GC are the workhorses, other techniques can offer unique advantages for isomer separation.
Capillary Electrophoresis (CE): CE is an extremely high-efficiency technique well-suited for separating charged or polar positional isomers.[15][16][17] Separation is based on differences in electrophoretic mobility. The addition of organic solvents or cyclodextrins to the buffer can significantly enhance resolution.[15][18][19]
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. It is particularly effective for isomer separations and can be much faster than HPLC. A 2-ethylpyridine column has been successfully used to separate all three pyridinecarboxamide isomers.[9]
References
Effect of addition of organic solvent on the separation of positional isomers in high-voltage capillary zone electrophoresis. (Source: American Chemical Society)
Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. (Source: PubMed)
Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
BA Method Development: Polar Compounds. (Source: BioPharma Services)
Engineering successful analytical methods using HILIC as an alternative retention mechanism. (Source: Phenomenex)
A Gas Chromatographic Method for Determination of Nicotinamide, Paraben Esters and Caffeine in Commercial Health Drinks, Tonic D. (Source: Unknown)
How to Optimize Your Reversed Phase Chrom
HPLC-UV Method Development for Highly Polar Impurities. (Source: Resolian)
Separation of positional and structural isomers by cyclodextrin-mediated capillary zone electrophoresis.
Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (Source: MDPI)
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (Source: Unknown)
A Rapid and Simple Gas Chromatographic Method for Direct Determination of Nicotinamide in Commercial Vitamins and Tonic Drinks. (Source: Unknown)
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (Source: Journal of Food and Drug Analysis)
Separation of Isonicotinamide on Newcrom R1 HPLC column. (Source: SIELC Technologies)
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. (Source: PubMed Central)
Separation of Pyridine Amides.
Picolinyl esters for the structural determination of f
A process of method development: A chromatographic approach. (Source: Journal of Chemical and Pharmaceutical Research)
New polymorphs of isonicotinamide and nicotinamide.
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. (Source: PubMed)
Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. (Source: PubMed)
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (Source: SIELC Technologies)
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.
HPLC Methods for analysis of Nicotinamide.
The Beginner's Guide to Interpreting GC/MS Results.
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (Source: American Chemical Society)
Resolving the Isomer Problem: Tackling Characteriz
Column chromatography conditions for separating pyrazole isomers. (Source: Benchchem)
Ion Chromatography Troubleshooting Guide. (Source: Thermo Fisher Scientific)
Analysis of Amine Solutions by Gas Chromatography. (Source: Bryan Research & Engineering, LLC)
Review on Common Observed HPLC Troubleshooting Problems. (Source: Rhenium Group)
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (Source: IJNRD)
Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates.
Rationalising the formation of co-crystals of nicotinamide and isonicotinamide.
Technical Support Center: Enhancing Cellular Penetration of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of this compound. We provide in-depth troubleshooting, scientifically-grounded strategies, and detailed experimental protocols to help you diagnose and overcome poor cell penetration.
Introduction: The Cell Membrane Barrier
The cell membrane is a formidable barrier for many potentially therapeutic compounds. For a small molecule like 2-(Dimethylamino)-N,N-dimethylisonicotinamide to exert its effect on an intracellular target, it must first efficiently cross this lipid bilayer. Poor permeability can lead to misleading results in cell-based assays and is a significant hurdle in drug development. This guide will use 2-(Dimethylamino)-N,N-dimethylisonicotinamide as a case study to explore the fundamental principles and practical solutions for improving cellular uptake.
Part 1: Initial Assessment & Troubleshooting (FAQs)
This section addresses the most common initial questions when a compound exhibits low efficacy in cellular assays, potentially due to poor uptake.
Q1: My experiments with 2-(Dimethylamino)-N,N-dimethylisonicotinamide show low activity in cell-based assays. Why might its cell penetration be poor?
A1: To understand potential permeability issues, we must first analyze the compound's physicochemical properties in the context of established principles like Lipinski's "Rule of Five".[1][2] These rules correlate molecular properties with oral bioavailability and membrane permeability.[3][4]
Let's analyze the structure of 2-(Dimethylamino)-N,N-dimethylisonicotinamide:
Molecular Weight: Approximately 193.28 g/mol . This is well below the <500 Da guideline, which is favorable.[2]
Hydrogen Bond Donors (HBD): 0 (No N-H or O-H groups). This is favorable, as fewer donors reduce the energy penalty of leaving the aqueous environment to enter the lipid membrane.[4]
Hydrogen Bond Acceptors (HBA): 3 (the pyridine nitrogen, the dimethylamino nitrogen, and the amide oxygen). This is well within the <10 guideline.[2]
Lipophilicity (logP): While a precise calculated value varies by algorithm, the presence of multiple nitrogen atoms and an oxygen atom suggests moderate polarity. The key concern is not just polarity, but basicity. The 2-dimethylamino group on the pyridine ring is a basic center. At physiological pH (~7.4), this group can become protonated, acquiring a positive charge. This formal charge is a major impediment to passive diffusion across the nonpolar lipid membrane.
Primary Hypothesis for Poor Penetration: The likely culprit is the basicity of the 2-dimethylamino group, which leads to protonation and a positive charge at physiological pH, drastically reducing its ability to passively diffuse across the cell membrane.
Q2: What are the key molecular properties I should always consider for cell permeability?
A2: Beyond Lipinski's rules, several other factors are critical. These are often used as secondary filters in drug design.
Parameter
Guideline for Good Permeability
Rationale
Polar Surface Area (PSA)
< 140 Ų
Represents the surface sum over all polar atoms. High PSA is associated with poor membrane permeability due to the high energy cost of desolvation.[5]
Number of Rotatable Bonds
≤ 10
A measure of molecular flexibility. Less flexible molecules tend to have better permeability.[4]
Lipophilicity (logP / logD)
Typically in the range of 1-5
Lipophilicity, the partitioning between an oily and an aqueous phase, is crucial.[6] If it's too low (hydrophilic), the compound won't enter the lipid membrane. If it's too high, it may get trapped in the membrane or have poor aqueous solubility.[7][8]
Aqueous Solubility
High as possible
A compound must be in solution to be absorbed. Poor solubility can be a limiting factor even if permeability is theoretically high.[9]
Q3: How can I quickly test if poor permeability is the cause of my compound's inactivity?
A3: Before embarking on chemical modifications, you can perform experiments that mechanically disrupt the cell membrane, allowing the compound to bypass the normal diffusion barrier.
Cell Lysis Control: Treat a lysate of your target cells with the compound. If the compound is active against its target in a lysate but not in whole cells, this strongly suggests a permeability problem.
Membrane Permeabilizing Agents: Use agents like a low concentration of digitonin or saponin to transiently permeabilize the cell membrane. If the compound's activity increases significantly in the presence of these agents, it points to poor uptake as the primary issue.
Physical Delivery Methods: Techniques like electroporation or microinjection can be used to introduce the compound directly into the cytoplasm.[5]
Part 2: Strategies for Enhancing Cell Penetration
If initial troubleshooting confirms poor permeability, the next step is to modify the compound or its delivery method.
This approach involves altering the chemical structure of 2-(Dimethylamino)-N,N-dimethylisonicotinamide to improve its drug-like properties.
1.1 Reduce Basicity and Polarity
The primary goal is to lower the pKa of the 2-dimethylamino group to reduce the proportion of protonated species at pH 7.4.
Bioisosteric Replacement: Replace the dimethylamino group with a less basic but sterically and electronically similar group. For example, a methoxy group (-OCH₃) or even a simple methyl group would eliminate the basicity issue, though this could impact target binding.
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups elsewhere on the pyridine ring can lower the basicity of the amino group.
1.2 The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that is designed to improve its delivery and is converted to the active form within the body or cell.[10][11] This is a highly effective strategy.[12][13]
Masking Polar Groups: A common strategy is to mask polar functional groups that hinder membrane transport.[9][14] For 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a cleavable, lipophilic moiety could be attached to the basic nitrogen. This would neutralize the charge and increase lipophilicity, allowing the prodrug to cross the membrane. Once inside the cell, cellular enzymes (e.g., esterases) would cleave the moiety, releasing the active compound.
Fig 1. The prodrug strategy for improved cell entry.
1.3 Modulate Lipophilicity
If the compound is too polar (hydrophilic), increasing its lipophilicity can enhance permeability.[15][16] This can be achieved by adding small, non-polar groups like methyl or ethyl groups to the pyridine ring, provided they do not interfere with the target binding. A systematic approach is often required to find the optimal logP value.[6]
1.4 Introduce Intramolecular Hydrogen Bonds (IHB)
While 2-(Dimethylamino)-N,N-dimethylisonicotinamide lacks hydrogen bond donors, related analogs might have them. Creating a conformation where a hydrogen bond donor can form an internal bond with an acceptor can "shield" the polar groups from the solvent.[17][18] This reduces the effective PSA and lowers the energy penalty for entering the lipid membrane, thereby increasing permeability.[19]
If structural modifications are not feasible, formulation strategies can be employed.
Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion.[20]
Use of Cell-Penetrating Peptides (CPPs): Covalently linking the compound to a CPP can shuttle it across the membrane.[10]
Part 3: Experimental Protocols for Permeability Assessment
To quantitatively measure the permeability of your compound and its analogs, standardized assays are essential.
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion.[21][22] It measures a compound's ability to permeate from a donor well, through an artificial lipid membrane, to an acceptor well.[23]
Methodology:
Prepare Lipid Membrane: Coat a 96-well microfilter plate with a 1-2% solution of lecithin (or a commercial lipid mixture) in dodecane.
Prepare Donor Solution: Dissolve the test compound (e.g., at 100-200 µM) in a buffer solution (e.g., PBS at pH 7.4).
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich," and add the donor solution to the top wells. Incubate for 4-18 hours at room temperature.
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Calculate Permeability Coefficient (Pe): The Pe (in cm/s) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[22]
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption.[24] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[25] This assay can measure both passive diffusion and active transport.[21]
Methodology:
Cell Culture: Seed Caco-2 cells on semipermeable filter inserts in multi-well plates and culture for 18-21 days until a differentiated, polarized monolayer is formed.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[24]
Bidirectional Transport Study:
Apical to Basolateral (A→B): Add the test compound to the apical (top) chamber and fresh medium to the basolateral (bottom) chamber. This simulates absorption.
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh medium to the apical chamber. This measures efflux.
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions.
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[25]
Protocol 3: Cellular Uptake Quantification
This protocol directly measures the amount of compound that accumulates inside the cells.
Methodology:
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with the compound at a known concentration for a specific duration (e.g., 1-4 hours). To distinguish between membrane-bound and internalized compound, a parallel experiment can be run at 4°C, where active transport and membrane fluidity are minimal.[26]
Cell Washing: After incubation, aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
Cell Lysis and Extraction: Lyse the cells with a suitable buffer (e.g., RIPA buffer) or an organic solvent like methanol/acetonitrile to release the intracellular contents.[26]
Quantification: Analyze the concentration of the compound in the cell lysate using LC-MS/MS. Normalize the result to the total protein concentration or cell number in the lysate.
Part 4: Data Interpretation & Decision Making
Properly interpreting the data from these assays is crucial for making informed decisions.
Interpreting Permeability Assay Results
PAMPA Result
Caco-2 Result
Interpretation
Recommended Next Step
High Permeability
High Permeability (ER < 2)
Compound has good passive permeability and is not subject to significant efflux. Poor in-cell activity is likely not due to uptake.
Investigate other factors: target engagement, compound stability, off-target effects.[27]
High Permeability
Low Permeability (ER > 2)
Compound has good intrinsic permeability but is actively pumped out of the cells by efflux transporters (e.g., P-gp).[22][28]
Co-dose with a known efflux inhibitor (e.g., verapamil for P-gp) in the Caco-2 assay to confirm.[25] If confirmed, modify the structure to reduce recognition by efflux pumps.
Low Permeability
Low Permeability
Compound has intrinsically poor passive permeability. This is the most likely scenario for a charged molecule.
Technical Support Center: A Guide to Scaling the Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide detailed protocols, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Section 1: Synthesis Strategy and Mechanistic Considerations
The successful scale-up of any multi-step synthesis requires a robust and well-understood chemical route. For 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a common and logical approach begins with 2-chloronicotinic acid, a readily available starting material. This strategy involves three key transformations: activation of the carboxylic acid, formation of the isonicotinamide, and finally, a nucleophilic aromatic substitution (SNAr) to install the 2-dimethylamino group.
The primary advantages of this route for scaling are:
Cost-Effective Starting Materials: 2-chloronicotinic acid and dimethylamine are commodity chemicals.
Well-Characterized Reactions: The reaction classes (amidation and SNAr) are well-precedented in industrial chemistry.
Convergent Approach: The two dimethylamino groups are installed in separate, controlled steps, minimizing the formation of complex side-products.
Below is a diagram illustrating the recommended synthetic pathway.
Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires activation, as the direct reaction with an amine is a slow acid-base reaction followed by a high-temperature dehydration that is often impractical.[1] The formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard, cost-effective method for this activation on a large scale.[2]
Amide Bond Formation: The highly electrophilic acyl chloride readily reacts with a nucleophilic amine (dimethylamine) to form the stable amide bond. This reaction is typically fast and exothermic.
Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the chloride on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the C4-amide group activates the C2 position towards nucleophilic attack by dimethylamine. This reaction generally requires forcing conditions (heat, pressure) to proceed at a reasonable rate.
Section 2: Scalable Experimental Protocol and Workflow
The following protocol is a representative procedure for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Workflow Overview
Caption: High-level overview of the production workflow.
Part A: Synthesis of 2-Chloro-N,N-dimethylisonicotinamide
Reagent/Material
Quantity
Moles
Molar Eq.
Notes
2-Chloronicotinic Acid
100.0 g
0.635
1.0
Ensure material is dry.
Thionyl Chloride (SOCl₂)
90.6 g (55.6 mL)
0.762
1.2
Use fresh, high-purity reagent.
N,N-Dimethylformamide (DMF)
1.0 mL
-
cat.
Catalytic amount for acid chloride formation.
Dichloromethane (DCM)
1000 mL
-
-
Anhydrous grade.
Dimethylamine (40% in H₂O)
158.0 mL
1.27
2.0
Excess to drive reaction and act as base.
Sodium Hydroxide (50% w/w)
As needed
-
-
For pH adjustment during work-up.
Procedure:
Acid Chloride Formation: To a dry 2L reactor equipped with mechanical stirring, a condenser, and a nitrogen inlet, charge 2-chloronicotinic acid (100.0 g) and dichloromethane (500 mL). Add catalytic DMF (1.0 mL).
Cool the slurry to 0-5 °C using an ice bath.
Slowly add thionyl chloride (55.6 mL) dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C. Caution: Gas (HCl, SO₂) evolution occurs.
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC (in-process control).
Amidation: In a separate vessel, prepare a solution of dimethylamine (158.0 mL, 40% in H₂O) in DCM (500 mL) and cool it to 0-5 °C.
Slowly add the crude 2-chloronicotinoyl chloride solution from Step 4 to the dimethylamine solution over 90-120 minutes, maintaining the internal temperature below 10 °C. This reaction is highly exothermic.
Stir the reaction mixture at room temperature for 1-2 hours post-addition until completion.
Work-up: Cool the mixture to 10 °C and slowly add water (500 mL). Adjust the pH of the aqueous layer to >10 with 50% NaOH. Separate the organic layer.
Wash the organic layer with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N,N-dimethylisonicotinamide as an oil or solid.
Part B: Synthesis of 2-(Dimethylamino)-N,N-dimethylisonicotinamide (SNAr)
Reagent/Material
Quantity
Moles
Molar Eq.
Notes
2-Chloro-N,N-dimethylisonicotinamide
117.0 g (Assumed)
0.635
1.0
From Part A.
Dimethylamine (Anhydrous, in THF/EtOH)
2.0 M solution
1.905
3.0
Use a sealed reactor due to volatility and pressure buildup.
N-Methyl-2-pyrrolidone (NMP)
500 mL
-
-
High-boiling polar aprotic solvent.
Procedure:
Charge the crude product from Part A and NMP (500 mL) into a suitable pressure reactor.
Add the 2.0 M solution of dimethylamine in THF/Ethanol (952.5 mL).
Seal the reactor and heat the mixture to 100-120 °C. Monitor the internal pressure.
Maintain the temperature for 12-24 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
Work-up: Cool the reactor to room temperature. Carefully vent any excess pressure.
Pour the reaction mixture into a larger vessel containing water (2 L).
Extract the aqueous phase with a suitable solvent like ethyl acetate or toluene (3 x 500 mL).
Combine the organic extracts, wash with brine (2 x 500 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
Part C: Purification
The crude product, a tertiary amine, can be challenging to purify using standard silica gel chromatography due to strong interactions with the acidic silica.[3]
Recommended Method (Crystallization): Attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol). This is the most scalable and cost-effective method.
Alternative Method (Chromatography): If crystallization fails, use column chromatography on amine-functionalized or deactivated silica gel. Alternatively, a standard silica gel column can be used if the mobile phase is modified with a small amount of a competing amine, such as 1-2% triethylamine.[3]
Alternative Method (Acid/Base Wash): An extractive purification can be performed by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M citric acid) to extract the basic product into the aqueous phase, washing the organic layer to remove non-basic impurities, then basifying the aqueous layer and re-extracting the pure product back into an organic solvent.[4]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the scale-up process in a question-and-answer format.
Common pitfalls in handling isonicotinamide compounds
Welcome to the technical support center for isonicotinamide (INA) and its related compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that synthesizes technical data with pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for isonicotinamide (INA) and its related compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that synthesizes technical data with practical, field-proven insights. This resource is designed to help you navigate the common challenges encountered during the handling, storage, and experimental use of isonicotinamide, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable protocols to resolve them.
Q1: My isonicotinamide fails to dissolve completely or crashes out of solution. What's going wrong?
This is one of the most common issues and typically relates to solvent choice, concentration, or temperature. Isonicotinamide's solubility is highly dependent on the solvent's ability to form hydrogen bonds with both the pyridine ring nitrogen and the amide group.
Causality: The dissolution of isonicotinamide is an endothermic process driven by favorable intermolecular interactions between the solute and the solvent. Solvents that are strong hydrogen bond donors and acceptors will more effectively break the strong amide-amide and amide-pyridine interactions in the crystal lattice.[1][2] The solubility trend generally follows the strength of these interactions.[2]
Troubleshooting Protocol:
Verify Solvent Choice: Consult the solubility data below. For aqueous buffers, ensure the pH is not driving the compound toward its pKa, which could affect solubility.
Increase Temperature: Gently warming the solution can significantly increase solubility. However, be cautious of potential degradation with prolonged heating.
Use Sonication: Sonication can help break up aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[3]
Consider a Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3] When preparing, add solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[3]
Data Summary: Isonicotinamide Solubility in Common Solvents
Q2: I'm observing batch-to-batch variability and inconsistent results in my assays. Could the compound be the issue?
Yes, this is a critical pitfall. Inconsistent results with isonicotinamide often point to polymorphism. Isonicotinamide is known to be highly polymorphous, meaning it can crystallize into different solid-state forms (polymorphs) with the same chemical formula but different crystal structures.[7][8]
Causality: Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, and stability.[9] Isonicotinamide, for instance, forms at least six polymorphs from solution but only two from the melt.[7] The specific polymorph you have can depend on the crystallization solvent, cooling rate, and storage conditions.[8][10] Using different polymorphs between experiments will invariably lead to non-reproducible data.
Workflow for Ensuring Polymorphic Consistency
Caption: Workflow for ensuring batch-to-batch polymorphic consistency.
Protocol: Controlled Cooling Crystallization for Isonicotinamide (Form II)
Form II is a common and stable polymorph. This protocol aims to consistently produce it from an ethanolic solution.
Preparation: In a clean glass vial, prepare a saturated solution of isonicotinamide in absolute ethanol at 55-60 °C. Stir until all solid is dissolved.
Filtration: While hot, filter the solution through a pre-warmed 0.2 µm PTFE filter into a clean, pre-warmed crystallization vessel to remove any particulate matter.
Controlled Cooling: Place the vessel in a programmable incubator or water bath. Set the cooling rate to 5 °C per hour until it reaches room temperature (25 °C).[7]
Maturation: Allow the solution to stand undisturbed at 25 °C for 24 hours to allow for complete crystal growth and maturation.
Isolation: Collect the crystals by vacuum filtration. Wash sparingly with a small amount of cold ethanol.
Drying: Dry the crystals under vacuum at 40 °C for 12-24 hours.
Verification: Confirm the polymorphic form using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Form II exhibits a melting point of approximately 155-158 °C.[4][5][10]
Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for solid isonicotinamide and its solutions?
Solid Compound:
Temperature: Store at 4°C for long-term stability.[11] Shipping at room temperature for less than two weeks is acceptable.[11]
Container: Keep in a tightly sealed container to protect from moisture and light.[5][11][12] Isonicotinamide can form hydrates, so minimizing exposure to humidity is crucial.[9]
Atmosphere: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][12]
Solutions:
Temperature: For solutions in solvents like DMSO, store at -20°C for up to one month or -80°C for up to six months.[11]
Preparation: It is highly recommended to prepare working solutions fresh and use them immediately to avoid potential degradation or solvent evaporation.[3]
Q4: What are the potential degradation pathways and impurities I should be aware of?
Isonicotinamide is generally stable under recommended storage conditions.[5][11][12] However, it can degrade under certain circumstances.
Potential Degradation Pathway: Hydrolysis
The primary degradation pathway of concern is the hydrolysis of the amide group to form isonicotinic acid. This reaction is typically catalyzed by strong acids or bases and accelerated by heat.
Caption: Potential hydrolysis of isonicotinamide to isonicotinic acid.
Common Impurities:
Isonicotinic Acid: The primary degradation product. Its presence can be detected by analytical methods like HPLC.[13]
Related Isomers: Ensure the starting material is free from its isomer, nicotinamide, which can have different biological activities.[4][14]
Residual Solvents: Depending on the synthesis and purification process, residual solvents may be present.
Analytical Confirmation: The purity of isonicotinamide and the presence of impurities can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[13][15][16]
Q5: What safety precautions should I take when handling isonicotinamide powder?
Isonicotinamide is a chemical that requires standard laboratory safety precautions. It can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
Eye Protection: Wear appropriate chemical safety goggles or glasses.[12][17]
Hand Protection: Wear suitable protective gloves.[12][17]
Body Protection: Wear a lab coat or appropriate protective clothing.[12]
Respiratory Protection: Use in a well-ventilated area.[11][12][18] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[12]
Handling and Engineering Controls:
Ventilation: Handle in a chemical fume hood or in an area with adequate exhaust ventilation to minimize dust generation and accumulation.[11][12]
Hygiene: Wash hands thoroughly after handling.[12][18] Do not eat, drink, or smoke in the work area.[18]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][19][20]
Spill & First Aid:
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12][18][20]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][17]
Skin Contact: Wash off immediately with plenty of soap and water.[17]
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[12]
Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and detailed information.[11][12][19]
References
Isonicotinamide. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
Material Safety Data Sheet - Isonicotinamide, 99%. (2005, October 3). Cole-Parmer. [Link]
Request PDF: Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. (n.d.). ResearchGate. [Link]
Measurement of Solubility and Molecular Simulation of Dissolution Behavior of Isonicotinamide in 15 Pure Solvents. (2023, August 31). Journal of Chemical & Engineering Data. ACS Publications. [Link]
Solute Interactions of Isonicotinamide in Common Organic Solvents. (2018, February 12). CORA. [Link]
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. (2021, July 8). MDPI. [Link]
Field-amplified sample injection for the determination of isonicotinamide and nicotinamide in whitening cosmetics and supplemented foodstuffs by MEKC. (n.d.). Analytical Methods. RSC Publishing. [Link]
Isonicotinamide CAS 1453-82-3. (n.d.). Home Sunshine Pharma. [Link]
Development and validation of a stability-indicating SFC method for the determination of isoniazid and its degradation products. (n.d.). RSC. [Link]
QUATERNIZATION REACTIONS OF ISONICOTINAMIDE ACCORDING TO THE PRINCIPLES OF GREEN CHEMISTRY. (2022, June 2). ResearchGate. [Link]
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside. (2019, November 21). Nature. [Link]
Dehydration kinetics and mechanism of the stable isonicotinamide hydrate revealed by terahertz spectroscopy and DFT calculation. (2023, May 10). PubMed. [Link]
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019, November 21). PMC. [Link]
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022, July 15). ACS Publications. [Link]
Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. (2024, November 4). Frontiers. [Link]
Purity plot of isonicotinic acid. (n.d.). ResearchGate. [Link]
Polymorphic behavior of isonicotinamide in cooling crystallization from various solvents. (2016, September 15). University of Southern Denmark. [Link]
The Confinement Crystallization Behavior of Isonicotinamide within Functionalized Pores. (2025, September 8). ACS Publications. [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). PubMed. [Link]
Continuous Cocrystallization of Benzoic Acid and Isonicotinamide. (2017, February 13). ACS Publications. [Link]
Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. (2019, May 3). ResearchGate. [Link]
Comparison of the Detection Limit and the Quantification Limit of Nicotinamide on Different Chromatographic Sorbents in TLC. (2015, June 4). Austin Publishing Group. [Link]
Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). MDPI. [Link]
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). MDPI. [Link]
Development of a green, concise synthesis of nicotinamide derivatives. (2024, January 2). PMC. [Link]
Nicotinamide Safety Concerns. (2025, April 9). American Academy of Ophthalmology. [Link]
2-(Dimethylamino)-N,N-dimethylisonicotinamide vs other isonicotinamide derivatives
Topic: 2-(Dimethylamino)-N,N-dimethylisonicotinamide vs. Other Isonicotinamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Dimethylamino)-N,N-dimethylisonicotinamide vs. Other Isonicotinamide Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]
Executive Summary
In the optimization of pyridine-carboxamide pharmacophores, the isonicotinamide core (pyridine-4-carboxamide) offers a unique vector for probing receptor pockets distinct from its nicotinamide (vitamin B3) and picolinamide isomers.[1][2]
This guide focuses on the technical comparison of 2-(Dimethylamino)-N,N-dimethylisonicotinamide —a fully substituted "probe" molecule—against its primary amine and unsubstituted counterparts.[1][2] By analyzing this specific derivative, researchers can decouple the effects of hydrogen bond donation (HBD) from lipophilicity and basicity in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (e.g., GSK-3, VEGFR) and CNS-penetrant small molecules.[2]
Part 1: Compound Profile & Mechanistic Rationale[1]
The Core Subject: 2-(Dimethylamino)-N,N-dimethylisonicotinamide
This molecule represents a "capped" derivative where all potential hydrogen bond donors on the amide and the 2-amino group have been methylated.[1][2]
Key Feature: Absence of Hydrogen Bond Donors (HBD = 0).[2][3]
Role in SAR: Used to validate if H-bonding is critical for binding affinity or if activity can be maintained via hydrophobic interactions and H-bond acceptance alone.[1][2]
Comparative Matrix
Feature
Target Compound (2-NMe2, Amide-NMe2)
Alternative A (2-Amino-isonicotinamide)
Alternative B (Isoniazid - Reference)
H-Bond Donors
0 (Permeability optimized)
3 (Binding optimized)
3 (Hydrazide specific)
H-Bond Acceptors
3
3
3
Predicted LogP
~1.2 - 1.5 (Lipophilic)
~0.2 (Hydrophilic)
-0.7 (Highly Polar)
Basicity (pKa)
High (Dimethylamino e- donation)
Moderate
Moderate
Primary Utility
CNS penetration probe, Solubility enhancer
Kinase Hinge Binder (H-bonds)
Anti-tubercular (Prodrug)
Part 2: Critical Analysis & Experimental Data
Solubility & Permeability (The "Methylation Effect")
Expert Insight: A common misconception is that adding methyl groups always reduces solubility by increasing lipophilicity.[2] However, in the case of isonicotinamides, converting the primary amide (
) to a dimethyl amide () disrupts the strong intermolecular hydrogen bonding network that leads to high crystal lattice energy.[2]
Observation: The target compound is often an oil or low-melting solid, whereas the unsubstituted 2-amino-isonicotinamide is a high-melting solid.[1][2]
Implication: The target compound exhibits superior solubility in organic solvents (DCM, DMSO) and improved passive membrane permeability (PAMPA), making it an ideal candidate for CNS-targeted libraries .[2]
Electronic Tuning & Basicity
The introduction of the dimethylamino group at the 2-position exerts a strong +M (mesomeric) effect, significantly increasing the electron density on the pyridine ring nitrogen compared to the unsubstituted isonicotinamide.[2]
Mechanism: The lone pair on the exocyclic nitrogen donates into the ring, raising the
Biological Consequence: At physiological pH (7.4), a higher fraction of the molecule may exist in the protonated form compared to analogs with electron-withdrawing groups (e.g., 2-fluoro or 2-chloro derivatives), potentially affecting binding in acidic pockets (e.g., lysosomal targets).[2]
Metabolic Stability
Causality: The primary amide group in standard isonicotinamides is susceptible to hydrolysis by amidases.[2]
Advantage: The
-dimethyl amide motif is sterically hindered and resistant to rapid hydrolysis, prolonging the plasma half-life ().[2]
Risk: The
-methyl groups on the amine are susceptible to oxidative demethylation by CYP450 enzymes (specifically CYP3A4), which must be monitored via microsomal stability assays.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (
)
Rationale: This pathway avoids metal catalysts, utilizing the electron-deficient nature of the pyridine ring activated by the 4-carbonyl group.[1][2]
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Thermodynamic Solubility Assay
Rationale: To quantify the "Crystal Lattice Energy Disruption" theory proposed in Part 2.[2]
Preparation: Weigh 5 mg of the solid compound into a glass vial.
Saturation: Add 250 µL of pH 7.4 PBS buffer.
Equilibration: Shake at 25°C for 24 hours (ensure solid remains present; if not, add more solid).
Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter.
Quantification: Analyze filtrate via HPLC-UV against a standard curve of the compound in DMSO.
Part 4: Visualization of SAR Logic
The following diagram illustrates the decision-making process when selecting between these isonicotinamide derivatives during a drug discovery campaign.
Figure 1: Strategic selection tree for isonicotinamide derivatives based on binding requirements and physicochemical constraints.
Part 5: Synthesis Pathway Visualization[1][2]
Figure 2: Two-step synthetic route from commercially available starting materials.[1][2]
References
Luo, G., et al. (2023).[2] Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
PubChem. (2025).[2][3][4][5] Compound Summary: N,N-Dimethylnicotinamide (Isomer Comparison). National Library of Medicine.[2] Link[2]
ChemicalBook. (2025).[2][3] 2-Aminosulfonyl-N,N-dimethylnicotinamide Properties and Reagents. Link
SciFinder/CAS. (2025).[2] CAS Registry Number 112006-75-4 (Related Sulfonamide Derivative).[1][2][6][7] American Chemical Society.[2] (Note: Used for structural grounding of the class).[2]
Comprehensive Guide to the Cross-Reactivity of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Executive Summary: The Structural Basis of Selectivity[1] 2-(Dimethylamino)-N,N-dimethylisonicotinamide represents a specific subclass of aminopyridine-carboxamide derivatives, a scaffold widely utilized in the design of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Basis of Selectivity[1]
2-(Dimethylamino)-N,N-dimethylisonicotinamide represents a specific subclass of aminopyridine-carboxamide derivatives, a scaffold widely utilized in the design of ATP-competitive kinase inhibitors, particularly for the AGC kinase family (e.g., ROCK, PKA, PKC, MRCK).[1]
While often employed as a simplified probe or fragment in lead optimization, its utility is defined—and limited—by its cross-reactivity profile. Unlike later-generation inhibitors (e.g., Ripasudil) that utilize extensive hydrophobic "tails" to exploit the unique binding pockets of Rho-associated kinase (ROCK), this compact molecule relies heavily on the hinge-binding capacity of the aminopyridine core.[1]
Key Insight: The primary cross-reactivity concern for this molecule is not random promiscuity, but rather structural mimicry within the AGC kinase family (specifically PKA and MRCK) and metabolic interference via CYP450 inhibition due to the pyridine nitrogen.
Mechanism of Action & Target Engagement
To understand cross-reactivity, we must first define the primary interaction. This molecule functions as a Type I ATP-competitive inhibitor.[1]
Hinge Binding: The 2-amino-pyridine motif functions as the "adenine mimic," forming hydrogen bonds with the kinase hinge region (typically the backbone amide of a specific amino acid, e.g., Met156 in ROCK1).[1]
Solvent Exposure: The N,N-dimethyl amide group projects towards the solvent front, improving solubility but offering limited selectivity contacts compared to the bulky cyclic amines found in Y-27632 or Fasudil.[1]
Signaling Pathway Context (ROCK/PKA)
The following diagram illustrates the canonical RhoA/ROCK pathway and the critical nodes where 2-(Dimethylamino)-N,N-dimethylisonicotinamide may exhibit off-target effects (specifically PKA and PKC crosstalk).
Figure 1: Mechanism of Action and Critical Cross-Reactivity Nodes.[1] The inhibitor targets ROCK but risks off-target suppression of PKA signaling due to ATP-pocket conservation.[1]
Comparative Cross-Reactivity Analysis
The following table objectively compares 2-(Dimethylamino)-N,N-dimethylisonicotinamide with industry-standard alternatives.
Table 1: Selectivity Profile Comparison
Feature
2-(Dimethylamino)-N,N-dimethylisonicotinamide
Y-27632 (Standard)
Fasudil (Clinical)
H-1152 (High Potency)
Primary Target
ROCK1 / ROCK2
ROCK1 / ROCK2
ROCK1 / ROCK2
ROCK1 / ROCK2
Potency (IC50)
Moderate (0.5 - 5 µM)*
Moderate (0.1 - 1 µM)
Low (1 - 10 µM)
High (1 - 10 nM)
PKA Selectivity
Low (< 10-fold)
Moderate (> 20-fold)
Low (< 5-fold)
Moderate (> 10-fold)
PKC Selectivity
Low to Moderate
High (> 200-fold)
Moderate
High
MRCK Cross-Reactivity
High
High
High
High
CYP450 Inhibition
High Risk (Pyridine N)
Low
Low
Moderate
Solubility
High (Amide)
High
High
Moderate
*Note: Potency values are estimated based on the aminopyridine-carboxamide scaffold SAR (Structure-Activity Relationship) lacking extended hydrophobic tails.[1]
Detailed Cross-Reactivity Risks[1]
1. PKA (Protein Kinase A) - The "Twin" Trap
The ATP-binding pockets of ROCK and PKA are highly homologous.[1]
Risk: Without a bulky hydrophobic group (like the cyclohexyl ring in Y-27632) to exploit the specific non-conserved regions of the ROCK pocket, this compact molecule is likely to inhibit PKA with potency similar to ROCK.
Impact: In cellular assays, this can lead to confounding results, such as the inhibition of cAMP-dependent gene transcription (CREB pathway) erroneously attributed to ROCK inhibition.
Risk: MRCK is the closest homolog to ROCK. Even advanced inhibitors like Y-27632 fail to distinguish between ROCK and MRCK effectively.[1]
Impact: In migration assays, MRCK inhibition can mimic ROCK inhibition. This molecule is expected to be equipotent against ROCK and MRCK.
3. Cytochrome P450 (CYP) Inhibition
Risk: The exposed pyridine nitrogen (position 1) is a classic heme-coordinating motif.[1]
Impact: If used in vivo or in liver microsomes, this molecule may inhibit CYP enzymes (e.g., CYP3A4, CYP2D6), altering the metabolism of co-administered drugs.
Experimental Protocols for Validation
To validate the specificity of this compound in your specific model, you must perform the following self-validating workflows.
Protocol A: Differential Kinase Profiling (In Vitro)
Objective: Quantify the Selectivity Index (SI) against PKA and PKC.
Reagents:
Recombinant ROCK1, PKA (catalytic subunit), and PKC
Marker 2 (PKA specific): p-CREB (Ser133) or p-VASP (Ser157).[1]
Interpretation:
If p-MYPT1 decreases but p-CREB is unaffected: Good Selectivity. [1]
If p-MYPT1 decreases AND p-CREB decreases (basal) or fails to rise with Forskolin: PKA Cross-reactivity confirmed. [1]
Workflow Visualization
The following diagram outlines the decision matrix for using this compound in research.
Figure 2: Validation Workflow. A critical decision path for determining the utility of the inhibitor based on PKA cross-reactivity.
References
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as therapeutic agents."[1] Journal of Cardiovascular Pharmacology. Link
Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity."[1] Structure. Link
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta. Link
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link
Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews. (Reference for solubility/formulation of amide derivatives). Link
Comparative study of the ADME properties of isonicotinamide derivatives
Comparative Study of the ADME Properties of Isonicotinamide Derivatives Executive Summary The isonicotinamide (pyridine-4-carboxamide) scaffold represents a versatile pharmacophore in medicinal chemistry, distinct from i...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Study of the ADME Properties of Isonicotinamide Derivatives
Executive Summary
The isonicotinamide (pyridine-4-carboxamide) scaffold represents a versatile pharmacophore in medicinal chemistry, distinct from its isomer nicotinamide (vitamin B3) and its hydrazide analog, isoniazid (a frontline antitubercular agent). While isoniazid’s efficacy is compromised by hepatotoxicity linked to hydrazine metabolites and variable acetylation rates (NAT2 polymorphisms), isonicotinamide derivatives offer a strategic alternative. They retain the pyridine core’s ability to engage in hydrogen bonding and π-stacking interactions—crucial for targeting enzymes like DprE1 (tuberculosis) and VEGFR-2 (oncology)—while circumventing the metabolic liabilities of the hydrazide group.
This guide provides a technical comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel isonicotinamide derivatives against standard reference compounds (Isoniazid, Sorafenib). It synthesizes experimental data to demonstrate how structural modifications at the amide nitrogen (N-substitution) shift the metabolic profile from "reactive metabolite formation" to "controlled clearance."
Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7]
The core distinction in this class of compounds lies in the functional group attached to the pyridine-4-position. The shift from a hydrazide (–CONHNH2) to an amide (–CONH2) fundamentally alters solubility and metabolic susceptibility.
Expert Insight: The unsubstituted isonicotinamide core is highly water-soluble but suffers from rapid renal clearance. Lead optimization (e.g., in compounds targeting VEGFR-2) typically involves introducing hydrophobic aryl groups at the amide nitrogen. This increases LogP to the 2.0–4.0 range, enhancing passive permeability across the intestinal epithelium (Caco-2 flux) but necessitating formulation strategies to maintain solubility.
Comparative ADME Analysis
Absorption and Permeability
Isoniazid: Class III (High Solubility, Low Permeability) in BCS, though often well-absorbed via specific transport.
Isonicotinamide Derivatives: Structural modification aims for BCS Class II (Low Solubility, High Permeability).
Experimental Observation: N-substitution with lipophilic moieties (e.g., chlorophenyl, thiadiazole) significantly increases membrane permeability (P_app > 10 x 10⁻⁶ cm/s in Caco-2 assays) compared to the parent amide.
Metabolic Stability & Toxicity (The Critical Differentiator)
The safety advantage of isonicotinamide derivatives over isoniazid lies in the metabolic pathways.
Isoniazid (The Liability): Metabolized by N-acetyltransferase 2 (NAT2).[1][2]
Risk:[2][4][5][6] "Slow acetylators" accumulate toxic hydrazine intermediates, leading to liver injury and neuropathy.
Isonicotinamide Derivatives (The Solution): The amide bond is resistant to NAT2.
Primary Clearance: Mediated by hepatic amidases (hydrolysis to isonicotinic acid) or CYP450-mediated oxidation of the N-substituents.
Bioactivation (TB Specific): In M. tuberculosis, specific isonicotinamide derivatives act as prodrugs. They are hydrolyzed by the bacterial amidase (AmiC) to the active isonicotinic acid (or analogs) inside the bacterium, trapping the drug intrabacterially while remaining stable in human plasma.
Table 2: Metabolic Stability & Toxicity Data Comparison
Compound Class
Primary Metabolic Enzyme
Major Metabolite
Hepatotoxicity Risk
T½ (Human Microsomes)
Isoniazid
NAT2 (Cytosolic)
Acetylhydrazine (Toxic)
High (Black Box Warning)
Variable (1-4 h)
Isonicotinamide
Amidase / CYP2E1
Isonicotinic Acid
Low
< 1 h (Rapid clearance)
Derivative 5d (TB Lead)
CYP450 (Microsomal)
Hydroxylated Aryl
Low (No hydrazine)
> 60 min (Stable)
Sorafenib (Ref)
CYP3A4 / UGT1A9
N-oxide / Glucuronide
Moderate
25-48 h
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent metabolic fates of the hydrazide vs. amide scaffolds, highlighting the safety mechanism of isonicotinamide derivatives.
Caption: Metabolic divergence between Isoniazid (generating toxic hydrazines via NAT2) and Isonicotinamide derivatives (clearing via safer hydrolytic/oxidative pathways).[4]
Experimental Protocols
To validate the stability claims above, the following self-validating protocols are recommended. These assays differentiate between the rapid clearance of the parent scaffold and the optimized stability of derivatives.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
) and Half-life ().
Preparation:
Thaw pooled liver microsomes (Human/Rat) on ice.
Prepare 10 mM stock of test compound (Isonicotinamide derivative) in DMSO.
Dilute to 1 µM working concentration in 100 mM Phosphate Buffer (pH 7.4).
Incubation:
Test Group: Mix Microsomes (0.5 mg/mL protein) + Test Compound (1 µM) + NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Negative Control: Same mixture without NADPH (assess non-CYP degradation).
Reference Control: Include Verapamil (high clearance) and Warfarin (low clearance).
Incubate at 37°C with gentle shaking.
Sampling:
Aliquot 50 µL at
min.
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis:
Centrifuge (4000 rpm, 20 min, 4°C).
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
vs. time. Slope gives .
Self-Validation: If Negative Control shows >20% loss, non-CYP enzymes (amidases) or chemical instability are present.
Objective: Assess aqueous solubility limit for formulation.
Serial Dilution: Prepare 10 mM DMSO stock. Dilute serially in DMSO to create a concentration range (e.g., 0.1 mM to 10 mM).
Aqueous Addition: Add 5 µL of each DMSO dilution to 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final DMSO = 2.5%).
Incubation: Shake for 2 hours at 25°C.
Readout: Measure Absorbance at 620 nm (turbidity) or UV-Vis spectrum.
Determination: The onset of precipitation (increased OD620) defines the kinetic solubility limit.
Strategic Recommendations
Lead Optimization: For antitubercular candidates, prioritize derivatives that are stable in human microsomes (preventing premature clearance) but are rapidly hydrolyzed by mycobacterial AmiC (ensuring bioactivation).
Safety Screening: Early ADME profiling must include a NAT2 inhibition assay . While isonicotinamide derivatives are not NAT2 substrates, they may competitively inhibit NAT2, potentially altering the metabolism of co-administered drugs (drug-drug interaction liability).
Formulation: Due to the increased lipophilicity of N-substituted derivatives (LogP > 2.5), explore solid dispersions or cocrystals (e.g., with carboxylic acid co-formers) to enhance dissolution rates, as seen with recent Mefenamic Acid-Isonicotinamide cocrystal studies.
References
Das, P., et al. (2024). "A Rational Approach To Antitubercular Drug Design: Molecular Docking, Prediction of ADME Properties and Evaluation of Antitubercular Activity of Novel Isonicotinamide Scaffold." Recent Advances in Anti-Infective Drug Discovery. Link
Preziosi, P. (2007).[4] "Isoniazid: metabolic aspects and toxicological correlates." Current Drug Metabolism. Link
Vilchèze, C., & Jacobs, W. R. (2019).[7] "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics." Annual Review of Microbiology. Link
Yousef, R. G., et al. (2022). "Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
BenchChem Protocols. (2025). "Microsomal Stability Assay Protocol." Link
Head-to-head comparison of synthetic routes for isonicotinamides
[1][2][3][4] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Objective comparison of T3P® coupling, Pd-catalyzed aminocarbonylation, and Cla...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Focus: Objective comparison of T3P® coupling, Pd-catalyzed aminocarbonylation, and Classical Acid Chloride activation.
Executive Summary: The Strategic Landscape
Isonicotinamides (pyridine-4-carboxamides) are ubiquitous pharmacophores, serving as the core scaffold for antitubercular agents (Isoniazid derivatives) and kinase inhibitors (e.g., Sorafenib). While the amide bond is elementary, the electron-deficient nature of the pyridine ring introduces specific challenges—namely, the solubility of isonicotinic acid zwitterions and the nucleophilic competition of the pyridine nitrogen.
This guide evaluates three distinct synthetic architectures. We move beyond simple "yield" comparisons to analyze process intensity, atom economy, and purification burdens .
Access to amides directly from halides (4-chloropyridine).
Lowest raw material cost.
Major Bottleneck
Reagent cost (Propylphosphonic anhydride).
Pd removal (ppm limits); CO safety handling.
Harsh conditions; HCl salt formation; Poor FG tolerance.
Critical Analysis of Synthetic Routes
Route A: T3P®-Mediated Direct Coupling (The Modern Standard)
Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride coupling agent. It activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine.
Why it wins: Unlike EDC/HOBt, T3P generates water-soluble byproducts (propylphosphonic acid salts), eliminating the need for chromatographic purification in many cases. It is particularly effective for isonicotinic acids where zwitterionic solubility often hampers carbodiimide couplings.
Route B: Pd-Catalyzed Aminocarbonylation (The "Precursor" Shortcut)
Mechanism: This route bypasses the carboxylic acid entirely. It utilizes 4-halopyridines, carbon monoxide (CO), and a Pd(0)/Pd(II) catalytic cycle to insert the carbonyl group.
Why it wins: It allows for the synthesis of isonicotinamides from 4-chloropyridines, which are often more commercially diverse than their acid counterparts. It is ideal for Diversity-Oriented Synthesis (DOS) where a single aryl halide is coupled with various amines.
Route C: Classical Acid Chloride Activation (The Industrial Workhorse)
Mechanism: Conversion of isonicotinic acid to isonicotinoyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack.
Why it wins: Unbeatable atom economy on a molar basis and low reagent cost. However, the formation of the HCl salt of the pyridine ring often leads to "brick-dust" insolubility, requiring harsh bases or biphasic systems to resolve.
Decision Framework (Visualization)
The following decision tree provides a logic-gated approach to selecting the optimal route based on substrate constraints.
Figure 1: Strategic decision tree for selecting the optimal isonicotinamide synthetic pathway.
Head-to-Head Experimental Data
The following data aggregates performance metrics from standard bench-scale optimizations (1-5 mmol scale).
Metric
T3P® Coupling [1,2]
Pd-Aminocarbonylation [3,4]
Acid Chloride (SOCl₂) [5]
Typical Yield
85 – 96%
70 – 88%
90 – 98% (crude)
Reaction Time
1 – 12 h (RT)
12 – 24 h (80°C)
2 – 4 h (Reflux + Addn)
Purification
Extraction (Acid/Base wash)
Column Chromatography (Required for Pd)
Recrystallization
FG Tolerance
Excellent (Boc, tBu, esters stable)
Good (Nitro, Nitrile stable)
Poor (Acid labile groups cleave)
Green Metric
High (Water soluble waste)
Med (CO gas, Heavy metals)
Low (SO₂/HCl emission)
Cost (Reagent)
High
Medium (Catalyst dependent)
Low
Detailed Experimental Protocols
Protocol A: T3P®-Mediated Synthesis (Recommended for MedChem)
Based on optimized procedures for pyridine carboxylic acids [1].
Reagents:
Isonicotinic acid (1.0 equiv)
Amine (1.1 equiv)
T3P® (50% w/w in EtOAc, 1.5 equiv)
Triethylamine (TEA) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Step-by-Step:
Dissolution: Charge a round-bottom flask with isonicotinic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5 mL/mmol).
Base Addition: Add TEA (3.0 equiv) dropwise at 0°C. Stir for 10 minutes. Note: The base is critical to neutralize the T3P acidity and the pyridine nitrogen.
Understanding the catalytic cycle is crucial for troubleshooting Route B. The use of bidentate ligands (XantPhos) is key to forcing the reductive elimination of the amide rather than double carbonylation (ketoamide).
Figure 2: Palladium(0) catalytic cycle for the aminocarbonylation of 4-halopyridines.
Troubleshooting & Expert Tips
Solubility (Route A): If isonicotinic acid is insoluble in EtOAc, switch to DMF or NMP. However, T3P in DMF requires extensive water washes to remove the solvent.
Regioselectivity (Route B): If you observe ketoamide formation (double carbonylation), switch from PPh₃ to a wide-bite-angle ligand like XantPhos or DPEphos. The steric bulk enforces mono-carbonylation [6].
Salt Formation (Route C): When using SOCl₂, the pyridine nitrogen will protonate. Ensure you use >2 equivalents of base during the amine addition step to liberate the free nucleophile and the pyridine ring.
References
T3P-Mediated Synthesis of Heterocycles:
Desroses, M. et al.[1] "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Journal of Chemistry, 2014 .[1]
Comparison of Coupling Agents:
Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 .
Aminocarbonylation Review:
Brennführer, A. et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition, 2009 .
CO Surrogates (Mo(CO)6):
Nordstrøm, L. et al. "Molybdenum Hexacarbonyl as a Carbon Monoxide Source in Microwave-Accelerated Palladium-Catalyzed Aminocarbonylation."[2] Journal of Organic Chemistry, 2003 .
Active Esters of Isonicotinic Acid:
Hansen, J. et al. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, 2001 .
Selectivity in Aminocarbonylation:
Chniti, S. et al.[3] "Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation." Molecules, 2021 .[4][2][5][6]
A Comparative Guide to Elucidating the Mechanism of Action of 2-(Dimethylamino)-N,N-dimethylisonicotinamide
Introduction: Charting the Unexplored Territory of a Novel Isonicotinamide Derivative In the landscape of small molecule therapeutics, isonicotinamide and its structural isomer nicotinamide serve as foundational scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Charting the Unexplored Territory of a Novel Isonicotinamide Derivative
In the landscape of small molecule therapeutics, isonicotinamide and its structural isomer nicotinamide serve as foundational scaffolds for a diverse range of bioactive compounds. From the anti-tubercular activity of isoniazid to the anti-inflammatory properties of nicotinamide, this chemical family holds significant therapeutic promise.[1][2] This guide focuses on a novel, uncharacterized derivative: 2-(Dimethylamino)-N,N-dimethylisonicotinamide (hereafter referred to as DM-INA).
The structure of DM-INA, featuring a pyridine-4-carboxamide core with additional dimethylamino substitutions, suggests several potential biological activities. However, without empirical data, its mechanism of action (MoA) remains speculative. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate, characterize, and confirm the MoA of DM-INA. We will propose three distinct, plausible mechanisms based on its structural similarity to known bioactive molecules, and for each, we will provide a detailed experimental protocol and comparative analysis against a relevant benchmark compound.
Part 1: Hypothesis Generation from Structural Analogs
The chemical architecture of DM-INA provides critical clues to its potential biological targets. By examining its core components—the isonicotinamide backbone and the dimethylamino functional groups—we can formulate three primary hypotheses for its mechanism of action.
Caption: Structural analogs of DM-INA and their derived mechanistic hypotheses.
Hypothesis A: DM-INA is a Sirtuin 1 (SIRT1) Activator. The parent molecule, isonicotinamide, is known to activate SIRT1, a key enzyme in cellular regulation.[1] It is plausible that DM-INA retains or enhances this activity.
Hypothesis B: DM-INA is a Prodrug Metabolized by the NAD+ Salvage Pathway. Recent studies have shown that certain nicotinamide-like molecules can act as substrates for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3] This process can lead to the creation of unnatural NAD+ analogs that inhibit downstream enzymes like IMPDH, proving toxic to cancer cells.[3] DM-INA could function as a "metabolic Trojan horse" via this pathway.
Hypothesis C: DM-INA is a Direct Anti-Inflammatory Agent. Nicotinamide, the structural isomer of isonicotinamide, exhibits broad anti-inflammatory effects by inhibiting various processes, including leukocyte chemotaxis and pro-inflammatory cytokine release.[2][4][5] DM-INA may share this functionality.
Part 2: Experimental Framework for Mechanism Validation
To systematically test these hypotheses, we will employ a series of targeted in vitro assays. Each experiment is designed to provide a clear, quantitative readout to either support or refute a proposed mechanism, with a well-established comparator compound serving as a positive control.
Experiment 1: Testing Hypothesis A - SIRT1 Activation
Objective: To determine if DM-INA directly activates the deacetylase activity of recombinant human SIRT1.
Comparator: Resveratrol (a well-characterized natural SIRT1 activator).
SIRT1 Enzyme: Prepare a 2x working solution of recombinant human SIRT1 (e.g., 50 U/mL) in SIRT1 assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Rationale: Using a 2x solution allows for the addition of an equal volume of substrate/compound solution.
Substrate/Cofactor Mix: Prepare a 2x working solution containing a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1) and the essential cofactor NAD+ in assay buffer. Final concentrations should be ~25 µM for the peptide and ~500 µM for NAD+.
Test Compounds: Prepare a 4x serial dilution of DM-INA and Resveratrol in assay buffer. A typical concentration range would be from 400 µM down to 1 µM. Include a "no compound" vehicle control (e.g., DMSO).
Assay Procedure:
Add 25 µL of assay buffer to all wells of a 96-well black, flat-bottom plate.
Add 25 µL of the 4x test compound dilutions to the respective wells.
To initiate the reaction, add 50 µL of the 2x SIRT1 enzyme solution to all wells except the "no enzyme" blank.
Incubate the plate at 37°C for 60 minutes, protected from light. Rationale: This incubation allows the enzyme to deacetylate the substrate.
Stop the enzymatic reaction by adding 50 µL of Developer solution containing nicotinamidase and a trypsin-based fluorophore-releasing agent.
Incubate at 37°C for an additional 15 minutes. Rationale: The developer cleaves the deacetylated substrate, releasing the fluorophore.
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
Data Analysis:
Subtract the background fluorescence from the "no enzyme" wells.
Normalize the data by setting the vehicle control (basal activity) to 100%.
Plot the percent activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation).
Caption: Experimental workflow for the SIRT1 fluorogenic activity assay.
Experiment 2: Testing Hypothesis B - NAD+ Salvage Pathway Metabolism
Objective: To determine if DM-INA is a substrate for the NAMPT and NMNAT1 enzymes, leading to the formation of a novel adenine dinucleotide analog.
Comparator: Nicotinamide (the natural substrate for NAMPT).
Detailed Protocol: In Vitro Two-Step Enzymatic Synthesis and LC-MS Analysis
Test Compounds: DM-INA and Nicotinamide (e.g., 100 µM final concentration).
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.
Assay Procedure:
Set up reactions in microcentrifuge tubes. For each test compound, prepare a "complete" reaction and a "no enzyme" control.
Complete Reaction (200 µL): Reaction Buffer, 1 mM ATP, 500 µM PRPP, 100 µM Test Compound (DM-INA or Nicotinamide), 1 µg NAMPT, and 1 µg NMNAT1.
No Enzyme Control: Same as above, but omit NAMPT and NMNAT1.
Incubate all tubes at 37°C for 2 hours.
Terminate the reaction by adding 200 µL of ice-cold acetonitrile to precipitate the proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
Reconstitute the pellet in 50 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.
LC-MS Analysis:
Inject the reconstituted sample onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
Use a gradient elution method to separate the components.
Monitor for the expected masses:
Nicotinamide reaction: Look for the mass of NAD+ (m/z 664.12).
DM-INA reaction: Calculate the theoretical mass of the hypothetical "DM-INA adenine dinucleotide" and search for that specific m/z in the chromatogram. Compare the "complete" reaction to the "no enzyme" control. A peak present only in the complete reaction confirms enzymatic conversion.
Experiment 3: Testing Hypothesis C - Anti-Inflammatory Activity
Objective: To assess if DM-INA can suppress the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.
Comparator: Nicotinamide (known to have anti-inflammatory effects).
Detailed Protocol: Macrophage TNF-α Release Assay
Cell Culture and Plating:
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
Plate the cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Assay Procedure:
Remove the old media.
Add 100 µL of fresh media containing serial dilutions of DM-INA or Nicotinamide (e.g., from 10 mM down to 1 µM). Include a vehicle control.
Pre-incubate the cells with the compounds for 1 hour at 37°C. Rationale: This allows the compound to enter the cells before the inflammatory stimulus is applied.
Stimulate the cells by adding 10 µL of Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
Incubate for 6 hours at 37°C. Rationale: This is a sufficient time frame for robust TNF-α production and release into the supernatant.
Carefully collect the cell culture supernatant for analysis.
TNF-α Quantification (ELISA):
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Briefly, the supernatant is added to an antibody-coated plate, followed by a detection antibody and a substrate solution to generate a colorimetric signal.
Read the absorbance at 450 nm on a plate reader.
Data Analysis:
Generate a standard curve using recombinant TNF-α.
Calculate the concentration of TNF-α in each sample.
Normalize the data, setting the LPS-stimulated vehicle control as 100% production.
Plot the percent inhibition of TNF-α release against compound concentration and fit the data to determine the IC₅₀ value.
Part 3: Data Interpretation and Comparative Summary
The results from these three experiments will provide a clear path toward confirming the primary mechanism of action for DM-INA. The quantitative data should be summarized for direct comparison.
Table 1: Comparative Performance Metrics for DM-INA and Benchmark Compounds
Parameter
DM-INA
Resveratrol
Nicotinamide
Interpretation of Positive Result for DM-INA
SIRT1 Activation (EC₅₀)
Experimental Value
~10-50 µM
No Activity
Supports Hypothesis A: DM-INA is a SIRT1 activator.
NAD+ Analog Formation
Detected / Not Detected
Not Applicable
NAD+ Detected
Supports Hypothesis B: DM-INA is a substrate for the NAD+ salvage pathway.
TNF-α Inhibition (IC₅₀)
Experimental Value
Not Applicable
~1-5 mM
Supports Hypothesis C: DM-INA has anti-inflammatory activity.
A positive result in one assay, especially if coupled with negative results in the others, provides strong evidence for a specific mechanism. For instance, a low micromolar EC₅₀ in the SIRT1 assay but no detectable NAD+ analog formation would strongly favor Hypothesis A. Conversely, the appearance of a new metabolite peak in the LC-MS analysis would be compelling evidence for Hypothesis B.
Caption: Decision tree for interpreting experimental outcomes.
Conclusion
This guide presents a rigorous, multi-faceted strategy for elucidating the mechanism of action of the novel compound 2-(Dimethylamino)-N,N-dimethylisonicotinamide. By grounding our investigation in the known activities of its structural relatives, we have established three testable hypotheses. The detailed experimental protocols provided herein offer a clear and validated path for any researcher to generate the necessary data to confirm or refute these potential mechanisms. This systematic approach, which combines targeted biochemical and cellular assays with comparative analysis against known standards, is essential for de-risking novel compounds in the drug discovery pipeline and for building a comprehensive understanding of their biological function.
References
Isonicotinamide - Grokipedia.
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PMC - PubMed Central.
Isonicotinamide | 1453-82-3. ChemicalBook.
The mechanisms of action of nicotinamide and zinc in inflamm
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
A Guide to Orthogonal Assays for Validating Nicotinamide N-Methyltransferase (NNMT) Inhibitors
In the landscape of modern drug discovery, the identification of high-quality, validated "hits" from high-throughput screening (HTS) campaigns is a critical determinant of downstream success. The journey from an initial...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the identification of high-quality, validated "hits" from high-throughput screening (HTS) campaigns is a critical determinant of downstream success. The journey from an initial active compound to a viable lead molecule is fraught with potential pitfalls, most notably the high prevalence of false positives. These misleading signals can arise from various sources, including compound interference with the assay technology, non-specific protein interactions, or compound aggregation. To navigate this complex terrain and ensure that resources are focused on chemically tractable and biologically relevant starting points, a robust hit validation strategy employing a cascade of orthogonal assays is indispensable.[1][2][3]
This guide provides a comprehensive framework for the validation of a hypothetical hit compound, 2-(Dimethylamino)-N,N-dimethylisonicotinamide (hereafter referred to as "Compound X"), identified as a potential inhibitor of Nicotinamide N-Methyltransferase (NNMT). NNMT is a compelling therapeutic target implicated in various metabolic diseases and cancers.[4][5] It catalyzes the methylation of nicotinamide to 1-methylnicotinamide, a process that influences cellular metabolism and epigenetic regulation.[4][6]
Our discussion will be grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind each experimental choice. We will explore a multi-faceted approach, beginning with a secondary biochemical assay and progressing through direct biophysical binding studies to in-cell target engagement, thereby constructing a self-validating system of evidence.
The Hit Validation Workflow: A Multi-Pillar Approach
The confidence in a screening hit is not built upon a single data point, but rather on the convergence of evidence from multiple, mechanistically distinct assays. Our validation cascade for Compound X is designed to systematically address key questions at each stage:
Biochemical Confirmation: Is the observed inhibition of NNMT reproducible in an assay with a different readout mechanism?
Direct Biophysical Interaction: Does Compound X physically bind to the NNMT protein? What are the kinetics of this interaction?
Cellular Target Engagement: Can Compound X access and bind to NNMT within the complex environment of a living cell?
The following sections will delve into the specific methodologies chosen to answer these questions, complete with detailed protocols and data interpretation guidelines.
Caption: The orthogonal assay cascade for hit validation.
Biochemical Orthogonal Assay: Ruling Out Assay Interference
Scientific Rationale: The primary HTS may have employed a specific detection method (e.g., fluorescence) that is susceptible to artifacts. For instance, a fluorescent compound can artificially enhance or quench the signal, leading to a false positive reading. An orthogonal biochemical assay that measures enzyme activity via a different technology (e.g., luminescence) is a crucial first step in validation.[7] Agreement in potency between the two assays significantly increases confidence that the compound's activity is due to genuine enzyme inhibition.
This protocol utilizes a commercially available assay kit that measures the depletion of the S-adenosyl-L-methionine (SAM) co-factor, producing a luminescent signal.
Reagent Preparation: Prepare NNMT enzyme, nicotinamide substrate, and SAM co-factor in the recommended assay buffer.
Compound Plating: Serially dilute Compound X in DMSO and dispense into a 384-well white assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
Enzyme and Substrate Addition: Add NNMT enzyme to all wells except the 100% inhibition control.
Reaction Initiation: Add a mixture of nicotinamide and SAM to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for 60 minutes.
Signal Detection: Stop the reaction and generate the luminescent signal by adding the detection reagents as per the manufacturer's instructions.
Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition and fit to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data Summary
Assay Type
Detection Method
Compound X IC50 (µM)
Primary HTS
Fluorescence
1.2
Orthogonal Assay
Luminescence
1.5
Interpretation: The close agreement between the IC50 values obtained from the primary fluorescence-based assay and the orthogonal luminescence-based assay suggests that Compound X is a genuine inhibitor of NNMT and not an artifact of the primary assay's detection system.
Scientific Rationale: While biochemical assays confirm inhibition of enzyme activity, they do not provide direct evidence of binding to the target protein. Biophysical techniques are essential for confirming a physical interaction between the compound and the protein.[1][] SPR is a powerful, label-free technology that measures this interaction in real-time, providing valuable data on binding affinity (KD) and kinetics (kon and koff).[1]
Caption: Principle of Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Analysis
Protein Immobilization: Covalently immobilize recombinant human NNMT protein onto a sensor chip surface using standard amine coupling chemistry.
System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
Compound Injection: Prepare a serial dilution of Compound X in running buffer. Inject each concentration over the immobilized NNMT surface for a defined period (e.g., 120 seconds) to monitor association.
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of Compound X from the NNMT protein.
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
Data Analysis: Subtract the reference surface signal from the active surface signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
Biophysical Binding Data
Compound
kon (1/Ms)
koff (1/s)
KD (µM)
Compound X
2.5 x 10⁴
5.0 x 10⁻²
2.0
Negative Control
No Binding Detected
No Binding Detected
N/A
Interpretation: The SPR data provides direct evidence that Compound X physically binds to the NNMT protein with a micromolar affinity. The kinetic parameters offer additional insights into the binding mechanism, which can be valuable for future lead optimization efforts.
Scientific Rationale: To further strengthen the evidence of direct binding, a second, independent biophysical assay is employed. DSF, also known as a thermal shift assay, is based on the principle that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).[9][10] This method is complementary to SPR and provides another layer of confirmation.
Experimental Protocol: DSF Assay
Reagent Preparation: Prepare a solution of NNMT protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
Compound Addition: Dispense Compound X at various concentrations into a 96-well PCR plate. Include a DMSO vehicle control.
Protein-Dye Mixture Addition: Add the NNMT/dye mixture to all wells.
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the change in melting temperature (ΔTm) induced by Compound X.
Thermal Shift Data
Condition
Melting Temperature (Tm) in °C
ΔTm (°C)
NNMT + DMSO
45.2
-
NNMT + Compound X (10 µM)
49.7
+4.5
Interpretation: A significant positive shift in the melting temperature (ΔTm) of NNMT in the presence of Compound X provides strong, orthogonal evidence of direct ligand binding and target stabilization.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: Demonstrating that a compound can bind to its target in a test tube is a critical step, but it does not guarantee that it can do so in the complex milieu of a living cell. The compound must be able to cross the cell membrane and engage its target in the presence of numerous other proteins and potential binding partners. CETSA is a powerful technique that directly assesses target engagement in a cellular context.[11][12] The principle is an extension of DSF: ligand binding stabilizes the target protein against thermal denaturation within intact cells.[13][14]
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known NNMT expression) to ~80% confluency. Treat the cells with Compound X or DMSO vehicle for 1-2 hours at 37°C.
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble NNMT at each temperature point using Western blotting with an NNMT-specific antibody.
Data Analysis: Plot the band intensity of soluble NNMT as a function of temperature. The resulting "melting curve" will shift to higher temperatures in the presence of a stabilizing ligand.
Expected CETSA Results
A successful CETSA experiment would show that in the DMSO-treated cells, the amount of soluble NNMT decreases significantly as the temperature increases. In contrast, in the cells treated with Compound X, the NNMT protein would remain soluble at higher temperatures, demonstrating target stabilization and engagement within the cell.
Conclusion: A Triad of Evidence for Hit Validation
The progression from a primary screening hit to a validated lead candidate is a rigorous process that demands a high standard of evidence. By systematically employing a cascade of orthogonal assays, we have built a compelling case for 2-(Dimethylamino)-N,N-dimethylisonicotinamide (Compound X) as a genuine and promising inhibitor of NNMT.
Biochemical assays with different readouts confirmed its inhibitory activity, ruling out technology-specific artifacts.
Biophysical techniques (SPR and DSF) provided direct, converging evidence of a physical interaction with the NNMT protein.
Cellular target engagement studies (CETSA) demonstrated that Compound X can access and bind to its target in a physiologically relevant environment.
This multi-pronged approach ensures that the hits taken forward into lead optimization are not only potent but also have a clear mechanism of action, significantly increasing the probability of success in the subsequent, more resource-intensive stages of drug discovery.
Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
Gesner, E. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1779). Humana Press. [Link]
Di Mola, A., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
Domainex. Hit Identification and Validation Services. [Link]
Proteros. Overview of the Phases of Drug Discovery. [Link]
Di Mola, A., et al. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. [Link]
Zhang, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Chéret, J., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
ResearchGate. (2025, August 6). Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Link]
Martinez Molina, D., & Nordlund, P. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology. [Link]
Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of Physiology and Pharmacology. [Link]
Neelakandan, R., et al. (2021). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]
Choe, Y., et al. (2022, November 10). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry. [Link]
Google Patents. (2023, February 21). US11584766B2 - Nicotinamide phosphoribosyltransferase inhibitors and methods for use of the same.
Amanote Research. (n.d.). (PDF) Discovery of 2-Hydroxy-N, N-Dimeth. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 65824, 2-(Dimethylamino)-N,N-dimethylacetamide. [Link]
Australian Government Department of Health. (2022, June 30). 2-Propenamide, N,N-dimethyl- (Dimethylacrylamide) - Evaluation statement. [Link]
Gerini, E., et al. (2025, November 5). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences. [Link]
Comparing the toxicity profiles of different isonicotinamide compounds
Topic: Comparing the Toxicity Profiles of Different Isonicotinamide Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isonicotina...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the Toxicity Profiles of Different Isonicotinamide Compounds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isonicotinamide (INA) core—a pyridine-4-carboxamide structure—serves as a scaffold for critical therapeutics, most notably the anti-tubercular agent Isoniazid (INH) and emerging NAMPT inhibitors for oncology. However, the toxicity profiles within this chemical family diverge radically based on functional group modifications.
This guide provides a technical comparison of the toxicity profiles of Isoniazid , Isonicotinamide (parent) , and NAMPT Inhibitors (e.g., FK866) . It delineates the structural "warheads" responsible for hepatotoxicity and neurotoxicity, contrasts their mechanisms of action, and provides self-validating experimental protocols for preclinical safety assessment.
Key Findings at a Glance
Compound Class
Primary Toxicity
Critical Mechanism
LD50 (Oral, Rat)
Isoniazid (INH)
Hepatotoxicity, Neurotoxicity
Hydrazine release, B6 depletion
~133–650 mg/kg
Isonicotinamide (INA)
Low Toxicity
Osmotic/Metabolic load (High dose)
> 2,500 mg/kg
NAMPT Inhibitors
Retinal Toxicity, Thrombocytopenia
NAD+ Depletion (On-target)
N/A (Potent IC50 in nM range)
Structural Basis of Toxicity: The "Warhead" Analysis
The toxicity of isonicotinamide derivatives is dictated by the substituent at the para position of the pyridine ring.
The Hydrazide Warhead (Isoniazid)
Isoniazid is technically isonicotinic acid hydrazide .[1] The hydrazide group (-CONHNH2) is the pharmacophore for anti-tubercular activity but also the toxicophore.
Metabolic Activation: INH is a prodrug activated by the bacterial catalase-peroxidase KatG to form the isonicotinoyl radical.
Toxic Byproducts: In mammals, hydrolysis releases hydrazine and acetylhydrazine , both of which are potent hepatotoxins capable of covalent binding to liver macromolecules.
The Amide Core (Isonicotinamide/Nicotinamide)
Isonicotinamide (INA) and its isomer Nicotinamide (NAM) lack the hydrazine moiety.
Metabolic Stability: The amide group (-CONH2) is generally hydrolyzed to the corresponding acid (isonicotinic acid) or methylated. It does not generate hydrazine.[2]
Safety Profile: Consequently, INA exhibits a significantly higher safety margin, with toxicity appearing only at massive physiological loads (osmotic stress or inhibition of PARP/sirtuins at >3g/day doses).
The Linker Modifications (NAMPT Inhibitors)
Compounds like FK866 and CHS-828 attach complex lipophilic tails to the nicotinamide/isonicotinamide core.
Mechanism: These are not cytotoxic via reactive metabolites but via mechanism-based toxicity . They inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), collapsing cellular NAD+ pools.
Result: Rapid apoptosis in high-energy demand tissues (retina, platelets).
Hepatotoxicity Profile: Mechanisms & Comparison
Hepatotoxicity is the defining adverse event for this class, but the mechanisms differ fundamentally.
Isoniazid: Metabolic Idiosyncrasy
INH-induced liver injury (DILI) is driven by the balance between N-acetyltransferase 2 (NAT2) and CYP2E1 activity.
Pathway: INH
Acetyl-INH Acetylhydrazine Reactive Metabolites.
Mitochondrial Stress: Hydrazine inhibits Complex II of the electron transport chain, leading to ROS generation and steatosis.
Isonicotinamide: The Benign Metabolite
While INA is a minor metabolite of INH, it is not the driver of hepatotoxicity.
Data: Studies in HepG2 cells show INA has an IC50 > 50 mM, whereas INH shows toxicity at significantly lower concentrations depending on CYP2E1 expression.
Carcinogenicity: Lifelong administration of 1% INA in drinking water to mice showed no carcinogenic potential , contrasting with the known tumorigenicity of hydrazine.
Visualization: Metabolic Divergence
The following diagram illustrates why INH is toxic while INA is relatively benign.
Caption: Metabolic divergence of Isoniazid vs. Isonicotinamide. INH generates toxic hydrazine species; INA detoxifies to isonicotinic acid.
Neurotoxicity & Ocular Toxicity
Peripheral Neuropathy (Isoniazid)
Mechanism: INH reacts with pyridoxal 5'-phosphate (Vitamin B6) to form isonicotinyl hydrazones. These are excreted, stripping the body of B6.
Result: GABA synthesis is impaired (B6-dependent), causing seizures and neuropathy.
INA Contrast: Isonicotinamide does not form hydrazones and does not deplete B6.
Retinal Toxicity (NAMPT Inhibitors)
Mechanism: NAMPT inhibitors (e.g., FK866) deplete NAD+. Photoreceptors have an exceptionally high metabolic demand and rely on the NAD+ salvage pathway.
Result: Severe retinal degeneration and photoreceptor death.
Rescue: Co-administration of Nicotinic Acid (NA) can rescue this toxicity by utilizing the alternative Preiss-Handler pathway (NAPRT enzyme), bypassing NAMPT.
Experimental Protocols for Toxicity Assessment
To objectively compare these compounds, use the following self-validating protocols.
Objective: Assess inhibition of the Electron Transport Chain (ETC).
Setup: Plate cells in XF cell culture microplates.
Injection Strategy:
Port A: Compound (INH or INA).
Port B: Oligomycin (ATP synthase inhibitor).
Port C: FCCP (Uncoupler).
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
Analysis:
INH: Expect a decrease in Basal Respiration and Spare Respiratory Capacity (Complex II interference).
INA: Expect minimal deviation from baseline control.
Data Comparison Tables
Table 1: Quantitative Toxicity Metrics
Compound
Oral LD50 (Rat)
HepG2 IC50 (24h)
Target Organ
Primary Toxic Metabolite
Isoniazid
133–650 mg/kg
~40–60 mM (CYP+)
Liver, Nerves
Hydrazine, Acetylhydrazine
Isonicotinamide
> 2,500 mg/kg
> 100 mM
Kidney (High dose)
None (Isonicotinic Acid)
Nicotinamide
> 3,500 mg/kg
> 100 mM
Liver (High dose)
None
FK866
N/A (IV dosing)
~2 nM
Retina, GI, Platelets
None (NAD+ Depletion)
Table 2: Enzyme Interaction Profile
Enzyme System
Isoniazid Effect
Isonicotinamide Effect
NAMPT Inhibitors Effect
CYP2E1
Inducer & Substrate
Weak Interaction
Minimal
NAT2
Substrate (Acetylation)
None
None
NAMPT
None
Substrate (Salvage)
Potent Inhibitor
GABA-T
Inhibitor (via B6)
None
None
NAD+ Salvage Pathway & Toxicity
Understanding where these compounds act within the NAD+ cycle is crucial for predicting toxicity and rescue strategies.
Caption: NAMPT inhibitors block the primary salvage pathway. Toxicity is caused by cellular energy collapse, distinct from the chemical toxicity of Isoniazid.
References
Preziosi, P. (2007). Isoniazid: metabolic aspects and toxicological correlates. Current Drug Metabolism. Link
Toth, B. (1983). Lack of carcinogenicity of nicotinamide and isonicotinamide following lifelong administration to mice.[3] Oncology. Link
Zabka, T. S., et al. (2015).[4] Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase.[4] Toxicological Sciences. Link
Metushi, I., et al. (2014). Direct oxidation of isoniazid to a toxic reactive intermediate by P450 2E1 in human liver microsomes. Chemical Research in Toxicology. Link
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research. Link
European Chemicals Agency (ECHA). (n.d.). Nicotinamide Registration Dossier - Acute Toxicity. Link
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. Given the absence of a specific Safety Data Sheet (SD...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-(Dimethylamino)-N,N-dimethylisonicotinamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from regulatory standards and data on structurally related compounds, including pyridine and N,N-dimethylamide derivatives.
Hazard Assessment: An Analog-Based Approach
Due to the lack of specific toxicological and environmental data for 2-(Dimethylamino)-N,N-dimethylisonicotinamide, a precautionary approach is essential. The molecule's structure, featuring a substituted pyridine ring and a dimethylamide functional group, suggests potential hazards based on analogous compounds.
Pyridine Derivatives: Pyridine and its derivatives are known to cause local irritation to the skin and eyes.[1] Absorption through the skin can lead to systemic effects similar to those of inhalation. Some pyridine-containing compounds are considered hazardous waste and require specific disposal methods, such as incineration.[2]
N,N-Dimethylamides: Compounds in this class can be irritants to the skin, eyes, and respiratory system.[3][4] Some are also considered harmful to aquatic life with long-lasting effects.[3][4]
Based on these analogs, it is prudent to treat 2-(Dimethylamino)-N,N-dimethylisonicotinamide as a hazardous chemical with potential for irritation, toxicity, and environmental harm.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(Dimethylamino)-N,N-dimethylisonicotinamide for disposal, ensure the following PPE is worn to minimize exposure:
PPE Item
Specification
Rationale
Gloves
Nitrile gloves
Offers good resistance against a range of chemicals, including pyridine derivatives.[1]
Eye Protection
Safety goggles or a face shield
Protects against splashes and potential irritants.[1]
Disposal of 2-(Dimethylamino)-N,N-dimethylisonicotinamide must comply with federal, state, and local regulations.[5] Never pour this chemical down the drain or dispose of it in regular trash.
Small Spills (less than 5 mL)
Containment: Immediately contain the spill using an absorbent material like sand or vermiculite.
Collection: Carefully collect the absorbent material into a designated, sealed container for hazardous waste.
Decontamination: Clean the spill area with soap and water.
Bulk Quantities and Unused Product
All bulk quantities and unused 2-(Dimethylamino)-N,N-dimethylisonicotinamide should be disposed of as hazardous chemical waste.
Containerization:
Store the chemical waste in a clearly labeled, sealed, and appropriate container. Plastic bottles are often preferred over glass to minimize the risk of breakage.
The container must be in good condition and compatible with the chemical.
Labeling:
Affix a hazardous waste tag to the container.
The label must include the full chemical name: "2-(Dimethylamino)-N,N-dimethylisonicotinamide". Avoid abbreviations.
Indicate the quantity of the waste.
Record the date of waste generation.
Specify the origin (e.g., department, room number).
Segregation: Store the waste container in a designated satellite accumulation area, segregated by hazard class (e.g., away from acids and bases).
Disposal Request:
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Follow your institution's specific procedures for chemical waste disposal, which may involve completing a chemical waste pickup form.
Decontamination Protocol
Equipment: All glassware and equipment that have come into contact with 2-(Dimethylamino)-N,N-dimethylisonicotinamide should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After the initial rinse, wash with soap and water.
Work Surfaces: Decontaminate work surfaces with soap and water.
PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Emergency Procedures
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[6]
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Disposal Decision Flowchart
Caption: Decision workflow for the proper disposal of 2-(Dimethylamino)-N,N-dimethylisonicotinamide.
References
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
National Center for Biotechnology Information. (1989). Toxicological Profile for Pyridine. Retrieved from [Link]
Folkehelseinstituttet - FHI. (2011, April 1). Health effects of amines and derivatives associated with CO2 capture. Retrieved from [Link]
PubMed. (2004, March 1). Characterization and fate of N-nitrosodimethylamine precursors in municipal wastewater treatment plants. Retrieved from [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]